(R)-Crinecerfont
Beschreibung
Eigenschaften
IUPAC Name |
4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28ClFN2OS/c1-6-11-31(24(13-19-8-9-19)20-10-7-16(2)23(29)14-20)27-30-26(18(4)33-27)21-12-17(3)25(32-5)15-22(21)28/h1,7,10,12,14-15,19,24H,8-9,11,13H2,2-5H3/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAKXXNRGSLYTQ-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CC2CC2)N(CC#C)C3=NC(=C(S3)C)C4=C(C=C(C(=C4)C)OC)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H](CC2CC2)N(CC#C)C3=NC(=C(S3)C)C4=C(C=C(C(=C4)C)OC)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28ClFN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10996687 | |
| Record name | 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10996687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
752253-39-7 | |
| Record name | 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-2-propyn-1-yl-2-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=752253-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SSR 125543 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0752253397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10996687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CRINECERFONT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MFT24BX55I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(R)-Crinecerfont: A Technical Guide to its Mechanism of Action in Congenital Adrenal Hyperplasia
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-Crinecerfont (also known as NBI-74788 and formerly as SSR-125543) is a first-in-class, orally active, non-peptide corticotropin-releasing factor type 1 (CRF1) receptor antagonist.[1][2] It is approved for the treatment of congenital adrenal hyperplasia (CAH) in adults and pediatric patients.[3] In CAH, the deficiency of enzymes required for cortisol synthesis leads to a lack of negative feedback on the hypothalamic-pituitary-adrenal (HPA) axis, resulting in chronic hypersecretion of corticotropin-releasing factor (CRF) and consequently, adrenocorticotropic hormone (ACTH).[4] This leads to adrenal hyperplasia and excessive production of adrenal androgens. This compound addresses the underlying pathophysiology of CAH by selectively blocking the CRF1 receptor at the pituitary, thereby reducing ACTH secretion and subsequently lowering adrenal androgen levels.[4][5] This targeted mechanism allows for a reduction in the supraphysiologic doses of glucocorticoids typically required to manage hyperandrogenism in CAH patients, potentially mitigating the long-term side effects of chronic steroid excess.[6][7]
Pathophysiology of Congenital Adrenal Hyperplasia and the Role of the HPA Axis
Congenital adrenal hyperplasia is a group of autosomal recessive disorders characterized by impaired cortisol production due to deficiencies in enzymes involved in adrenal steroidogenesis.[7] The most common form, accounting for over 90% of cases, is 21-hydroxylase deficiency. The diminished cortisol synthesis disrupts the negative feedback loop of the HPA axis. This leads to an overproduction of CRF from the hypothalamus, which in turn stimulates the anterior pituitary to release excessive amounts of ACTH.[4] The chronically elevated ACTH levels cause hyperplasia of the adrenal cortex and a shunting of steroid precursors towards the androgen synthesis pathway, resulting in hyperandrogenism.
This compound: Mechanism of Action
This compound is a potent and selective antagonist of the CRF1 receptor.[1] It competitively binds to CRF1 receptors on the corticotroph cells of the anterior pituitary, preventing the binding of endogenous CRF.[8] This blockade inhibits the signaling cascade that leads to the synthesis and release of ACTH.[5] The reduction in ACTH levels subsequently decreases the stimulation of the adrenal cortex, leading to a reduction in the production of adrenal androgens and their precursors, such as androstenedione and 17-hydroxyprogesterone (17-OHP).[4][7]
Pharmacological Profile
Binding Affinity and Selectivity
This compound demonstrates high affinity for the human CRF1 receptor. In vitro studies have reported pKi values of 8.73 for cloned human CRF1 receptors and 9.08 for native human CRF1 receptors.[1] The compound exhibits a high degree of selectivity, with a reported 1000-fold greater affinity for the CRF1 receptor compared to the CRF2α receptor and the CRF binding protein.[9]
| Parameter | Value | Receptor Source | Reference |
| pKi | 8.73 | Cloned Human CRF1 | [1] |
| pKi | 9.08 | Native Human CRF1 | [1] |
| Selectivity | >1000-fold vs. CRF2α | - | [9] |
Pharmacokinetics
This compound is orally bioavailable and is primarily metabolized by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2B6, CYP2C8, and CYP2C19.[8] The median time to maximum plasma concentration (Tmax) is approximately 4 hours, and steady-state plasma concentrations are typically reached within 7 days of twice-daily dosing.[10]
| Parameter | Value (Adults) | Reference |
| Tmax | ~4 hours | [10] |
| Steady State | ~7 days | [10] |
| Protein Binding | ≥99.9% | [8] |
| Metabolism | Primarily CYP3A4 | [8] |
| Apparent Volume of Distribution | 852 L | [8] |
| Steady-State Exposure (AUC0-24h) | 72,846 ng·h/mL | [8] |
| Steady-State Peak Concentration (Cmax) | 4,231 ng/mL | [8] |
Clinical Efficacy in Congenital Adrenal Hyperplasia
Multiple clinical trials have demonstrated the efficacy of this compound in reducing key biomarkers of hyperandrogenism in both adult and pediatric patients with CAH, allowing for a significant reduction in glucocorticoid dosage.
Phase 2 Clinical Trial Data
Open-label, 14-day Phase 2 studies in both adults and adolescents with classic 21-hydroxylase deficiency showed substantial reductions in ACTH, 17-OHP, and androstenedione.[7]
| Hormone | Median Percent Reduction from Baseline (Adolescents, 50 mg BID) | Median Percent Reduction from Baseline (Adults, 100 mg BID) | Reference |
| ACTH | -57.1% | -66% | [7][11] |
| 17-OHP | -69.5% | -64% | [7][11] |
| Androstenedione | -58.3% | -64% | [7][11] |
| Testosterone (females) | -76.2% | - | [11] |
Phase 3 Clinical Trial Data (CAHtalyst Studies)
The Phase 3 CAHtalyst program, consisting of separate trials in adult and pediatric patients, confirmed the efficacy and safety of this compound. The primary endpoint in the adult study was the percent change in daily glucocorticoid dose from baseline to week 24 while maintaining androstenedione control.[6] In the pediatric study, the primary endpoint was the change in androstenedione level from baseline to week 4.[12]
Table 4.1: Key Efficacy Endpoints from the CAHtalyst Adult Study (24 Weeks) [6][13]
| Endpoint | This compound (n=122) | Placebo (n=60) | P-value |
| Change in Glucocorticoid Dose | -27.3% | -10.3% | <0.001 |
| Patients Achieving Physiologic Glucocorticoid Dose | 63% | 18% | <0.001 |
| Change in Androstenedione at Week 4 | -299 ng/dL | +45.5 ng/dL | <0.001 |
Table 4.2: Key Efficacy Endpoints from the CAHtalyst Pediatric Study (28 Weeks) [12][14]
| Endpoint | This compound (n=69) | Placebo (n=34) | P-value |
| Change in Androstenedione at Week 4 | -197 ng/dL | +71 ng/dL | <0.001 |
| Change in Glucocorticoid Dose at Week 28 | -18.0% | +5.6% | <0.001 |
Experimental Protocols
While detailed, step-by-step experimental protocols are proprietary, the following provides an overview of the methodologies employed in the clinical development of this compound.
Clinical Trial Design (CAHtalyst Adult Study)
A Phase 3, multinational, randomized, double-blind, placebo-controlled trial was conducted in 182 adults with classic CAH.[11]
-
Patient Population: Adults with classic 21-hydroxylase deficiency on stable glucocorticoid therapy.[11]
-
Intervention: this compound 100 mg twice daily or placebo for 24 weeks.[11]
-
Glucocorticoid Management: Glucocorticoid doses were kept stable for the first 4 weeks, followed by a reduction and optimization period to achieve the lowest dose that maintained androstenedione control (≤120% of baseline or within the reference range).[11]
-
Hormone Analysis: Serum concentrations of androstenedione, 17-OHP, and ACTH were measured at various time points. While specific assay details are not fully public, modern clinical trials for steroid hormones typically employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for enhanced specificity and sensitivity over traditional immunoassays.[15]
Bioanalytical Methods
The accurate quantification of steroid hormones is critical in CAH clinical trials. LC-MS/MS is the preferred method due to its high selectivity, which minimizes cross-reactivity with structurally similar steroid precursors that can interfere with immunoassays.[15]
Conclusion
This compound represents a significant advancement in the management of congenital adrenal hyperplasia. Its targeted mechanism of action as a CRF1 receptor antagonist directly addresses the underlying pathophysiology of ACTH-driven adrenal androgen excess. The robust clinical data demonstrating significant reductions in key adrenal androgens and the ability to lower glucocorticoid doses to more physiologic levels highlight its potential to improve long-term outcomes for patients with CAH. This technical guide provides a comprehensive overview of the core mechanism, pharmacological profile, and clinical efficacy of this compound for the scientific and drug development community. Further research into the long-term benefits and safety of this novel therapeutic is ongoing.
References
- 1. medkoo.com [medkoo.com]
- 2. SSR125543 (Crinecerfont) | CRF1 antagonist | Probechem Biochemicals [probechem.com]
- 3. FDA clears Neurocrine drug for rare adrenal disorder | pharmaphorum [pharmaphorum.com]
- 4. Crinecerfont, a CRF1 Receptor Antagonist, Lowers Adrenal Androgens in Adolescents With Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurocrine Biosciences: After 30 years, a breakthrough in the development of CRF1 antagonists is imminent [synapse.patsnap.com]
- 6. Neurocrine Biosciences Publishes Phase 3 Study Results of Crinecerfont for CAH in NEJM [synapse.patsnap.com]
- 7. Crinecerfont for classic congenital adrenal hyperplasia | MedRAC@UNC [medrac.web.unc.edu]
- 8. go.drugbank.com [go.drugbank.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. binasss.sa.cr [binasss.sa.cr]
- 12. nadf.us [nadf.us]
- 13. Phase 3 Trial of Crinecerfont in Adult Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. contemporarypediatrics.com [contemporarypediatrics.com]
- 15. Phase 3 Trial of Crinecerfont in Pediatric Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Crinecerfont: A Technical Guide for Researchers
A comprehensive overview of the discovery, synthesis, and preclinical/clinical evaluation of Crinecerfont (NBI-74788), a first-in-class corticotropin-releasing factor type 1 (CRF1) receptor antagonist for the treatment of congenital adrenal hyperplasia (CAH).
Introduction
Congenital adrenal hyperplasia (CAH) is a group of autosomal recessive disorders characterized by impaired cortisol synthesis, which leads to a compensatory increase in adrenocorticotropic hormone (ACTH) secretion from the pituitary gland.[1] This chronic overstimulation of the adrenal cortex results in adrenal hyperplasia and excessive production of adrenal androgens. The mainstay of CAH treatment for decades has been lifelong glucocorticoid replacement therapy. However, the supraphysiologic doses often required to suppress adrenal androgen production can lead to significant long-term side effects, including metabolic complications, reduced bone density, and growth impairment.[2]
Crinecerfont (formerly known as NBI-74788 and SSR-125543) is a novel, orally active, non-peptide small molecule that acts as a selective antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor.[3][4] By blocking the action of CRF on the pituitary, Crinecerfont reduces ACTH secretion, thereby decreasing the overproduction of adrenal androgens.[5] This targeted mechanism of action offers the potential to control androgen excess while allowing for a reduction in the daily glucocorticoid dose to more physiologic levels, thus mitigating the adverse effects of chronic high-dose steroid therapy.[2] Recently approved by the FDA under the brand name Crenessity™, Crinecerfont represents a significant advancement in the management of classic CAH.[6]
This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical and clinical evaluation of Crinecerfont for research purposes. It is intended for researchers, scientists, and drug development professionals working in the fields of endocrinology, medicinal chemistry, and pharmacology.
Chemical Properties and Synthesis
Crinecerfont is chemically described as 4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine.[7][8]
Table 1: Chemical and Physical Properties of Crinecerfont
| Property | Value |
| IUPAC Name | 4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine[7][8] |
| Chemical Formula | C₂₇H₂₈ClFN₂OS[6][9] |
| Molecular Weight | 483.04 g/mol [3][6] |
| CAS Number | 752253-39-7[3][5] |
| Appearance | (Not specified in provided results) |
| Solubility | (Not specified in provided results) |
| Storage | Stock solutions can be stored at -20°C for one month or -80°C for up to six months.[10] |
Synthesis of Crinecerfont
The synthesis of Crinecerfont involves the construction of a substituted 2-aminothiazole core, followed by functionalization. While a detailed, step-by-step protocol for research purposes is not publicly available in a single document, a plausible synthetic route can be constructed based on general methods for the synthesis of 2-aminothiazole derivatives and information from patents. The Hantzsch thiazole synthesis is a classical and widely used method for creating the thiazole ring.[11]
A general, conceptual workflow for the synthesis is outlined below. This is a representative scheme and may not reflect the exact process used in industrial manufacturing.
Caption: Conceptual workflow for the synthesis of Crinecerfont.
Mechanism of Action and Signaling Pathway
Crinecerfont is a selective antagonist of the CRF1 receptor. In CAH, the deficiency in cortisol production leads to a lack of negative feedback on the hypothalamus and pituitary, resulting in excessive secretion of corticotropin-releasing factor (CRF) and subsequently ACTH.[1] ACTH stimulates the adrenal glands to produce androgens. Crinecerfont competitively binds to CRF1 receptors on the anterior pituitary corticotropes, blocking the action of endogenous CRF.[5] This antagonism directly reduces the synthesis and release of ACTH, leading to a decrease in adrenal androgen production.[12]
Caption: Mechanism of action of Crinecerfont in the HPA axis.
Experimental Protocols
In Vitro Assays
1. CRF1 Receptor Binding Assay (Radioligand Displacement)
This assay is used to determine the binding affinity of Crinecerfont to the CRF1 receptor.
-
Objective: To determine the inhibitory constant (Ki) of Crinecerfont for the CRF1 receptor.
-
Materials:
-
Cell membranes prepared from cells stably expressing the human CRF1 receptor (e.g., CHO-K1 or HEK293 cells).[13][14]
-
Radioligand: [³H]-Urocortin or [¹²⁵I]-Tyr⁰-sauvagine.[14][15]
-
Non-specific binding control: A high concentration of a known CRF1 receptor ligand (e.g., unlabeled CRF).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[16]
-
Crinecerfont at various concentrations.
-
96-well plates.
-
Scintillation counter or gamma counter.
-
-
Protocol:
-
In a 96-well plate, combine the cell membrane preparation, radioligand, and either buffer (for total binding), non-specific binding control, or varying concentrations of Crinecerfont.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[16]
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation or gamma counter.
-
Calculate the specific binding at each concentration of Crinecerfont and determine the IC₅₀ value (the concentration of Crinecerfont that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
2. CRF1 Receptor Functional Assay (cAMP Accumulation)
This assay measures the ability of Crinecerfont to antagonize CRF-induced cyclic adenosine monophosphate (cAMP) production, a downstream signaling event of CRF1 receptor activation.[17][18]
-
Objective: To determine the functional potency (IC₅₀) of Crinecerfont in inhibiting CRF1 receptor signaling.
-
Materials:
-
Protocol:
-
Plate the CRF1-expressing cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of Crinecerfont for a specified time.
-
Stimulate the cells with a fixed concentration of a CRF agonist (e.g., EC₈₀ concentration of ovine CRF) for a defined period (e.g., 30 minutes at 37°C).[17]
-
Lyse the cells (if required by the detection kit) and measure the intracellular cAMP levels using the chosen detection method.
-
Generate a dose-response curve and calculate the IC₅₀ value for Crinecerfont's inhibition of agonist-stimulated cAMP production.
-
In Vivo Animal Models
Humanized mouse models of CAH have been developed and are valuable tools for preclinical evaluation of novel therapies like Crinecerfont.[4][7] These models often involve replacing the murine Cyp21a1 gene with the human CYP21A2 gene carrying a disease-causing mutation.[20]
Efficacy Study in a CAH Mouse Model
-
Objective: To evaluate the efficacy of Crinecerfont in reducing adrenal androgens and allowing for glucocorticoid dose reduction in a CAH mouse model.
-
Animal Model: Humanized CAH mouse model (e.g., carrying a CYP21A2 mutation).[4]
-
Experimental Groups:
-
Vehicle control + standard glucocorticoid dose.
-
Crinecerfont + standard glucocorticoid dose.
-
Crinecerfont + reduced glucocorticoid dose.
-
-
Protocol:
-
Acclimate the CAH mice to the housing conditions.
-
Administer Crinecerfont or vehicle orally at the specified doses and frequency.
-
Administer glucocorticoids (e.g., hydrocortisone) via an appropriate route (e.g., in drinking water or subcutaneous pellets).
-
Monitor animal health, body weight, and food/water intake daily.
-
Collect blood samples at baseline and at various time points throughout the study for hormone analysis.
-
At the end of the study, euthanize the animals and collect adrenal glands for weight and histological analysis.
-
Measure plasma concentrations of ACTH, 17-hydroxyprogesterone (17-OHP), and androstenedione using methods like LC-MS/MS.
-
Analyze the data to compare hormone levels and adrenal gland morphology between the different treatment groups.
-
Clinical Trial Protocol (Illustrative)
The clinical development of Crinecerfont involved Phase II and Phase III trials in both adult and pediatric populations with classic CAH.[2][21] The following is a generalized protocol based on the design of these studies.
Caption: Generalized workflow of a Phase III clinical trial for Crinecerfont.
Measurement of Adrenal Hormones in Clinical Trials
-
Objective: To assess the effect of Crinecerfont on key adrenal hormones.
-
Hormones Measured: ACTH, 17-OHP, androstenedione, and testosterone.[22]
-
Methodology:
-
Sample Collection: Blood samples are typically collected in the morning before the daily glucocorticoid dose.[23] For more detailed pharmacokinetic and pharmacodynamic assessments, 24-hour serial sampling may be performed.[22]
-
Assay Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate measurement of steroid hormones.[24] Immunoassays are also used, particularly for screening.
-
ACTH Measurement: Due to its instability, blood for ACTH measurement should be collected in pre-chilled EDTA tubes, immediately placed on ice, and centrifuged in a refrigerated centrifuge. The plasma should be frozen promptly.
-
ACTH Stimulation Test: A cosyntropin (synthetic ACTH) stimulation test can be used to assess adrenal reserve. Baseline blood samples are drawn, followed by administration of cosyntropin (e.g., 250 µg IV or IM). Blood samples are then collected at 30 and 60 minutes to measure cortisol and 17-OHP levels.[25]
-
Summary of Quantitative Data
The following tables summarize key quantitative data from preclinical and clinical studies of Crinecerfont.
Table 2: Preclinical Pharmacological Data
| Parameter | Value | Reference |
| CRF1 Receptor Binding Affinity (pKi) | 8.73 - 9.08 | [26] |
| CRF-induced cAMP Synthesis Inhibition (IC₅₀) | 3.0 ± 0.4 nM | [26] |
Table 3: Clinical Efficacy Data (Phase III CAHtalyst Studies)
| Endpoint | Adult Study | Pediatric Study | Reference |
| Primary Endpoint | |||
| Change in Androstenedione at Week 4 | -299 ng/dL (Crinecerfont) vs. +45.5 ng/dL (Placebo) | -197 ng/dL (Crinecerfont) vs. +71 ng/dL (Placebo) | [27][28] |
| Key Secondary Endpoint | |||
| Percent Change in Glucocorticoid Dose at Week 24/28 | -27.3% (Crinecerfont) vs. -10.3% (Placebo) | -18.0% (Crinecerfont) vs. +5.6% (Placebo) | [27][28] |
| Patients Achieving Physiologic GC Dose | 62.7% (Crinecerfont) vs. 17.5% (Placebo) | Not explicitly reported in the same format | [2] |
Table 4: Pharmacokinetic Properties in Humans
| Parameter | Value | Reference |
| Protein Binding | ≥99.9% | [29] |
| Metabolism | Primarily by CYP3A4, to a lesser extent by CYP2B6, with minor contributions from CYP2C8 and CYP2C19. | [29] |
| Elimination | Approximately 47.3% recovered in feces (2.7% as unchanged drug) and 2% in urine. | [29] |
| Effective Half-life | Approximately 14 hours | [29] |
| Apparent Clearance | 3.5 L/h | [29] |
Conclusion
Crinecerfont represents a targeted therapeutic approach for the management of congenital adrenal hyperplasia. Its discovery and development have been guided by a deep understanding of the pathophysiology of CAH and the role of the CRF1 receptor in the HPA axis. The synthesis of this complex small molecule has been achieved through advanced medicinal chemistry efforts. Preclinical and clinical studies have demonstrated its efficacy in reducing adrenal androgen levels and enabling a reduction in glucocorticoid dosage, offering a promising new treatment paradigm for patients with CAH. This technical guide provides a foundational resource for researchers and scientists interested in furthering the understanding and application of Crinecerfont and other CRF1 receptor antagonists.
References
- 1. endocrinology.org [endocrinology.org]
- 2. Neurocrine Biosciences Publishes Phase 3 Study Results of Crinecerfont for CAH in NEJM [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Crinecerfont - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. Crinecerfont | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. guidetopharmacology.org [guidetopharmacology.org]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. Labelling of CRF1 and CRF2 receptors using the novel radioligand, [3H]-urocortin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 19. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 20. crinecerfont | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 21. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 22. Hi-Affi™ In Vitro Cell based CRF Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 23. Congenital Adrenal Hyperplasia: Diagnosis and Emergency Treatment - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. seep.es [seep.es]
- 25. droracle.ai [droracle.ai]
- 26. resources.revvity.com [resources.revvity.com]
- 27. researchgate.net [researchgate.net]
- 28. nadf.us [nadf.us]
- 29. researchgate.net [researchgate.net]
(R)-Crinecerfont as a selective CRF1 receptor antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Crinecerfont is a potent and selective, orally administered, non-peptide small molecule antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor.[1] It represents a novel therapeutic approach for the management of congenital adrenal hyperplasia (CAH), a group of genetic disorders characterized by impaired cortisol synthesis and consequent androgen excess.[2][3] By blocking the CRF1 receptor in the pituitary, this compound reduces the secretion of adrenocorticotropic hormone (ACTH), thereby decreasing the overproduction of adrenal androgens.[4][5] This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and detailed experimental methodologies related to this compound.
Introduction
Congenital adrenal hyperplasia (CAH) is a family of autosomal recessive disorders affecting adrenal steroidogenesis. The most common form, accounting for approximately 95% of cases, is caused by a deficiency of the enzyme 21-hydroxylase.[6] This deficiency impairs the synthesis of cortisol, leading to a loss of negative feedback on the hypothalamic-pituitary-adrenal (HPA) axis.[5] The resulting chronic elevation of corticotropin-releasing factor (CRF) and adrenocorticotropic hormone (ACTH) leads to adrenal hyperplasia and excessive production of adrenal androgens.[2][4]
Current standard-of-care for CAH involves lifelong glucocorticoid replacement therapy to correct the cortisol deficiency and suppress excess androgen production.[7] However, the supraphysiologic doses of glucocorticoids often required to control androgen levels are associated with significant long-term complications, including obesity, insulin resistance, reduced bone density, and cardiovascular disease.[6][7]
This compound (formerly NBI-74788) offers a targeted, steroid-sparing therapeutic strategy. As a selective CRF1 receptor antagonist, it addresses the underlying pathophysiology by reducing ACTH and adrenal androgen levels, with the potential to allow for the use of lower, more physiologic doses of glucocorticoids.[4][8]
Mechanism of Action
This compound is a selective antagonist of the CRF1 receptor.[4] In the HPA axis, CRF released from the hypothalamus binds to CRF1 receptors on the corticotrophs of the anterior pituitary gland.[5] This interaction activates a G-protein coupled signaling cascade, leading to increased intracellular cyclic AMP (cAMP) and the subsequent synthesis and release of ACTH.[9] ACTH then stimulates the adrenal cortex to produce cortisol and androgens.
By competitively blocking the binding of CRF to its receptor, this compound attenuates this signaling pathway, resulting in reduced ACTH secretion and a subsequent decrease in the production of adrenal androgens.[1][2]
Caption: Mechanism of action of this compound in the HPA axis.
Quantitative Data
Preclinical Data
While specific preclinical binding affinity (Ki) and functional antagonism (IC50) values for this compound are not publicly available in the provided search results, it is described as a "potent and selective CRF1 receptor antagonist".[1] This suggests high binding affinity and significant selectivity for the CRF1 receptor over other receptors, including the CRF2 receptor.
Pharmacokinetic Properties
| Parameter | Value | Condition |
| Plasma Protein Binding | ≥99.9% | In vitro |
| Metabolism | Primarily by CYP3A4; lesser extent by CYP2B6; minor contributions from CYP2C8 and CYP2C19. | In vitro |
| Effective Half-life (t1/2) | ~14 hours | Following a single 100 mg oral dose |
| Apparent Clearance (CL/F) | 3.5 L/h | Following a single 100 mg oral dose |
| Cmax (at steady-state) | 4231 ng/mL | Adult patients |
| AUC0-24h (at steady-state) | 72846 ng·h/mL | Adult patients |
| Excretion | ~47.3% in feces (2.7% as unchanged drug); ~2% in urine (unchanged drug undetectable) | Following a single 100 mg radiolabeled oral dose |
Table 1: Summary of Pharmacokinetic Parameters for this compound.[4]
Clinical Efficacy Data
| Population | Duration | Key Findings |
| Adults with CAH | 14 days | Median percent reductions from baseline: ACTH (-66%), 17-hydroxyprogesterone (17OHP) (-64%), androstenedione (-64%) with 100 mg twice daily.[5][10] |
| Adolescents (14-17 years) with CAH | 14 days | Median percent reductions from baseline: ACTH (-57%), 17OHP (-69%), androstenedione (-58%) with 50 mg twice daily.[5][11][12] |
Table 2: Key Efficacy Results from Phase 2 Clinical Trials of this compound.
| Population | Duration | Primary Endpoint | Results |
| Adults with CAH | 24 weeks | Percent change in daily glucocorticoid dose from baseline while maintaining androstenedione control.[7] | This compound: -27.3% reduction in glucocorticoid dose. Placebo: -10.3% reduction. (Least-squares mean difference: -17.0 percentage points; P<0.001).[7] 63% of patients on this compound achieved a physiologic glucocorticoid dose vs. 18% on placebo (P<0.001).[5][7] |
| Pediatric (4-17 years) with CAH | 28 weeks | Change in androstenedione level from baseline to week 4.[13] | This compound: -197 ng/dL decrease in androstenedione. Placebo: +71 ng/dL increase. (Least-squares mean difference: -268 ng/dL; P<0.001).[13] At week 28, a -18.0% reduction in glucocorticoid dose was observed with this compound vs. a +5.6% increase with placebo (P<0.001).[13][14] |
Table 3: Key Efficacy Results from Phase 3 Clinical Trials of this compound.
Experimental Protocols
CRF1 Receptor Binding Assay (General Protocol)
This protocol is a generalized representation based on standard industry practices for radioligand binding assays.[15][16][17]
-
Objective: To determine the binding affinity of a test compound for the CRF1 receptor.
-
Materials:
-
Cell membranes from a cell line stably expressing the human CRF1 receptor (e.g., HEK293 or CHO cells).[16]
-
Radioligand: Typically a high-affinity CRF1 receptor ligand labeled with a radioisotope, such as [125I]-Tyr0-Sauvagine.[16]
-
Non-specific binding control: A high concentration of a non-labeled CRF1 receptor antagonist (e.g., antalarmin).[16]
-
Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[15]
-
Test compound (this compound) at various concentrations.
-
96-well filter plates and a cell harvester.
-
Scintillation fluid and a microplate scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine the CRF1 receptor-containing membranes, the radioligand at a fixed concentration, and either the test compound at varying concentrations, buffer alone (for total binding), or the non-specific binding control.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[15]
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percent specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation, which corrects for the concentration of the radioligand used in the assay.[18]
-
Caption: Generalized workflow for a CRF1 receptor radioligand binding assay.
Phase 3 Clinical Trial Design (CAHtalyst Adult Study)
-
Objective: To evaluate the efficacy and safety of this compound in reducing the daily glucocorticoid dose while maintaining androgen control in adults with CAH.[7][19]
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[7][20]
-
Participants: Adults with a diagnosis of classic 21-hydroxylase deficiency CAH.[19][20]
-
Procedure:
-
Screening and Baseline: Participants undergo screening for eligibility and a baseline assessment of their glucocorticoid dose and androstenedione levels.[20]
-
Randomization: Eligible participants are randomized in a 2:1 ratio to receive either this compound or placebo, administered orally twice daily.[7][19]
-
Treatment Period (24 weeks):
-
Open-Label Extension: Following the 24-week double-blind period, participants have the option to enter an open-label extension phase where all receive this compound.[20]
-
-
Primary Efficacy Endpoint: The percent change in the daily glucocorticoid dose from baseline to week 24, with maintenance of androstenedione control.[7][19]
-
Key Secondary Endpoints:
-
Change in androstenedione from baseline to week 4.
-
Proportion of participants achieving a physiologic glucocorticoid dose at week 24 while maintaining androstenedione control.[7]
-
-
Data Analysis: The primary endpoint is analyzed using appropriate statistical methods to compare the treatment effect between the this compound and placebo groups.
Caption: Logical flow of the CAHtalyst Adult Phase 3 clinical trial.
Safety and Tolerability
Across clinical trials, this compound has been generally well tolerated. The most common adverse events reported in the Phase 3 trials were fatigue and headache in adults, and headache, pyrexia, and vomiting in the pediatric population.[7][13] Most adverse events were mild to moderate in severity.[21]
Conclusion
This compound is a promising, first-in-class, selective CRF1 receptor antagonist for the treatment of congenital adrenal hyperplasia.[5][14] Its targeted mechanism of action offers the potential to control the excess adrenal androgen production that is a hallmark of CAH, while enabling a reduction in the supraphysiologic glucocorticoid doses that are associated with significant long-term morbidity.[6][22] The robust preclinical rationale and positive data from a comprehensive clinical trial program in both adult and pediatric populations underscore the potential of this compound to become a new standard of care in the management of this lifelong and burdensome condition.[3][23]
References
- 1. crenessity.com [crenessity.com]
- 2. What is Crinecerfont used for? [synapse.patsnap.com]
- 3. The FDA Approval Journey of Crinecerfont for CAH [webmd.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Crinecerfont for classic congenital adrenal hyperplasia | MedRAC@UNC [medrac.web.unc.edu]
- 6. New Data Back Crinecerfont in Congenital Adrenal Hyperplasia [medscape.com]
- 7. Phase 3 Trial of Crinecerfont in Adult Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. newapitechnologies.com [newapitechnologies.com]
- 9. Hi-Affi™ In Vitro Cell based CRF Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 10. Crinecerfont Lowers Elevated Hormone Markers in Adults With 21-Hydroxylase Deficiency Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Crinecerfont, a CRF1 Receptor Antagonist, Lowers Adrenal Androgens in Adolescents With Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crinecerfont, a CRF1 Receptor Antagonist, Lowers Adrenal Androgens in Adolescents With Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase 3 Trial of Crinecerfont in Pediatric Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. researchgate.net [researchgate.net]
- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Qualitative and quantitative assessment of drug-drug interaction potential in man, based on Ki, IC50 and inhibitor concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. experts.umn.edu [experts.umn.edu]
- 20. Crinecerfont for Congenital Adrenal Hyperplasia · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 21. Neurocrine Biosciences Presents One-Year Data Showing Sustained Efficacy of CRENESSITY® (crinecerfont) in Adult Patients, at ENDO 2025 [prnewswire.com]
- 22. neurocrine.gcs-web.com [neurocrine.gcs-web.com]
- 23. trivano.com [trivano.com]
The Fine-Tuning of a Molecular Key: An In-depth Technical Guide to the Structure-Activity Relationship of Crinecerfont and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crinecerfont (also known as NBI-74788 and SSR-125543A) is a potent and selective, orally active, non-peptide antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor.[1] Its recent approval for the treatment of congenital adrenal hyperplasia (CAH) marks a significant advancement in managing this rare genetic disorder.[2][3] Crinecerfont's mechanism of action involves the blockade of CRF1 receptors in the pituitary gland, which leads to a reduction in the secretion of adrenocorticotropic hormone (ACTH).[1] This, in turn, decreases the overproduction of adrenal androgens, a hallmark of CAH.[1] The development of Crinecerfont is the culmination of extensive medicinal chemistry efforts to identify a small molecule that can effectively and safely modulate the hypothalamic-pituitary-adrenal (HPA) axis. This guide provides a detailed technical overview of the structure-activity relationship (SAR) of Crinecerfont and its analogs, offering insights into the molecular features crucial for its potent antagonist activity.
Core Structure of Crinecerfont
Crinecerfont belongs to the 2-aminothiazole class of CRF1 receptor antagonists.[4][5] Its chemical name is 4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(prop-2-yn-1-yl)thiazol-2-amine.[1] The core structure can be dissected into several key pharmacophoric elements, each contributing to its high affinity and selectivity for the CRF1 receptor.
Structure-Activity Relationship (SAR)
The 2-Aminothiazole Core
The 2-aminothiazole scaffold serves as a central component for this class of antagonists. Modifications to this core are generally detrimental to activity.
Substitutions on the Thiazole Ring (Position 4 and 5)
The substitution pattern on the thiazole ring is critical for potent CRF1 antagonism.
-
Position 4: In Crinecerfont, this position is occupied by a 2-chloro-4-methoxy-5-methylphenyl group. This bulky, substituted aryl group is essential for high-affinity binding.
-
Position 5: A methyl group at this position, as seen in Crinecerfont, is favorable for activity.
The Amino Group at Position 2 and its Substituents
The nature of the substituents on the exocyclic amino group at the 2-position of the thiazole ring profoundly influences the antagonist potency.
-
N-Propargyl Group: The presence of a propargyl group (N-CH2-C≡CH) is a key feature of Crinecerfont and is associated with high potency.
-
(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl Group: This chiral side chain plays a crucial role in the interaction with the CRF1 receptor. The (S)-configuration is preferred for optimal activity. The cyclopropylmethyl moiety and the substituted phenyl ring are critical for achieving high affinity.
The following table summarizes the key structural features of Crinecerfont and the general SAR trends observed in related 2-aminothiazole CRF1 antagonists.
| Structural Moiety | Substitution in Crinecerfont | General SAR Observations | Reference |
| Core Scaffold | 2-Aminothiazole | Essential for activity. | [4] |
| Position 4 | 2-Chloro-4-methoxy-5-methylphenyl | A substituted aryl group is required for high affinity. | [1] |
| Position 5 | Methyl | Small alkyl groups are tolerated. | [1] |
| Position 2-Amino Substituent 1 | Propargyl | Small, unsaturated alkyl groups are favorable. | [1] |
| Position 2-Amino Substituent 2 | (1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl | A chiral, substituted ethylamine side chain is critical. The (S)-enantiomer is more potent. Specific substitutions on the phenyl ring and the terminal alkyl group fine-tune potency. | [1] |
Signaling Pathway and Mechanism of Action
Crinecerfont exerts its therapeutic effect by competitively inhibiting the binding of corticotropin-releasing factor (CRF) to the CRF1 receptor, a G-protein coupled receptor (GPCR). This blockade prevents the activation of the downstream signaling cascade that leads to the synthesis and release of ACTH from the pituitary corticotropes.
Experimental Protocols
CRF1 Receptor Binding Assay (Radioligand Displacement)
This assay is used to determine the binding affinity (Ki) of test compounds for the CRF1 receptor.
Workflow:
Detailed Methodology:
-
Membrane Preparation: Cell membranes are prepared from a stable cell line overexpressing the human CRF1 receptor (e.g., CHO or HEK293 cells).[6] The cells are harvested, homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors), and centrifuged to pellet the membranes. The final membrane preparation is resuspended in assay buffer.
-
Binding Assay: The assay is typically performed in a 96-well plate format.[7] To each well, the following are added in order: assay buffer, a fixed concentration of a suitable radioligand (e.g., [125I]sauvagine), varying concentrations of the test compound (or vehicle for total binding), and the cell membrane preparation.[8] Non-specific binding is determined in the presence of a saturating concentration of a non-labeled CRF1 receptor antagonist (e.g., astressin).[8]
-
Incubation and Filtration: The plates are incubated at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).[9] The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. The filters are washed with ice-cold wash buffer to remove unbound radioligand.[7]
-
Quantification and Analysis: The radioactivity retained on the filters is quantified using a scintillation counter. The data are analyzed using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[7]
CRF-Stimulated cAMP Functional Assay
This assay measures the ability of a compound to antagonize the CRF-induced increase in intracellular cyclic adenosine monophosphate (cAMP), a key second messenger in the CRF1 receptor signaling pathway.
Workflow:
Detailed Methodology:
-
Cell Culture: Cells stably expressing the human CRF1 receptor (e.g., CHO-K1 or HEK293) are seeded into 96-well plates and grown to confluency.[10][11]
-
Assay Procedure: The growth medium is removed, and the cells are washed with assay buffer. The cells are then pre-incubated with varying concentrations of the test compound (or vehicle) for a defined period (e.g., 30 minutes).[10]
-
Stimulation: Following pre-incubation, the cells are stimulated with a fixed concentration of CRF (typically the EC80 concentration) for a specific time (e.g., 30 minutes) at 37°C.[10]
-
cAMP Quantification: The stimulation is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).[10][12]
-
Data Analysis: The data are normalized to the response of CRF alone (100%) and basal levels (0%). The IC50 value, representing the concentration of the antagonist that inhibits 50% of the CRF-stimulated cAMP production, is determined by non-linear regression analysis.
In Vitro ACTH Release Assay
This assay assesses the functional consequence of CRF1 receptor antagonism by measuring the inhibition of CRF-stimulated ACTH release from pituitary cells.
Workflow:
Detailed Methodology:
-
Cell Culture: A suitable pituitary cell line, such as the mouse pituitary tumor cell line AtT-20, which endogenously expresses the CRF1 receptor, is cultured in appropriate medium.[13] The cells are seeded into multi-well plates and allowed to adhere.
-
Assay Procedure: The culture medium is replaced with a serum-free medium, and the cells are pre-incubated with various concentrations of the test compound for a set time.
-
Stimulation: The cells are then stimulated with a fixed concentration of CRF for a defined period (e.g., 3-4 hours).
-
Sample Collection and ACTH Measurement: After stimulation, the cell culture supernatant is collected. The concentration of ACTH in the supernatant is quantified using a commercially available ELISA kit.[14][15][16]
-
Data Analysis: The amount of ACTH released is plotted against the concentration of the test compound, and the IC50 value is determined using non-linear regression.
Conclusion
The discovery and development of Crinecerfont represent a significant achievement in medicinal chemistry and a testament to the power of understanding structure-activity relationships. The 2-aminothiazole scaffold, with its specific substitution pattern, has proven to be a highly effective template for designing potent and selective CRF1 receptor antagonists. The detailed SAR knowledge gained from Crinecerfont and its analogs provides a valuable framework for the future design of novel therapeutics targeting the CRF system for a range of stress-related disorders. This technical guide serves as a comprehensive resource for researchers in the field, summarizing the key molecular interactions and experimental methodologies that underpin the pharmacology of this important new drug.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2021252669A1 - Crf1 receptor antagonist for the treatment of congenital adrenal hyperplasia - Google Patents [patents.google.com]
- 3. WO2020115555A2 - Crf1 receptor antagonist, pharmaceutical formulations and solid forms thereof for the treatment of congenital adrenal hyperplasia - Google Patents [patents.google.com]
- 4. 2-arylaminothiazoles as high-affinity corticotropin-releasing factor 1 receptor (CRF1R) antagonists: synthesis, binding studies and behavioral efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Evaluation of Candidate PET Radioligands for Corticotropin-Releasing Factor Type-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. Assay in Summary_ki [bindingdb.org]
- 10. innoprot.com [innoprot.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Hi-Affi™ In Vitro Cell based CRF Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 13. A sensitive and simple in vitro assay for corticotropin-releasing substances utilizing ACTH release from cultured anterior pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sceti.co.jp [sceti.co.jp]
- 15. arborassays.com [arborassays.com]
- 16. mdbioproducts.com [mdbioproducts.com]
A Preclinical and Clinical Pharmacological Compendium of (R)-Crinecerfont
An In-depth Technical Guide for Researchers and Drug Development Professionals
This document provides a comprehensive overview of the pharmacological profile of (R)-Crinecerfont (Crenessity™), a first-in-class, selective corticotropin-releasing factor type 1 (CRF1) receptor antagonist.[1][2] It is designed to serve as a technical resource, summarizing key data on its mechanism of action, pharmacokinetics, pharmacodynamics, and the methodologies of pivotal clinical trials that have defined its profile. This compound is indicated as an adjunctive therapy to glucocorticoid replacement for controlling androgens in adults and pediatric patients aged four years and older with classic congenital adrenal hyperplasia (CAH).[3][4][5]
Mechanism of Action
This compound offers a novel, non-glucocorticoid approach to managing classic CAH by targeting the hypothalamic-pituitary-adrenal (HPA) axis at a key regulatory point.[6][7]
1.1 The HPA Axis in Health and Congenital Adrenal Hyperplasia
In a healthy individual, the hypothalamus releases corticotropin-releasing factor (CRF), which stimulates the pituitary gland to secrete adrenocorticotropic hormone (ACTH).[8] ACTH then acts on the adrenal glands to produce cortisol. Cortisol exerts negative feedback on both the hypothalamus and pituitary to suppress further CRF and ACTH release, maintaining homeostasis.[8]
Classic CAH is most commonly caused by a deficiency in the 21-hydroxylase enzyme, which is critical for cortisol synthesis.[8] This deficiency leads to low cortisol levels and an accumulation of cortisol precursors. The lack of negative feedback from cortisol results in chronic over-secretion of CRF and ACTH, leading to adrenal hyperplasia and the shunting of precursor molecules toward the androgen synthesis pathway.[8][9] This results in the excessive production of androgens like androstenedione and testosterone, which are responsible for many of the clinical manifestations of the disease.[8][10]
1.2 this compound's Point of Intervention
This compound is a selective CRF1 receptor antagonist.[3][11] It acts by competitively blocking the binding of CRF to its type 1 receptors located on the pituitary gland.[5][6][11] This action directly inhibits the excessive secretion of ACTH from the pituitary.[12] By reducing ACTH levels, this compound decreases the overstimulation of the adrenal glands, thereby lowering the production of adrenal androgens and their precursors.[11][13] This targeted mechanism allows for the reduction of supraphysiologic glucocorticoid doses, which are traditionally used to suppress ACTH, thus potentially mitigating the long-term complications of steroid excess.[9][14]
Pharmacological Profile
The pharmacological activity of this compound has been characterized through extensive clinical trials.
2.1 Pharmacodynamics
Clinical studies in both adult and pediatric populations with classic CAH have demonstrated that this compound leads to clinically meaningful reductions in key hormones that are elevated in the disease.
| Study Population | Duration | Intervention | Median % Reduction from Baseline | Reference |
| Adolescents (14-17 yrs) | 14 Days | 50 mg BID | ACTH: -57% 17OHP: -69% Androstenedione: -58% | [8][15] |
| Adults (18-50 yrs) | 14 Days | 100 mg BID | ACTH: -66% 17OHP: -64% Androstenedione: -64% | [8] |
| Adults (Phase 3) | 24 Weeks | 100 mg BID | Glucocorticoid Dose: -27.3% (vs. -10.3% placebo) | [16] |
| Pediatrics (Phase 3) | 28 Weeks | Weight-based | Glucocorticoid Dose: -18.0% (vs. +5.6% placebo) | [8][13][17][16] |
BID = twice daily; ACTH = Adrenocorticotropic hormone; 17OHP = 17-hydroxyprogesterone.
2.2 Pharmacokinetics
The pharmacokinetic properties of this compound have been defined in clinical studies, outlining its absorption, distribution, metabolism, and excretion (ADME) profile.
| Parameter | Value | Reference |
| Absorption | Peak Plasma Time (Tmax): ~4 hours | [12] |
| Steady-State Achieved: ~7 days | [12] | |
| Distribution | Plasma Protein Binding: ≥99.9% | [11] |
| Metabolism | Primary Pathway: CYP3A4 | [3][11] |
| Secondary Pathway: CYP2B6 | [11] | |
| Minor Pathways: CYP2C8, CYP2C19 | [11] | |
| Excretion | Feces: ~47.3% (~2.7% as unchanged drug) | [11] |
| Urine: ~2% (unchanged drug undetectable) | [11] | |
| Half-Life | Effective Half-Life: ~14 hours | [11] |
| Clearance | Apparent Clearance: 3.5 L/h | [11] |
| Exposure (Adults) | Cmax: 4,231 ng/mL | [11][12] |
| AUC0-24h: 72,846 ng·h/mL | [11] |
Cmax = Maximum plasma concentration; AUC = Area under the curve.
Preclinical Studies
While the bulk of publicly available data focuses on clinical development, some preclinical findings have been reported. Early preclinical studies in animal models indicated that this compound (then known as SSR-125543) exhibited antidepressant-like effects.[2] Other data suggests the compound is expected to have limited brain penetration, acting primarily on the pituitary gland, which is outside the blood-brain barrier.[15] In a study involving mice under chronic stress, a 5-week treatment with crinecerfont was found to paradoxically exacerbate corticosterone secretion.[18]
Key Experimental Protocols
The pharmacological profile of this compound was primarily established through a series of well-controlled clinical trials.
4.1 Phase 2 Study in Adolescents (NCT04045145)
-
Design: This was an open-label, single-arm study conducted at four centers in the United States.[15]
-
Participants: The study enrolled eight male and female participants, aged 14 to 17 years, with a diagnosis of classic CAH due to 21-hydroxylase deficiency.[15]
-
Protocol: Participants received this compound 50 mg orally twice daily with meals for 14 consecutive days.[15]
-
Primary Outcomes: The main outcomes were the change from baseline to Day 14 in the circulating concentrations of ACTH, 17-hydroxyprogesterone (17OHP), androstenedione, and testosterone.[15]
4.2 Phase 3 Study in Adults (CAHtalyst Adult; NCT04490915)
-
Design: A multinational, randomized, double-blind, placebo-controlled trial involving 182 participants.[4][19]
-
Participants: Adults (≥18 years) with classic CAH receiving stable glucocorticoid regimens.[19]
-
Protocol: Patients were randomized in a 2:1 ratio to receive either this compound 100 mg twice daily or a placebo for 24 weeks. The initial 4 weeks involved a stable glucocorticoid dose, followed by a scheduled down-titration over the next 8 weeks. For the final 12 weeks, the glucocorticoid dose was adjusted as needed to maintain androstenedione control.[4][19]
-
Primary Outcome: The primary efficacy endpoint was the change from baseline in the daily glucocorticoid dose at Week 24 while maintaining androstenedione control.[4]
4.3 Phase 3 Study in Children (CAHtalyst Pediatric; NCT04806451)
-
Design: A multinational, randomized (2:1), placebo-controlled trial enrolling 103 participants.[20]
-
Participants: Children and adolescents (aged 4-17 years) with classic CAH.[13]
-
Protocol: Participants received either weight-based doses of this compound or a placebo for 28 weeks. A stable glucocorticoid dose was maintained for the first 4 weeks, after which the dose was adjusted towards a physiologic target, provided androstenedione levels remained controlled.[20]
-
Primary Outcome: The primary endpoint was the change in serum androstenedione concentration from baseline to Week 4. A key secondary endpoint was the percent change in glucocorticoid dose from baseline to Week 28.[20]
Drug Interactions
This compound is primarily a substrate of the CYP3A4 enzyme.[12] Co-administration with strong or moderate CYP3A4 inducers can decrease its exposure and may reduce efficacy. Dose adjustments are recommended when used concomitantly with such inducers.[3][12]
Conclusion
This compound presents a targeted pharmacological approach to the management of classic congenital adrenal hyperplasia. Its mechanism as a selective CRF1 receptor antagonist directly addresses the excessive ACTH drive that characterizes the disease, leading to significant reductions in adrenal androgens.[8][11] The clinical data demonstrates its ability to not only control key hormone levels but also to enable a reduction in the daily glucocorticoid burden for patients.[17][16] This profile positions this compound as a significant and innovative advancement in the treatment paradigm for CAH.[14]
References
- 1. Neurocrine Biosciences Announces FDA Approval of CRENESSITY™ (crinecerfont), a First-in-Class Treatment for Children and Adults With Classic Congenital Adrenal Hyperplasia | Neurocrine Biosciences [neurocrine.gcs-web.com]
- 2. Neurocrine Biosciences: After 30 years, a breakthrough in the development of CRF1 antagonists is imminent [synapse.patsnap.com]
- 3. drugs.com [drugs.com]
- 4. FDA Approves New Treatment for Congenital Adrenal Hyperplasia | FDA [fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. crenessity.com [crenessity.com]
- 7. hcplive.com [hcplive.com]
- 8. Crinecerfont for classic congenital adrenal hyperplasia | MedRAC@UNC [medrac.web.unc.edu]
- 9. Crinecerfont - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. What is Crinecerfont used for? [synapse.patsnap.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. reference.medscape.com [reference.medscape.com]
- 13. trial.medpath.com [trial.medpath.com]
- 14. Neurocrine Biosciences Publishes Phase 3 Study Results of Crinecerfont for CAH in NEJM [synapse.patsnap.com]
- 15. Crinecerfont, a CRF1 Receptor Antagonist, Lowers Adrenal Androgens in Adolescents With Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Crinecerfont: CRF1R Antagonist Approved for Treatment of Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Future Directions in the Management of Classic Congenital Adrenal Hyperplasia Due to 21-Hydroxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phase 3 Trial of Crinecerfont in Pediatric Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of (R)-Crinecerfont's Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of (R)-Crinecerfont, a selective corticotropin-releasing factor type 1 (CRF1) receptor antagonist. The document details the binding affinity of this compound to its target receptor, outlines experimental protocols for its characterization, and illustrates the associated signaling pathways.
Introduction to this compound and the CRF1 Receptor
This compound, also known as NBI-77860, is a non-peptide small molecule that acts as a potent and selective antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor.[1][2][3] The CRF1 receptor is a G-protein-coupled receptor (GPCR) predominantly expressed in the anterior pituitary, as well as in various regions of the brain, including the cortex and cerebellum.[4][5][6] This receptor plays a crucial role in the hypothalamic-pituitary-adrenal (HPA) axis, the body's primary stress response system.[2]
Upon binding of its endogenous ligand, corticotropin-releasing factor (CRF), the CRF1 receptor activates intracellular signaling cascades, primarily through the Gs protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in cyclic adenosine monophosphate (cAMP) levels.[5] This signaling cascade ultimately results in the synthesis and release of adrenocorticotropic hormone (ACTH) from the pituitary gland.[2][5] ACTH, in turn, stimulates the adrenal glands to produce and release cortisol.
In certain pathological conditions, such as classic congenital adrenal hyperplasia (CAH), dysregulation of the HPA axis leads to excessive ACTH secretion and a consequent overproduction of adrenal androgens.[3] By competitively blocking the binding of CRF to the CRF1 receptor, this compound effectively inhibits this signaling pathway, leading to a reduction in ACTH secretion and, consequently, a decrease in adrenal androgen production.[2][3] This mechanism of action makes this compound a targeted therapeutic agent for the management of CAH.[7][8]
Quantitative Binding Affinity of this compound
The binding affinity of this compound for the human CRF1 receptor has been determined through various in vitro assays. The following table summarizes the reported quantitative data. It is important to note the variability in reported values, which can be attributed to different experimental conditions, such as the radioligand used, cell line, and assay format.
| Parameter | Value | Species | Assay System | Reference |
| pKi | 8.7 | Human | Displacement of [125I]CRF from CHO cells | J Pharmacol Exp Ther (2002) 301: 322-32[9] |
| pKi | 8.2 | N/A | N/A | Bioorg Med Chem Lett (2010) 20: 7259-64[10] |
| Ki | 240 nM | Human | Displacement of [125I]CRF from CHO cells | Bioorg Med Chem Lett (2004) 14: 2083-2086[9] |
| pIC50 | 7.0 | N/A | CRF-stimulated ACTH production assay | Bioorg Med Chem Lett (2010) 20: 7259-64[10] |
Experimental Protocols
The in vitro characterization of this compound's binding affinity typically involves radioligand binding assays. These assays are considered the gold standard for quantifying ligand-receptor interactions due to their sensitivity and robustness.[11] The most common format is a competitive displacement assay.
Radioligand Competitive Binding Assay
This assay measures the ability of an unlabeled compound, such as this compound, to compete with a radiolabeled ligand for binding to the CRF1 receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the CRF1 receptor.
Materials:
-
Receptor Source: Cell membranes prepared from a cell line stably expressing the human CRF1 receptor (e.g., Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK 293) cells).
-
Radioligand: A high-affinity radiolabeled ligand for the CRF1 receptor, such as [¹²⁵I]-ovine CRF or [³H]-Urocortin.[12][13]
-
Test Compound: this compound at a range of concentrations.
-
Non-specific Binding Control: A high concentration of a known CRF1 receptor ligand (e.g., unlabeled CRF) to determine non-specific binding.
-
Assay Buffer: A buffer solution with appropriate pH and ionic strength to maintain receptor integrity and ligand binding (e.g., Tris-HCl buffer containing MgCl₂, EDTA, and a protease inhibitor cocktail).
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C) to separate bound from free radioligand.[12]
-
Scintillation Counter: To measure the radioactivity retained on the filters.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the human CRF1 receptor to a high density.
-
Harvest the cells and homogenize them in a cold buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Assay Setup:
-
In a multi-well plate, add the following components to each well in the specified order:
-
Assay buffer.
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
Increasing concentrations of this compound (for the competition curve).
-
A high concentration of unlabeled CRF (for non-specific binding).
-
Buffer only (for total binding).
-
-
Initiate the binding reaction by adding the prepared cell membranes to each well.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Fit the resulting sigmoidal curve using a non-linear regression analysis to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value from the IC₅₀ value using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the CRF1 receptor signaling pathway and a typical experimental workflow for a radioligand binding assay.
Caption: CRF1 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Conclusion
The in vitro characterization of this compound demonstrates its high affinity and selective antagonism for the CRF1 receptor. Radioligand binding assays are a fundamental tool for quantifying this interaction and understanding the compound's potency. The data generated from these in vitro studies are crucial for the preclinical and clinical development of this compound as a therapeutic agent for disorders characterized by HPA axis dysregulation, such as congenital adrenal hyperplasia. The detailed protocols and understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. crenessity.com [crenessity.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. guidetopharmacology.org [guidetopharmacology.org]
- 6. Recent advances with the CRF1 receptor: design of small molecule inhibitors, receptor subtypes and clinical indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crinecerfont: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crinecerfont: CRF1R Antagonist Approved for Treatment of Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. crinecerfont | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Discovery of NBI-77860/GSK561679, a potent corticotropin-releasing factor (CRF1) receptor antagonist with improved pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Synthesis and Evaluation of Candidate PET Radioligands for Corticotropin-Releasing Factor Type-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Labelling of CRF1 and CRF2 receptors using the novel radioligand, [3H]-urocortin - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-Crinecerfont: A Preclinical Review of its Effects on the Hypothalamic-Pituitary-Adrenal Axis in Animal Models
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Crinecerfont (also known as NBI-74788 and SSR125543) is a selective, orally active, non-peptide corticotropin-releasing factor type 1 (CRF1) receptor antagonist. By blocking the action of corticotropin-releasing factor (CRF) at the pituitary level, this compound directly inhibits the secretion of adrenocorticotropic hormone (ACTH), subsequently reducing downstream adrenal androgen production.[1][2][3] This mechanism of action has positioned this compound as a promising therapeutic agent for conditions characterized by hypothalamic-pituitary-adrenal (HPA) axis hyperactivation, most notably congenital adrenal hyperplasia (CAH). This technical guide synthesizes the available preclinical data on the effects of this compound on the HPA axis in animal models, focusing on quantitative outcomes, experimental methodologies, and relevant signaling pathways. While extensive preclinical data for this compound specifically is limited in the public domain, this guide also draws upon findings from other CRF1 receptor antagonists to provide a broader context for its mechanism of action.
Introduction: The Hypothalamic-Pituitary-Adrenal Axis and the Role of CRF1 Receptors
The HPA axis is a critical neuroendocrine system that governs the body's response to stress and regulates numerous physiological processes, including metabolism, immunity, and circadian rhythms.[4] The signaling cascade is initiated in the hypothalamus with the secretion of CRF, which binds to CRF1 receptors on the anterior pituitary gland.[4] This binding stimulates the synthesis and release of ACTH into the systemic circulation. ACTH, in turn, acts on the adrenal cortex to stimulate the production and release of glucocorticoids, primarily cortisol in humans and corticosterone in rodents.[4] Glucocorticoids exert negative feedback at the level of the hypothalamus and pituitary to suppress further CRF and ACTH release, thus maintaining homeostasis.
In certain pathological states, such as CAH, dysregulation of the HPA axis leads to excessive ACTH secretion and subsequent overproduction of adrenal androgens. CRF1 receptor antagonists, like this compound, offer a targeted approach to mitigate this overactivity by intervening at a key upstream point in the HPA cascade.[1][2]
Mechanism of Action of this compound
This compound is a potent and selective antagonist of the CRF1 receptor.[2] Its primary mechanism of action involves competitively binding to CRF1 receptors in the anterior pituitary, thereby preventing the endogenous ligand, CRF, from initiating its signaling cascade. This blockade directly leads to a reduction in ACTH secretion.[2] The diminished ACTH levels, in turn, result in decreased stimulation of the adrenal cortex and a subsequent reduction in the synthesis and release of adrenal androgens.[2]
Caption: HPA Axis and this compound's Mechanism of Action.
Effects of this compound on HPA Axis in Animal Models
Preclinical studies in rodent models have been instrumental in characterizing the in vivo effects of this compound on the HPA axis. These studies have investigated its impact under both basal and stressed conditions.
Chronic Administration in a Mouse Model of Unpredictable Chronic Mild Stress (UCMS)
A key study investigated the effects of a five-week treatment with this compound in male BALB/cByJ mice subjected to a seven-week UCMS protocol, a well-established animal model for inducing depressive-like states and HPA axis dysregulation.[5][6]
-
Drug Administration: this compound (formerly SSR125543) was administered intraperitoneally (i.p.) at a dose of 20 mg/kg/day for five weeks.[5][6]
-
Stress Model: Unpredictable Chronic Mild Stress (UCMS) was applied for seven weeks. The protocol involves the repeated and unpredictable exposure of animals to a variety of mild stressors.[5][6]
-
HPA Axis Assessment:
-
Fecal Corticosterone Metabolites: Fecal samples were collected to measure corticosterone metabolites, providing a non-invasive assessment of HPA axis activity over time.[6]
-
Plasma Corticosterone: Blood samples were collected to determine plasma corticosterone levels.[5][6]
-
Dexamethasone Suppression Test: Dexamethasone (0.1 mg/kg, i.p.) was administered to assess the negative feedback sensitivity of the HPA axis.[5][6]
-
Caption: Experimental Workflow for Chronic this compound Study.
The study revealed that under non-stressed (control) conditions, chronic treatment with this compound did not significantly alter HPA axis readouts.[6] This is consistent with findings for other CRF1 receptor antagonists, which generally do not suppress basal HPA axis activity.[6][7] However, in mice subjected to UCMS, this compound treatment led to some paradoxical effects.
Table 1: Effects of 5-Week this compound Treatment on Plasma Corticosterone in UCMS Mice [5]
| Treatment Group | Basal Plasma Corticosterone (relative to Control-Vehicle) | Post-Dexamethasone Plasma Corticosterone (relative to Control-Vehicle) |
| Control + Vehicle | Baseline | Suppressed |
| Control + this compound | No significant change | Suppressed |
| UCMS + Vehicle | Increased | Attenuated Suppression |
| UCMS + this compound | Significantly Increased | Restored Suppression |
Note: This table is a qualitative summary based on the graphical data and descriptions in the cited source, as precise numerical values with statistical parameters were not presented in a tabular format in the source document.
Table 2: Effects of 5-Week this compound Treatment on Fecal Corticosterone Metabolites in UCMS Mice [6]
| Treatment Group | Circadian Fecal Corticosterone Metabolites (relative to Control-Vehicle) |
| Control + Vehicle | Normal circadian rhythm |
| Control + this compound | No significant change |
| UCMS + Vehicle | Elevated levels with altered circadian rhythm |
| UCMS + this compound | Further exacerbated corticosterone metabolite levels |
Note: This table is a qualitative summary based on the graphical data and descriptions in the cited source.
The findings suggest that while chronic this compound treatment can improve HPA axis negative feedback sensitivity under chronic stress conditions (as shown by the dexamethasone suppression test), it may paradoxically increase basal corticosterone secretion.[5][6] The authors of the study suggest this could be due to homeostatic regulations of receptor expression and signaling pathways following long-term antagonist administration.[5]
Acute Administration and Stress-Induced HPA Axis Activation
Several studies have indicated that acute administration of this compound can effectively reduce the release of ACTH and corticosterone induced by acute stress in rodents.[5] This aligns with the broader class effect of CRF1 receptor antagonists, which have been shown to attenuate HPA axis responses to various stressors.[1][8] For instance, other CRF1 antagonists have been shown to inhibit the increase in plasma corticosterone following intracerebroventricular administration of CRF in mice.[8]
Discussion and Future Directions
The available preclinical data from animal models indicate that this compound effectively modulates the HPA axis, primarily by antagonizing CRF1 receptors. In non-stressed conditions, it appears to have a minimal effect on basal HPA axis function, which is a desirable characteristic for a therapeutic agent as it suggests a lower risk of inducing adrenal insufficiency.[6] Under conditions of chronic stress, the effects are more complex, with evidence for both improved negative feedback and a paradoxical increase in basal corticosterone levels with long-term administration.[5][6]
Future preclinical research should aim to:
-
Generate comprehensive dose-response data for this compound on ACTH and corticosterone levels in various animal models and under different stress paradigms.
-
Investigate the long-term effects of this compound on adrenal morphology and function.
-
Elucidate the molecular mechanisms underlying the paradoxical increase in basal corticosterone observed with chronic treatment in stressed animals.
-
Conduct studies in animal models of CAH to directly assess the efficacy of this compound in reducing adrenal androgen production in a disease-relevant context.
Conclusion
This compound is a CRF1 receptor antagonist with a clear mechanism of action on the HPA axis. Preclinical studies in animal models, though limited in the public domain, support its ability to modulate HPA axis activity, particularly in the context of stress. The findings from a chronic stress model in mice highlight the complex nature of long-term CRF1 receptor blockade and underscore the need for further research to fully understand its therapeutic potential and long-term effects. The data gathered from these animal studies have been crucial in guiding the successful clinical development of this compound for the treatment of CAH.
References
- 1. Effects of corticotropin-releasing factor 1 receptor antagonism on the hypothalamic-pituitary-adrenal axis of rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. crenessity.com [crenessity.com]
- 3. Neurocrine Biosciences Announces U.S. FDA Accepts New Drug Applications and Grants Priority Review for Crinecerfont for Pediatric and Adult Patients with CAH | Neurocrine Biosciences [neurocrine.gcs-web.com]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. CRF-R1 Antagonist Treatment Exacerbates Circadian Corticosterone Secretion under Chronic Stress, but Preserves HPA Feedback Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Persistent anxiolytic affects after chronic administration of the CRF1 receptor antagonist R121919 in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Preclinical Pharmacokinetics and Metabolism of (R)-Crinecerfont: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available information on the preclinical pharmacokinetics and metabolism of (R)-Crinecerfont. Detailed preclinical data for this compound are largely proprietary to the manufacturer, Neurocrine Biosciences. Therefore, this guide supplements available data with descriptions of standard, widely accepted experimental protocols in preclinical drug development to provide a comprehensive overview for the intended scientific audience.
Introduction
This compound (marketed as CRENESSITY™) is a selective, orally administered corticotropin-releasing factor type 1 (CRF1) receptor antagonist. It is developed for the treatment of congenital adrenal hyperplasia (CAH), a genetic disorder characterized by impaired cortisol synthesis and consequent androgen excess. By blocking CRF1 receptors in the pituitary, this compound reduces the secretion of adrenocorticotropic hormone (ACTH), thereby decreasing the adrenal production of androgens. Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in preclinical species is a critical component of its nonclinical safety and toxicology assessment, informing the design of first-in-human studies and predicting its pharmacokinetic behavior.
In Vivo Pharmacokinetics in Preclinical Species
Comprehensive in vivo pharmacokinetic studies are essential to characterize the disposition of a new chemical entity in relevant animal models. While specific pharmacokinetic parameters such as Cmax, Tmax, and half-life for this compound in preclinical species are not publicly available, regulatory documents provide insights into the exposure levels achieved in toxicology studies.
Quantitative Data from Preclinical Studies
The following table summarizes the available data on the systemic exposure of this compound in a pre- and postnatal developmental toxicity study in rats, as referenced in publicly accessible FDA documents.[1]
| Species | Study Type | Dose | Exposure (AUC) vs. Human MRHD | Key Findings |
| Rat | Pre- and Postnatal Development | Up to 250 mg/kg/day (oral) | ~4-fold higher | No Observed Adverse Effect Level (NOAEL) established at this dose. |
| Rat | Lactation | Not Specified | Not Specified | Excreted in milk, with milk-to-plasma concentration ratios of 1.5 to 12. |
| MRHD: Maximum Recommended Human Dose |
Experimental Protocol: In Vivo Pharmacokinetic Study
The following describes a typical protocol for an in vivo pharmacokinetic study in a rodent species, such as the rat, which would have been employed to generate the exposure data for this compound.
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound following oral administration.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Sprague-Dawley rats (male and female)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Bioanalytical system (e.g., LC-MS/MS)
Procedure:
-
Dosing: A cohort of rats is administered a single oral dose of this compound via gavage.
-
Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose), blood samples are collected from a subset of animals.
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.
-
Bioanalysis: The concentration of this compound in plasma samples is quantified using a validated bioanalytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate pharmacokinetic parameters, including AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and t½ (half-life), using non-compartmental analysis.
In Vivo Pharmacokinetic Study Workflow
Metabolism of this compound in Preclinical Species
The metabolism of a drug candidate is investigated to identify the metabolic pathways, the enzymes involved, and the structure of the metabolites. This is crucial for understanding the drug's clearance mechanisms and for identifying any potentially active or toxic metabolites.
In Vitro Metabolism
While specific preclinical metabolism data for this compound is not available, it is known that the drug is metabolized in humans by cytochrome P450 enzymes CYP2C8 and CYP2C19. Preclinical in vitro studies would have been conducted to assess its metabolic stability and identify the responsible enzymes in different animal species to select the most relevant species for toxicology studies.
Experimental Protocol: In Vitro Metabolism in Liver Microsomes
The following is a representative protocol for an in vitro metabolism study using liver microsomes.
Objective: To determine the metabolic stability of this compound in liver microsomes from different species (e.g., rat, dog, monkey, and human) and to identify the major cytochrome P450 enzymes involved in its metabolism.
Materials:
-
This compound
-
Liver microsomes from various species
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Phosphate buffer (pH 7.4)
-
Control compounds (with known metabolic stability)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Incubation: this compound is incubated with liver microsomes in the presence of the NADPH regenerating system at 37°C.
-
Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction is stopped at each time point by adding a cold organic solvent like acetonitrile.
-
Sample Preparation: Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
Analysis: The remaining concentration of this compound is measured by LC-MS/MS.
-
Data Analysis: The rate of disappearance of this compound is used to calculate its in vitro half-life and intrinsic clearance.
-
Reaction Phenotyping (Optional): To identify the specific CYP enzymes involved, the assay can be repeated in the presence of selective CYP inhibitors or by using recombinant human CYP enzymes.
In Vitro Metabolism Study Workflow
Metabolic Pathway of this compound (Based on Human Data)
The primary metabolic pathways for this compound in humans involve oxidation mediated by CYP2C8 and CYP2C19. Preclinical studies would have aimed to determine if similar pathways exist in animal models.
Human Metabolic Pathway of this compound
Conclusion
The preclinical evaluation of this compound's pharmacokinetics and metabolism was a critical step in its development, providing essential information for its safe progression into clinical trials. The available data from regulatory submissions confirm that the drug was studied in relevant preclinical species, and its exposure multiples relative to human therapeutic doses were established. While detailed quantitative pharmacokinetic parameters and metabolic profiles in these species are not publicly disclosed, an understanding of standard preclinical ADME study protocols allows for a comprehensive appreciation of the likely scientific investigations that were undertaken. These studies would have been instrumental in characterizing the disposition of this compound and ensuring its suitability as a therapeutic agent for congenital adrenal hyperplasia.
References
Chemical properties and CAS number for (R)-Crinecerfont
An In-depth Technical Guide to (R)-Crinecerfont: Chemical Properties, Mechanism of Action, and Experimental Data
Introduction
This compound is the R-enantiomer of Crinecerfont, a potent, orally active, and selective non-peptide Corticotropin-Releasing Factor type 1 (CRF1) receptor antagonist.[1][2][3] While its counterpart, Crinecerfont (the S-enantiomer, also known as NBI-74788 or SSR-125543), has been extensively studied and developed for the treatment of classic congenital adrenal hyperplasia (CAH), this compound is primarily utilized in a research context.[1][4][5] This guide provides a comprehensive overview of the chemical properties, mechanism of action, and available experimental data related to Crinecerfont, which serves as the primary reference for understanding its enantiomer. Crinecerfont was approved by the U.S. Food and Drug Administration (FDA) in December 2024 under the brand name Crenessity for the treatment of CAH.[4][6]
Chemical Properties and Data
The fundamental chemical and physical properties of this compound are identical to its S-enantiomer, differing only in the spatial arrangement at the chiral center.
| Property | Value | Reference |
| CAS Number | 2649012-21-3 | [1] |
| IUPAC Name | (R)-4-(2-chloro-4-methoxy-5-methylphenyl)-N-(2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl)-5-methyl-N-(prop-2-yn-1-yl)thiazol-2-amine | [3] |
| Molecular Formula | C27H28ClFN2OS | [3][4] |
| Molecular Weight | 483.04 g/mol | [3][4][7] |
| Monoisotopic Mass | 482.1594906 Da | [7] |
| InChI Key | IEAKXXNRGSLYTQ-DEOSSOPVSA-N | [7][8] |
| Appearance | Solid powder | [3] |
| Purity | >98% | [3] |
| Solubility | DMSO: 45 mg/mL (93.16 mM) | [9] |
Mechanism of Action: HPA Axis Modulation
Crinecerfont exerts its therapeutic effects by targeting the hypothalamic-pituitary-adrenal (HPA) axis, which is dysregulated in congenital adrenal hyperplasia.[10]
In CAH, a deficiency in enzymes required for cortisol synthesis (most commonly 21-hydroxylase) leads to low cortisol levels.[10][11] This lack of negative feedback prompts the hypothalamus to secrete Corticotropin-Releasing Factor (CRF), which in turn stimulates the pituitary gland to release excessive amounts of adrenocorticotropic hormone (ACTH).[7][10] The overstimulation of the adrenal glands by ACTH results in the overproduction of adrenal androgens and other steroid precursors.[7][10]
Crinecerfont is a selective CRF1 receptor antagonist.[7][9] By blocking the CRF1 receptors on the pituitary gland, it directly inhibits the release of ACTH.[7][12] This reduction in ACTH leads to a downstream decrease in the production of adrenal androgens, helping to restore hormonal balance without relying on supraphysiologic doses of glucocorticoids.[8][10][13]
Experimental Protocols
Chemical Synthesis Overview
The synthesis of Crinecerfont relies on stereoselective coupling reactions to achieve the desired enantiomeric purity.[8] While a detailed step-by-step protocol for this compound is not publicly available, the key steps for the synthesis of the (S)-enantiomer are as follows:
-
Preparation of the Chiral Intermediate : The process starts with the synthesis of the (S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethylamine intermediate. This is typically achieved via asymmetric hydrogenation of a prochiral enamine precursor using a chiral ruthenium catalyst.[8]
-
Activation of Thiazole Amine : The 5-methyl-1,3-thiazol-2-amine derivative is activated. This involves treatment with propiolic acid chloride in the presence of a base like triethylamine in a solvent such as dichloromethane (DCM) at controlled temperatures (0–5°C).[8]
-
Nucleophilic Substitution : The activated thiazole is then reacted with the chiral amine intermediate. This nucleophilic substitution reaction is typically carried out at room temperature for approximately 12 hours to yield the final Crinecerfont product.[8]
Clinical Trial Methodology (Phase 3 - CAHtalyst Study)
The pivotal Phase 3 CAHtalyst study evaluated the efficacy and safety of Crinecerfont in adults with classic CAH.[14][15] The protocol provides a framework for its biological and clinical assessment.
-
Patient Population : 182 adults with a diagnosis of classic CAH due to 21-hydroxylase deficiency.[14][15]
-
Study Design : A randomized, double-blind, placebo-controlled trial with a 2:1 allocation to receive either Crinecerfont or a placebo for 24 weeks.[15]
-
Treatment Protocol :
-
Weeks 1-4 (Stable Glucocorticoid Period) : Patients' existing glucocorticoid (GC) doses were maintained to establish baseline androstenedione levels.[15]
-
Weeks 5-24 (Dose Reduction Period) : The GC dose was gradually reduced and optimized to find the lowest possible dose that maintained control of androstenedione levels.[15]
-
-
Primary Endpoint : The primary measure of efficacy was the percent change from the baseline daily GC dose at week 24, while maintaining androstenedione control.[15]
Quantitative Data Summary
Pharmacokinetic Properties of Crinecerfont
The following table summarizes key pharmacokinetic parameters observed in adult patients.
| Parameter | Value | Note |
| Median Tmax (Time to Cmax) | 4 hours | [7] |
| Plasma Protein Binding | ≥99.9% | [7] |
| Apparent Volume of Distribution (Vd) | 852 Liters | In adults.[7] |
| Metabolism | Primarily by CYP3A4; lesser extent by CYP2B6, with minor contributions from CYP2C8 and CYP2C19. | [7] |
| Effective Half-life (t½) | ~14 hours | [7] |
| Apparent Clearance | 3.5 L/h | [7] |
| Excretion | ~47.3% recovered in feces (2.7% as unchanged drug); ~2% in urine. | [7] |
Clinical Efficacy Data (Phase 3 - Adults)
Results from the 24-week CAHtalyst study demonstrated significant improvements in patients treated with Crinecerfont compared to placebo.
| Endpoint | Crinecerfont Group | Placebo Group | P-value |
| Change in Daily Glucocorticoid Dose | -27.3% | -10.3% | <0.001[15] |
| Patients Achieving Physiologic GC Dose | 62.7% | 17.5% (18% in another source) | <0.001[14][15] |
| Change in Androstenedione Levels (at Week 4) | -299 ng/dL | +45.5 ng/dL | <0.001[15] |
Clinical Efficacy Data (Phase 2 - Adolescents)
A 14-day Phase 2 study in adolescents (ages 14-17) with CAH showed significant reductions in key hormone markers with a 50 mg twice-daily dose of Crinecerfont.[8][11]
| Hormone Marker | Percent Reduction from Baseline |
| Adrenocorticotropic Hormone (ACTH) | 57.1% |
| 17-hydroxyprogesterone (17-OHP) | 69.5% |
| Androstenedione (A4) | 58.3% |
| Testosterone (in females) | 76.2% |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Crinecerfont - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Crinecerfont|CRF1 Receptor Antagonist|Research Use [benchchem.com]
- 9. Crinecerfont | CRFR | TargetMol [targetmol.com]
- 10. What is Crinecerfont used for? [synapse.patsnap.com]
- 11. The FDA Approval Journey of Crinecerfont for CAH [webmd.com]
- 12. crenessity.com [crenessity.com]
- 13. Crinecerfont: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neurocrine Biosciences Publishes Phase 3 Study Results of Crinecerfont for CAH in NEJM [synapse.patsnap.com]
- 15. Phase 3 Trial of Crinecerfont in Adult Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for synthesizing (R)-Crinecerfont in a laboratory setting
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive set of application notes and protocols for the laboratory synthesis of (R)-Crinecerfont, a selective corticotropin-releasing factor type 1 (CRF1) receptor antagonist. Crinecerfont is under investigation for the treatment of congenital adrenal hyperplasia (CAH) and other stress-related disorders. The synthesis involves a multi-step process, commencing with the formation of a key intermediate, 2-cyclopropyl-N-methoxy-N-methylacetamide, followed by a Grignard reaction, stereoselective reduction, construction of the thiazole core, and final coupling and propargylation steps. This protocol includes detailed experimental procedures, quantitative data on yields and purity where available, and visual diagrams of the signaling pathway and synthetic workflow to facilitate understanding and replication in a laboratory setting.
Introduction
This compound, also known as NBI-74788, is a potent and selective, orally active, non-peptide CRF1 receptor antagonist.[1] By blocking CRF1 receptors in the pituitary gland, Crinecerfont inhibits the release of adrenocorticotropic hormone (ACTH), subsequently reducing the production of adrenal androgens.[2] This mechanism of action makes it a promising therapeutic candidate for managing conditions characterized by excessive ACTH secretion, such as congenital adrenal hyperplasia (CAH).[3][4] Clinical trials have demonstrated that Crinecerfont can lead to significant reductions in glucocorticoid dosages while maintaining control of androgen levels in both adult and pediatric patients with CAH.[5][6] The synthesis of this complex molecule requires a precise and well-controlled multi-step process, which is detailed in the following sections.
Data Presentation
Table 1: Summary of this compound Synthesis - Key Steps and Reported Yields
| Step | Reaction | Key Reagents and Solvents | Product | Reported Yield (%) |
| 1 | Weinreb Amide Formation | 2-Cyclopropylacetic acid, N,O-Dimethylhydroxylamine hydrochloride, Carbonyldiimidazole, Dichloromethane | 2-Cyclopropyl-N-methoxy-N-methylacetamide | Data not available |
| 2 | Grignard Reaction | 4-Bromo-2-fluoro-1-methylbenzene, Magnesium, Tetrahydrofuran | 2-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethan-1-one | Data not available |
| 3 | Stereoselective Reductive Amination | (S)-1-Phenylethanamine, Ti(OiPr)4, H2, Pd/C | (S)-N-((S)-1-Phenylethyl)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethanamine | Data not available |
| 4 | Deprotection | H2, Pd(OH)2/C | (S)-2-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethanamine | Data not available |
| 5 | Thiazole Ring Formation | 1-(2-Chloro-4-methoxy-5-methylphenyl)-2-bromopropan-1-one, Thiourea | 4-(2-Chloro-4-methoxy-5-methylphenyl)-5-methylthiazol-2-amine | Data not available |
| 6 | Bromination of Thiazole | NBS, Acetonitrile | 2-Bromo-4-(2-chloro-4-methoxy-5-methylphenyl)-5-methylthiazole | Data not available |
| 7 | Buchwald-Hartwig Coupling | (S)-2-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethanamine, 2-Bromo-4-(2-chloro-4-methoxy-5-methylphenyl)-5-methylthiazole, Pd2(dba)3, Xantphos, NaOtBu, Toluene | N-((S)-2-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl)-4-(2-chloro-4-methoxy-5-methylphenyl)-5-methylthiazol-2-amine | Data not available |
| 8 | Propargylation | Propargyl bromide, Potassium hydroxide, Toluene | This compound (Compound 1) | 76[5] |
Yields for intermediate steps are not explicitly detailed in the referenced patents. The final step yield is reported for the crude product before crystallization.
Table 2: Clinical Efficacy of Crinecerfont in Congenital Adrenal Hyperplasia (CAH)
| Population | Endpoint | Crinecerfont Group | Placebo Group | p-value | Reference |
| Adults | Mean % change in daily glucocorticoid dose from baseline to week 24 | -27.3% | -10.3% | <0.001 | [7] |
| Pediatric | Mean change in androstenedione from baseline to week 4 (ng/dL) | -197 | +71 | <0.001 | [7] |
| Adolescents (Phase 2) | Median % reduction in ACTH from baseline to day 14 | -57% | N/A | N/A | [8] |
| Adolescents (Phase 2) | Median % reduction in 17-OHP from baseline to day 14 | -69% | N/A | N/A | [8] |
| Adolescents (Phase 2) | Median % reduction in androstenedione from baseline to day 14 | -58% | N/A | N/A | [8] |
Mandatory Visualization
Signaling Pathway of Crinecerfont
Caption: Mechanism of action of this compound in the HPA axis.
Experimental Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following protocols are based on procedures outlined in U.S. Patent No. 12,128,033 B2 and related patents. Researchers should adapt these protocols to their specific laboratory conditions and perform appropriate safety assessments.
Step 1: Synthesis of 2-cyclopropyl-N-methoxy-N-methylacetamide
-
To a solution of 2-cyclopropylacetic acid in dichloromethane, add 1,1'-carbonyldiimidazole and stir at room temperature until gas evolution ceases.
-
Add N,O-dimethylhydroxylamine hydrochloride and triethylamine to the reaction mixture.
-
Stir the mixture at room temperature for 12-18 hours.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash chromatography on silica gel to yield 2-cyclopropyl-N-methoxy-N-methylacetamide.
Step 2: Synthesis of 2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethan-1-one
-
Prepare a Grignard reagent from 4-bromo-2-fluoro-1-methylbenzene and magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the Grignard solution to 0 °C and add a solution of 2-cyclopropyl-N-methoxy-N-methylacetamide in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford 2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethan-1-one.
Step 3 & 4: Synthesis of (S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethanamine
-
To a solution of 2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethan-1-one and (S)-1-phenylethanamine in an appropriate solvent (e.g., toluene), add a Lewis acid catalyst such as titanium(IV) isopropoxide.
-
Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.
-
Transfer the reaction mixture to a hydrogenation vessel and add a palladium on carbon catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete.
-
Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate.
-
The resulting diastereomeric mixture is then subjected to debenzylation using a palladium hydroxide on carbon catalyst under a hydrogen atmosphere.
-
After deprotection, the desired (S)-enantiomer is isolated through chiral separation techniques or crystallization of a diastereomeric salt.
Step 5 & 6: Synthesis of 2-bromo-4-(2-chloro-4-methoxy-5-methylphenyl)-5-methylthiazole
-
Synthesize 4-(2-chloro-4-methoxy-5-methylphenyl)-5-methylthiazol-2-amine by reacting 1-(2-chloro-4-methoxy-5-methylphenyl)-2-bromopropan-1-one with thiourea in a suitable solvent like ethanol.
-
Dissolve the resulting 2-aminothiazole derivative in a suitable solvent such as acetonitrile.
-
Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours.
-
Concentrate the reaction mixture and purify the residue by column chromatography to yield 2-bromo-4-(2-chloro-4-methoxy-5-methylphenyl)-5-methylthiazole.
Step 7: Synthesis of N-((S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl)-4-(2-chloro-4-methoxy-5-methylphenyl)-5-methylthiazol-2-amine
-
In a reaction vessel under an inert atmosphere, combine (S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethanamine, 2-bromo-4-(2-chloro-4-methoxy-5-methylphenyl)-5-methylthiazole, a palladium catalyst (e.g., Pd2(dba)3), a ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide) in an anhydrous solvent such as toluene.
-
Heat the reaction mixture at a temperature of 80-100 °C for 12-24 hours.
-
Cool the mixture to room temperature, dilute with a suitable solvent, and filter.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Step 8: Synthesis of this compound (Propargylation)
-
Dissolve the product from Step 7 in toluene.
-
Cool the solution to 0-5 °C and add aqueous potassium hydroxide.[5]
-
Add propargyl bromide (as an 80% w/w solution in toluene) while maintaining the temperature at 0-5 °C.[5]
-
Stir the biphasic mixture vigorously for 16 hours at 4-6 °C.[5]
-
Add water and separate the aqueous layer.
-
Wash the organic layer with water and then with aqueous acetic acid.[5]
-
The organic layer containing the crude this compound can be further purified by crystallization. For instance, dissolving the crude product in ethanol, heating to form a solution, followed by controlled cooling can afford the crystalline product.[5] A reported yield for the dried solid is 76%.[5]
Conclusion
The synthesis of this compound is a challenging but achievable process for a well-equipped organic chemistry laboratory. The protocols provided herein, derived from the available patent literature, outline the key transformations required to obtain this promising CRF1 receptor antagonist. While specific yields for intermediate steps are not consistently reported, the detailed procedures offer a solid foundation for researchers to produce this compound for further investigation. The clinical data presented underscores the therapeutic potential of this molecule in treating congenital adrenal hyperplasia, making its synthesis a valuable endeavor for the scientific and medical communities. Careful execution of these steps, along with appropriate analytical characterization, will be crucial for successful synthesis and subsequent research applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1, 3-thiazol-2-amine hydrochloride (SSR125543A), a potent and selective corticotrophin-releasing factor(1) receptor antagonist. II. Characterization in rodent models of stress-related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US6586456B1 - Aminothiazole derivatives and their use as CRF receptor ligands - Google Patents [patents.google.com]
- 4. WO2020115555A2 - Crf1 receptor antagonist, pharmaceutical formulations and solid forms thereof for the treatment of congenital adrenal hyperplasia - Google Patents [patents.google.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Crinecerfont: CRF1R Antagonist Approved for Treatment of Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3'-O- and 5'-O-Propargyl Derivatives of 5-Fluoro-2'-Deoxyuridine: Synthesis, Cytotoxic Evaluation and Conformational Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Administration Routes for (R)-Crinecerfont in Rodent Experiments: Application Notes and Protocols
(R)-Crinecerfont , a selective corticotropin-releasing factor type 1 (CRF1) receptor antagonist, has been investigated for its therapeutic potential in conditions characterized by hyperactivation of the hypothalamic-pituitary-adrenal (HPA) axis. Preclinical studies in rodent models are crucial for evaluating its efficacy, safety, and pharmacokinetic profile. This document provides detailed application notes and protocols for the administration of this compound in rodent experiments, targeted towards researchers, scientists, and drug development professionals.
Administration Routes
The primary and most documented route of administration for this compound in rodent studies is oral gavage . This method allows for precise dosage delivery and is consistent with the intended oral route of administration in clinical settings.
Quantitative Data Summary
Table 1: this compound Dosing in Rodent Carcinogenicity Studies
| Species | Administration Route | Doses (mg/kg/day) | Study Duration |
| Rat | Oral Gavage | 5, 15, 100 | 2 years |
| Mouse | Oral Gavage | 15, 50, 500, 1500 | 6 months |
Table 2: Pharmacokinetic Parameters of a Representative CRF1 Receptor Antagonist (CP-154,526) in Rats
| Parameter | Value |
| Oral Bioavailability | 27%[1] |
| Tmax (oral) | 30 minutes (plasma), 1 hour (brain)[1] |
| Terminal Half-life (i.v.) | 51 hours[1] |
| Systemic Clearance (i.v.) | 36 ml/min/kg[1] |
| Volume of Distribution (i.v.) | 105 l/kg[1] |
Experimental Protocols
Protocol for Oral Gavage Administration of this compound in Rodents
This protocol provides a general guideline for the preparation and administration of this compound via oral gavage.
3.1.1. Materials
-
This compound powder
-
Vehicle (e.g., 0.5% w/v Carboxymethyl Cellulose [CMC] with 0.1% v/v Tween 80 in sterile water)[2]
-
Sterile water for injection or purified water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Volumetric flasks and graduated cylinders
-
Animal gavage needles (stainless steel or flexible plastic, appropriate size for the animal)
-
Syringes (appropriate volume for dosing)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
3.1.2. Preparation of Dosing Formulation (Suspension)
-
Calculate the required amount of this compound and vehicle components based on the desired concentration and total volume needed for the study.
-
Prepare the vehicle:
-
In a clean beaker, add the calculated amount of Tween 80 to the sterile water and stir until dissolved.
-
Slowly add the CMC powder to the solution while continuously stirring to avoid clumping.
-
Continue stirring until the CMC is fully hydrated and the solution is homogeneous. This may take several hours.
-
-
Prepare the this compound suspension:
-
Weigh the calculated amount of this compound powder.
-
If necessary, gently triturate the powder with a mortar and pestle to ensure a fine consistency.
-
In a separate container, add a small amount of the prepared vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle to the paste while continuously mixing with a magnetic stirrer or homogenizer until a uniform suspension is achieved.
-
-
Store the suspension in a labeled, light-protected container at 2-8°C. Before each use, allow the suspension to come to room temperature and mix thoroughly to ensure homogeneity.
3.1.3. Oral Gavage Procedure
-
Animal Handling and Restraint:
-
Gently handle the animal to minimize stress.
-
For mice, restrain the animal by scruffing the back of the neck and ensuring the head and body are in a straight line.
-
For rats, restrain the animal by firmly grasping it over the shoulders, with the thumb and forefinger pushing the forelegs forward.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle against the animal from the tip of the nose to the last rib to ensure the correct length for reaching the stomach.
-
Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
As the needle reaches the back of the throat, the animal will naturally swallow, allowing the needle to pass into the esophagus.
-
Crucially, do not force the needle. If resistance is met, withdraw the needle and reposition.
-
-
Administration:
-
Once the needle is in the stomach, slowly administer the calculated volume of the this compound suspension.
-
Administer the dose at a steady rate to avoid regurgitation.
-
-
Post-Administration Monitoring:
-
Gently remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for a short period after the procedure.
-
Visualizations
Signaling Pathway of this compound Action
This compound acts as a competitive antagonist at the CRF1 receptor, primarily in the anterior pituitary gland. This blockade prevents the binding of corticotropin-releasing factor (CRF), thereby inhibiting the downstream signaling cascade that leads to the synthesis and release of adrenocorticotropic hormone (ACTH).
Caption: this compound blocks CRF binding to the CRF1 receptor, inhibiting ACTH production.
Experimental Workflow for Oral Gavage Study
The following diagram outlines a typical workflow for an in vivo study involving the oral administration of this compound to rodents.
Caption: A standard workflow for a rodent oral gavage study with this compound.
References
Application Note: A Robust LC-MS/MS Method for the Quantification of (R)-Crinecerfont in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (R)-Crinecerfont in human plasma. The method utilizes protein precipitation for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer. This protocol provides a detailed workflow, including sample preparation, chromatographic and mass spectrometric conditions, and a comprehensive guide to method validation. The described method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for pharmacokinetic studies and clinical research involving this compound.
Introduction
This compound is a corticotropin-releasing factor type 1 (CRF1) receptor antagonist under investigation for the treatment of congenital adrenal hyperplasia (CAH).[1][2][3] Accurate and precise quantification of this compound in biological matrices such as plasma is crucial for pharmacokinetic assessments, dose-finding studies, and overall clinical development. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical quantification. This application note presents a comprehensive protocol for the determination of this compound in human plasma, suitable for supporting preclinical and clinical research.
Experimental
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (IS), e.g., this compound-d4
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (K2EDTA)
-
Deionized water
Equipment
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from plasma samples.[4][5]
-
Allow plasma samples to thaw at room temperature.
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[6]
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is performed on a C18 analytical column.
-
Column: Agilent EclipsePlus C18, 2.1 x 100 mm, 3.5 µm, or equivalent[5]
-
Mobile Phase A: 5 mM Ammonium acetate in water with 0.1% formic acid[4]
-
Mobile Phase B: 5 mM Ammonium acetate in methanol with 0.1% formic acid[4]
-
Flow Rate: 0.4 mL/min[5]
-
Injection Volume: 5 µL[5]
-
Gradient: A linear gradient is employed for the separation.
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 1.0 | 20 |
| 5.0 | 95 |
| 5.1 | 20 |
| 7.0 | 20 |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer using positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM).
-
Ionization Mode: ESI Positive
-
MRM Transitions:
-
This compound: To be determined experimentally (e.g., Q1/Q3)
-
This compound-d4 (IS): To be determined experimentally (e.g., Q1/Q3)
-
-
Key MS Parameters:
Method Validation
A full validation of the analytical method should be performed according to regulatory guidelines. Key validation parameters are summarized below.
Linearity
The calibration curve should be linear over the expected concentration range of this compound in plasma. A typical range for small molecules is 1 to 1000 ng/mL.[8] The coefficient of determination (r²) should be greater than 0.99.
Accuracy and Precision
The intra- and inter-day accuracy and precision should be evaluated at a minimum of three concentration levels (low, medium, and high quality control samples). The acceptance criteria are typically within ±15% of the nominal concentration (±20% for the lower limit of quantification).[9]
Recovery and Matrix Effect
The extraction recovery of this compound and the internal standard should be consistent and reproducible. The matrix effect should be assessed to ensure that endogenous plasma components do not interfere with the ionization of the analyte or internal standard.
Stability
The stability of this compound in plasma should be evaluated under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage at -80°C.[10]
Data Presentation
The following tables summarize the proposed quantitative parameters for the LC-MS/MS method for this compound.
Table 1: LC-MS/MS Instrument Parameters
| Parameter | Setting |
| LC System | HPLC or UHPLC |
| Column | C18, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase A | 5 mM Ammonium acetate in water + 0.1% Formic Acid |
| Mobile Phase B | 5 mM Ammonium acetate in methanol + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole |
| Ionization | ESI Positive |
| MRM Transitions | Analyte and IS specific (to be determined) |
| Desolvation Temp. | ~400 °C |
| Source Temp. | ~110 °C |
Table 2: Method Validation Summary
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | > 0.99 |
| Calibration Range | e.g., 1 - 1000 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | < 15% (< 20% at LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Minimal and compensated by IS |
| Stability | Stable under defined conditions |
Visualizations
Caption: Experimental workflow for the LC-MS/MS quantification of this compound.
Caption: Logical relationship of the method validation process.
Conclusion
This application note provides a detailed protocol for the development and validation of a robust LC-MS/MS method for the quantification of this compound in human plasma. The described methodology, utilizing protein precipitation and reversed-phase chromatography coupled with tandem mass spectrometry, offers the sensitivity and selectivity required for bioanalytical support of drug development programs. The provided tables and diagrams serve as a comprehensive guide for researchers to establish and validate this analytical method in their laboratories.
References
- 1. Crinecerfont, a CRF1 Receptor Antagonist, Lowers Adrenal Androgens in Adolescents With Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crinecerfont Lowers Elevated Hormone Markers in Adults With 21-Hydroxylase Deficiency Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cortisol quantification in human plasma and urine by liquid chromatography coupled to mass spectrometry: Validation, analysis and application in a reference population and patients with adrenal incidentalomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. US6541263B2 - Determination of corticosteroids in human plasma using micromass LC/MS/MS - Google Patents [patents.google.com]
- 8. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of R/S-Warfarin Analysis Method in Human Blood Plasma Using HPLC with Fluorescence Detection and its Application to Patient Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of an analytical method using HPLC-MS/MS to quantify osimertinib in human plasma and supplementary stability results - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: CRF1 Receptor Binding Assay Using (R)-Crinecerfont
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Crinecerfont, also known as NBI-74788 or previously as SSR125543A, is a potent and selective, orally active non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). The CRF1 receptor is a G-protein coupled receptor that plays a pivotal role in the hypothalamic-pituitary-adrenal (HPA) axis and the regulation of stress, anxiety, and depression. By blocking the CRF1 receptor, this compound can inhibit the release of adrenocorticotropic hormone (ACTH) from the pituitary, thereby modulating the stress response. This makes it a valuable tool for studying the CRF1 receptor and a promising therapeutic agent for disorders characterized by HPA axis hyperactivation, such as congenital adrenal hyperplasia (CAH).
These application notes provide a detailed protocol for a CRF1 receptor binding assay using this compound as a competitor, enabling researchers to determine the binding affinity of novel compounds for the CRF1 receptor.
CRF1 Receptor Signaling Pathway
The CRF1 receptor is primarily coupled to the Gs alpha subunit of the heterotrimeric G-protein. Upon binding of its endogenous ligand, corticotropin-releasing factor (CRF), the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.
Quantitative Data: Binding Affinity of this compound
The binding affinity of this compound for the CRF1 receptor has been determined in various studies. The affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity.
| Compound | Receptor | Species | Assay Type | Radioligand | Ki (nM) | pKi | Reference |
| This compound (SSR125543A) | CRF1 | Human | Competition Binding | [¹²⁵I]oCRF | ~2 | 8.7 | J Pharmacol Exp Ther (2002) 301: 322-32[1] |
| This compound | CRF1 | Human | Competition Binding | [¹²⁵I]CRF | 240 | 6.62 | Bioorg Med Chem Lett (2004) 14: 2083-2086 |
Note: The discrepancy in Ki values may be due to different experimental conditions, such as the cell line used, membrane preparation, or assay buffer composition.
Experimental Protocol: CRF1 Receptor Radioligand Binding Assay
This protocol is a competitive binding assay to determine the affinity of a test compound for the CRF1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials and Reagents
-
Cell Membranes: Membranes from a stable cell line expressing the human CRF1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [¹²⁵I]-ovine Corticotropin-Releasing Factor ([¹²⁵I]oCRF) or other suitable CRF1 radioligand.
-
Competitor: this compound (for validation and as a reference compound).
-
Test Compounds: Compounds to be assayed for CRF1 binding affinity.
-
Binding Buffer: 50 mM HEPES, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM HEPES, 10 mM MgCl₂, 2 mM EGTA, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled CRF1 ligand (e.g., 1 µM oCRF or this compound).
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter.
Experimental Workflow
Procedure
-
Membrane Preparation:
-
Thaw the frozen cell membranes expressing the CRF1 receptor on ice.
-
Homogenize the membranes in ice-cold binding buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
-
Assay Setup:
-
In a 96-well microplate, add the following in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of radioligand solution, and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of non-specific binding control (e.g., 1 µM oCRF), 50 µL of radioligand solution, and 100 µL of membrane suspension.
-
Competition Binding: 50 µL of varying concentrations of the test compound or this compound, 50 µL of radioligand solution, and 100 µL of membrane suspension.
-
-
The final concentration of the radioligand should be close to its Kd value.
-
The final protein concentration of the membranes should be optimized for a good signal-to-noise ratio.
-
-
Incubation:
-
Incubate the plate at room temperature for 2 hours with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in a scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Determine IC50:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Conclusion
This protocol provides a robust method for assessing the binding affinity of compounds, such as this compound, to the CRF1 receptor. Accurate determination of binding affinity is a critical step in the drug discovery and development process for novel CRF1 receptor modulators. The provided quantitative data and diagrams serve as a valuable reference for researchers in this field.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Crinecerfont (also known as NBI-74788 and commercially as CRENESSITY™) is a potent, selective, and orally bioavailable non-peptide antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor.[1][2][3] The CRF1 receptor is a critical component of the hypothalamic-pituitary-adrenal (HPA) axis, the body's primary neuroendocrine system for managing stress.[4] By blocking the action of corticotropin-releasing factor (CRF) at the pituitary, crinecerfont reduces the downstream signaling cascade that leads to the production of adrenocorticotropic hormone (ACTH) and, subsequently, adrenal steroids.[5][6]
This mechanism of action makes this compound a valuable tool for investigating stress-related signaling pathways. Its primary clinical application to date has been in the treatment of classic congenital adrenal hyperplasia (CAH), a genetic disorder characterized by cortisol deficiency and consequent HPA axis over-activation.[1][4][7] In CAH, the lack of negative feedback from cortisol leads to chronically elevated CRF and ACTH, resulting in adrenal androgen excess.[4] Crinecerfont has demonstrated significant efficacy in reducing elevated adrenal androgens and allowing for the reduction of supraphysiologic glucocorticoid doses in both adult and pediatric patients with CAH.[1][2][7]
Beyond CAH, the role of the CRF/CRF1 pathway in a range of stress-related conditions, including anxiety, depression, and substance withdrawal, makes crinecerfont a promising investigational tool for preclinical and clinical research in these areas.[4][8] These application notes provide an overview of the use of this compound to probe the HPA axis, along with detailed protocols for clinical, preclinical, and in vitro studies.
Mechanism of Action: Modulating the HPA Axis
Under normal physiological or stressful conditions, the hypothalamus releases CRF, which binds to CRF1 receptors on the anterior pituitary gland. This binding stimulates the synthesis and release of ACTH into circulation. ACTH then acts on the adrenal cortex to stimulate the production and release of cortisol. Cortisol, in turn, exerts negative feedback on both the hypothalamus and the pituitary to suppress further CRF and ACTH release, thus maintaining homeostasis.[4]
In conditions of chronic stress or in diseases like CAH, this axis becomes dysregulated. This compound acts by competitively inhibiting the binding of CRF to the CRF1 receptor at the pituitary, thereby directly reducing ACTH secretion and mitigating the downstream effects of HPA axis over-activation.[5]
Figure 1: Mechanism of this compound in the HPA Axis.
Data Presentation: Summary of Clinical Trial Results
The efficacy of this compound has been extensively studied in the CAHtalyst™ clinical trial program. The following tables summarize the key quantitative outcomes from the Phase 3 studies in adult and pediatric populations with Classic CAH.
Table 1: Efficacy of this compound in Adults with Classic CAH (24-Week Study) [1][2]
| Endpoint | This compound (n=122) | Placebo (n=60) | P-value |
| Mean % Change in Glucocorticoid Dose from Baseline | -27.3% | -10.3% | <0.001 |
| Patients Achieving a Physiologic Glucocorticoid Dose | 63% | 18% | <0.001 |
| Mean Change in Androstenedione from Baseline at Week 4 (ng/dL) | -299 | +45.5 | <0.001 |
Table 2: Efficacy of this compound in Children and Adolescents with Classic CAH (28-Week Study) [4][7]
| Endpoint | This compound (n=69) | Placebo (n=34) | P-value |
| Mean % Change in Glucocorticoid Dose from Baseline | -18.0% | +5.6% | <0.001 |
| Mean Change in Androstenedione from Baseline at Week 4 (nmol/L) | -6.9 | +2.5 | 0.0002 |
| Patients Achieving a Physiologic Glucocorticoid Dose | 30% | 0% | N/A |
Table 3: Hormonal Reductions in Phase 2 Studies (14-Day Treatment) [9][10]
| Population | Hormone | Median Percent Reduction from Baseline |
| Adults (100 mg BID) | ACTH | -66% |
| 17-Hydroxyprogesterone (17-OHP) | -64% | |
| Androstenedione | -64% | |
| Adolescents (50 mg BID) | ACTH | -57% |
| 17-Hydroxyprogesterone (17-OHP) | -69% | |
| Androstenedione | -58% |
Experimental Protocols
Protocol 1: Clinical Investigation of HPA Axis Modulation in CAH
This protocol is based on the methodology of the Phase 3 CAHtalyst™ clinical trials.[1][7][11][12]
Objective: To evaluate the efficacy of this compound in reducing supraphysiologic glucocorticoid (GC) dosage while maintaining or improving adrenal androgen control in patients with Classic CAH.
Study Design: Randomized, double-blind, placebo-controlled trial.
Participant Population: Adults (≥18 years) or children/adolescents (2-17 years) with a confirmed diagnosis of classic CAH due to 21-hydroxylase deficiency, on stable but supraphysiologic GC therapy.
Materials:
-
This compound capsules (e.g., 50 mg, 100 mg) or oral solution.[13]
-
Matching placebo capsules/solution.
-
Standard glucocorticoid replacement therapy (e.g., hydrocortisone, prednisone).
-
Blood collection tubes (EDTA for ACTH; serum separator tubes for steroids).
-
Centrifuge, freezer (-80°C).
-
Validated assays for hormone analysis (e.g., LC-MS/MS).[14]
Procedure:
-
Screening and Enrollment: Confirm diagnosis and baseline hormone levels (e.g., androstenedione, 17-OHP). Ensure participants are on a stable GC regimen.
-
Randomization: Randomize participants in a 2:1 ratio to receive this compound or placebo, administered orally twice daily with meals.
-
GC Stable Period (Weeks 0-4):
-
Maintain the baseline GC dose.
-
Collect blood samples at Week 4 (typically in the morning, before the morning GC dose) to measure androstenedione, 17-OHP, and ACTH. This assesses the direct effect of crinecerfont on adrenal steroidogenesis.
-
-
GC Dose Reduction and Optimization Period (e.g., Weeks 5-28):
-
Initiate a systematic GC dose reduction schedule for all participants. The goal is to titrate to the lowest possible dose that maintains androgen control.
-
Androgen Control Criteria: Androstenedione level should remain ≤120% of the baseline value or within the normal reference range.[1][7]
-
If androgen control is lost, the GC dose is increased according to a predefined algorithm.
-
Collect blood samples at regular intervals (e.g., every 4-8 weeks) to monitor hormone levels and guide GC dose adjustments.
-
-
End of Study Assessment: At the end of the treatment period (e.g., Week 24 or 28), assess the primary and secondary endpoints.
-
Safety Monitoring: Throughout the study, monitor for adverse events, with particular attention to signs of adrenal insufficiency.
Figure 2: Clinical Trial Workflow for CAH.
Protocol 2: Preclinical Investigation in a Chronic Stress Model
This protocol is a representative example based on established Unpredictable Chronic Mild Stress (UCMS) models.[15]
Objective: To investigate the effect of this compound on HPA axis activity and behavioral outcomes in a mouse model of chronic stress.
Study Design: Vehicle-controlled study in mice subjected to a UCMS paradigm.
Animals: Male C57BL/6 mice (or other appropriate strain).
Materials:
-
This compound.
-
Vehicle (e.g., 0.5% methylcellulose in water).
-
Equipment for administering stressors (e.g., tilted cages, stroboscope, wet bedding).
-
Metabolic cages for fecal sample collection.
-
Assay kits for fecal corticosterone metabolite analysis (EIA or ELISA).
-
Apparatus for behavioral testing (e.g., elevated plus maze, sucrose preference test).
Procedure:
-
Acclimation: Acclimate mice to the housing facility for at least one week.
-
UCMS Paradigm (e.g., 4-8 weeks):
-
Divide mice into Stress and No-Stress groups.
-
Subject the Stress group to a daily regimen of unpredictable, mild stressors. The sequence of stressors should be varied to prevent habituation.
-
Example Stressors:
-
Cage tilt (45°).
-
Damp bedding.
-
Reversal of light/dark cycle.
-
Social stress (e.g., housing with a new cage mate).
-
Restraint stress (e.g., 30 minutes in a restrainer).
-
-
The No-Stress group remains in standard housing conditions.
-
-
Drug Administration:
-
Subdivide the Stress and No-Stress groups into Vehicle and Crinecerfont-treated groups.
-
Administer this compound (e.g., 20 mg/kg) or vehicle daily via oral gavage or intraperitoneal injection during the final weeks of the UCMS protocol.
-
-
HPA Axis Assessment:
-
During the final week, place mice in metabolic cages to collect fecal pellets at defined time points over a 24-hour period.
-
Process fecal samples (e.g., drying, pulverizing, steroid extraction with methanol).
-
Analyze corticosterone metabolite levels using a validated enzyme immunoassay to assess circadian HPA axis activity.
-
-
Behavioral Testing:
-
Following the UCMS period, conduct behavioral tests to assess anxiety-like and depressive-like behaviors.
-
Sucrose Preference Test: Measure the consumption of a sucrose solution versus plain water as an indicator of anhedonia.
-
Elevated Plus Maze: Assess anxiety-like behavior by measuring the time spent in the open versus closed arms of the maze.
-
-
Data Analysis: Compare corticosterone levels and behavioral outcomes between the four groups (No-Stress/Vehicle, No-Stress/Crinecerfont, Stress/Vehicle, Stress/Crinecerfont) using appropriate statistical methods (e.g., ANOVA).
Protocol 3: In Vitro CRF1 Receptor Binding Assay
This protocol is a representative method for determining the binding affinity of this compound for the CRF1 receptor.[8][16]
Objective: To quantify the inhibitory constant (Ki) of this compound at the human CRF1 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human CRF1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [¹²⁵I]-Sauvagine or another suitable high-affinity CRF1 receptor ligand.
-
This compound (test compound).
-
Non-specific binding control: A high concentration of a non-radiolabeled CRF1 receptor agonist (e.g., human/rat CRF).
-
Binding buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4).
-
96-well plates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Plate Setup:
-
Total Binding Wells: Add radioligand and binding buffer.
-
Non-Specific Binding (NSB) Wells: Add radioligand, binding buffer, and a saturating concentration of the non-labeled agonist.
-
Test Compound Wells: Add radioligand, binding buffer, and varying concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
-
Assay Incubation:
-
Add the CRF1 receptor-expressing cell membranes to all wells to initiate the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Termination and Harvesting:
-
Terminate the binding reaction by rapid filtration using a cell harvester. The contents of each well are aspirated through glass fiber filters, which trap the membranes with bound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ (the concentration of crinecerfont that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 3: In Vitro Receptor Binding Assay Workflow.
References
- 1. Phase 3 Trial of Crinecerfont in Adult Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. endocrinology.org [endocrinology.org]
- 3. 7317 CAHtalyst Pediatric: Results From The Randomized, Double-Blind, Placebo-Controlled Period Of A Phase 3 Trial Of Crinecerfont, A Corticotropin-Releasing Factor Type 1 Receptor Antagonist, In Children And Adolescents With Classic Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nadf.us [nadf.us]
- 5. Neurocrine Biosciences Publishes Phase 3 Study Results of Crinecerfont for CAH in NEJM [synapse.patsnap.com]
- 6. Pharmacological Characterization of the Novel CRF1 Receptor Antagonist, Thiazolo[4,5-d] Pyrimidine Analog, M43 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 3 Trial of Crinecerfont in Pediatric Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Association between Repeated Unpredictable Chronic Mild Stress (UCMS) Procedures with a High Fat Diet: A Model of Fluoxetine Resistance in Mice | PLOS One [journals.plos.org]
- 10. Global Safety and Efficacy Registration Study of Crinecerfont in Pediatric Participants With Classic Congenital Adrenal Hyperplasia (CAHtalyst Pediatric Study) | Clinical Research Trial Listing [centerwatch.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. lcms.cz [lcms.cz]
- 15. An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Notes: (R)-Crinecerfont as a Chemical Probe for Corticotropin-Releasing Factor Type 1 (CRF1) Receptor Function
Introduction
(R)-Crinecerfont is a potent, selective, and orally active non-peptide antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor.[1][2][3] It represents a first-in-class therapeutic agent approved for the treatment of classic congenital adrenal hyperplasia (CAH) in adults and children aged four years and older.[4] By specifically blocking the CRF1 receptor, this compound provides a powerful tool for researchers and drug development professionals to investigate the physiological and pathophysiological roles of the CRF1 signaling pathway. Its primary clinical application is to reduce the excessive production of adrenocorticotropic hormone (ACTH) from the pituitary, thereby lowering adrenal androgen levels and allowing for a reduction in the high doses of glucocorticoids typically required to manage CAH.[5][6][7]
Mechanism of Action
This compound functions by selectively binding to and inhibiting CRF1 receptors, which are predominantly located in the anterior pituitary gland.[8][6] In the hypothalamic-pituitary-adrenal (HPA) axis, corticotropin-releasing factor (CRF) released from the hypothalamus stimulates these CRF1 receptors, triggering the secretion of ACTH.[5][7] ACTH then acts on the adrenal glands to produce cortisol. In classic CAH, a genetic defect impairs cortisol synthesis, leading to a lack of negative feedback on the HPA axis and resulting in chronic overproduction of ACTH and, consequently, adrenal androgens.[5][7] this compound directly counteracts this by blocking the initial step of CRF binding to its receptor, thus reducing ACTH secretion and the downstream synthesis of androgens.[6][9][10] This targeted mechanism makes it an invaluable probe for dissecting the specific contributions of the CRF-CRF1 pathway in endocrine regulation and stress responses.
Applications as a Chemical Probe
Beyond its therapeutic use in CAH, this compound serves as a precise chemical probe for:
-
Investigating the HPA Axis: Studying the role of CRF1 in regulating the stress response and its dysregulation in various endocrine disorders.
-
Neuroscience Research: Although clinical trials for psychiatric conditions have been challenging, the CRF1 receptor is implicated in anxiety, depression, and stress-related disorders.[5][11] this compound can be used in preclinical models to explore the specific involvement of CRF1 in these conditions.
-
Gastrointestinal Research: The CRF1 receptor is involved in stress-related alterations of colonic function and visceral sensitivity, making it a target of interest for conditions like irritable bowel syndrome (IBS).[12][13]
-
Drug Discovery: Serving as a reference compound for the development and characterization of new CRF1 receptor modulators.
Quantitative Data Summary
The following tables summarize the key quantitative findings from clinical studies of this compound, demonstrating its efficacy as a CRF1 antagonist.
Table 1: Reduction in Hormone Levels Following 14-Day Treatment (Phase 2 Studies)
| Hormone | Population | Median Percent Reduction from Baseline | Citation(s) |
| ACTH | Adolescents (14-17 yrs) | 57% | [5] |
| Adults (18-50 yrs) | 66% | [5] | |
| 17-hydroxyprogesterone (17OHP) | Adolescents (14-17 yrs) | 69% | [5] |
| Adults (18-50 yrs) | 64% | [5] | |
| Androstenedione | Adolescents (14-17 yrs) | 58% | [5] |
| Adults (18-50 yrs) | 64% | [5] | |
| Testosterone (in females) | Adults & Adolescents | 32% to 76% | [5][14] |
Table 2: Glucocorticoid Dose Reduction (Phase 3 Studies)
| Population | Treatment Duration | Mean Reduction in Daily Glucocorticoid Dose | Placebo Group Reduction | Citation(s) |
| Adults | 24 weeks | 27% | 10% | [4][5] |
| Pediatric (2-17 yrs) | 28 weeks | 18% | 5.6% (increase) | [5] |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Value | Citation(s) |
| Plasma Protein Binding | ≥99.9% | [8] |
| Metabolism | Primarily by CYP3A4; lesser extent by CYP2B6, CYP2C8, CYP2C19 | [8] |
| Effective Half-Life | Approximately 14 hours | [8] |
| Apparent Clearance | 3.5 L/h | [8] |
| Excretion | ~47.3% in feces, ~2% in urine | [8] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: CRF1 Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the human CRF1 receptor using a competitive radioligand binding assay.
Materials:
-
Cell Membranes: Membranes prepared from CHO-K1 or HEK293 cells stably expressing the human CRF1 receptor.
-
Radioligand: [³H]-Urocortin or another suitable CRF1 radioligand.[15]
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known non-radioactive CRF1 ligand (e.g., unlabeled CRF or Astressin).[16]
-
Binding Buffer: 50 mM HEPES, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4.
-
Filtration Plate: 96-well glass fiber filter plate (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail and Scintillation Counter .
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in binding buffer. A typical concentration range would be from 10 pM to 10 µM.
-
Assay Plate Setup: To each well of a 96-well plate, add the following in order:
-
100 µL Binding Buffer for total binding wells.
-
50 µL Binding Buffer and 50 µL of non-specific binding control for non-specific binding (NSB) wells.
-
50 µL Binding Buffer and 50 µL of this compound dilution for competition wells.
-
-
Add Radioligand: Add 50 µL of [³H]-Urocortin (at a final concentration near its Kd, e.g., 0.2-0.4 nM) to all wells.[15]
-
Initiate Reaction: Add 50 µL of cell membrane preparation (containing 5-10 µg of protein) to all wells to initiate the binding reaction. The final assay volume is 200 µL.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation to allow binding to reach equilibrium.
-
Filtration: Rapidly transfer the contents of the assay plate to the pre-soaked glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters three times with 200 µL of ice-cold binding buffer to remove unbound radioactivity.
-
Counting: Allow the filters to dry completely. Add 50 µL of scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: CRF1 Receptor Functional Antagonist Assay (cAMP Measurement)
This protocol measures the ability of this compound to antagonize CRF-induced cyclic AMP (cAMP) production in cells expressing the human CRF1 receptor.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human CRF1 receptor, which is Gs-coupled.[17]
-
Cell Culture Medium: Appropriate medium (e.g., DMEM/F12) supplemented with FBS, antibiotics, and a selection agent.
-
Agonist: Ovine CRF or Sauvagine.[18]
-
Antagonist: this compound.
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or PBS containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or competitive binding assay).[19][20]
-
Cell Lysis Buffer (provided with the cAMP kit).
Procedure:
-
Cell Culture and Plating:
-
Culture the CRF1-expressing cells according to standard protocols.
-
Seed the cells into a 96-well or 384-well tissue culture plate at an appropriate density and allow them to adhere overnight.[21]
-
-
Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer.
-
Antagonist Pre-incubation:
-
Remove the culture medium from the cells and wash once with stimulation buffer.
-
Add the this compound dilutions to the appropriate wells. Include "vehicle only" control wells.
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Agonist Stimulation:
-
Add the CRF agonist (e.g., Sauvagine) to all wells (except for the basal control wells) at a final concentration that elicits ~80% of the maximal response (EC80). A typical concentration for Sauvagine is ~0.2 nM.[18]
-
Incubate the plate at 37°C for 30 minutes.
-
-
Cell Lysis and cAMP Measurement:
-
Terminate the stimulation by removing the buffer and adding the cell lysis buffer provided in the cAMP assay kit.
-
Incubate as recommended by the kit manufacturer to ensure complete cell lysis and release of intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates according to the specific protocol of the chosen cAMP assay kit.[20]
-
-
Data Analysis:
-
Normalize the data by setting the basal cAMP level (no agonist) as 0% and the maximal agonist-stimulated level (vehicle + agonist) as 100%.
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Determine the IC50 value using a non-linear regression fit. This value represents the concentration of this compound required to inhibit 50% of the agonist-induced cAMP response.
-
References
- 1. Neurocrine Biosciences: After 30 years, a breakthrough in the development of CRF1 antagonists is imminent [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. fda.gov [fda.gov]
- 5. Crinecerfont for classic congenital adrenal hyperplasia | MedRAC@UNC [medrac.web.unc.edu]
- 6. crenessity.com [crenessity.com]
- 7. What is Crinecerfont used for? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. drugs.com [drugs.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Crinecerfont: CRF1R Antagonist Approved for Treatment of Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Labelling of CRF1 and CRF2 receptors using the novel radioligand, [3H]-urocortin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. Different cAMP sources are critically involved in G protein–coupled receptor CRHR1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hi-Affi™ In Vitro Cell based CRF Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 21. revvity.com [revvity.com]
Application Notes and Protocols for In Vivo Efficacy Studies of (R)-Crinecerfont
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Crinecerfont (also known as NBI-74788) is a selective, orally bioavailable, non-peptide corticotropin-releasing factor type 1 (CRF1) receptor antagonist.[1][2] In congenital adrenal hyperplasia (CAH), a deficiency in enzymes required for cortisol synthesis leads to a lack of negative feedback on the hypothalamic-pituitary-adrenal (HPA) axis. This results in chronic overproduction of adrenocorticotropic hormone (ACTH), leading to adrenal hyperplasia and excessive production of androgens.[1][3] this compound is designed to address the underlying pathophysiology of CAH by blocking CRF1 receptors at the pituitary level, thereby reducing ACTH secretion and subsequently lowering adrenal androgen production.[1][3] This novel therapeutic approach aims to reduce the burden of supraphysiologic glucocorticoid doses traditionally used to manage CAH and its associated long-term side effects.[2]
These application notes provide a comprehensive framework for designing and conducting in vivo efficacy studies of this compound in a preclinical model of CAH. The protocols outlined below are intended to serve as a guide for researchers to assess the pharmacological effects of this compound on key hormonal biomarkers and adrenal morphology.
Signaling Pathway of this compound in CAH
Caption: Mechanism of action of this compound in the HPA axis.
Recommended In Vivo Model
For in vivo efficacy studies of this compound, the use of a genetically engineered mouse model that recapitulates the pathophysiology of CAH is recommended. The humanized CYP21A2-R484Q mutant mouse model is a suitable choice. These mice carry a clinically relevant mutation in the human CYP21A2 gene, leading to 21-hydroxylase deficiency. Consequently, they exhibit key features of CAH, including adrenal hyperplasia, elevated progesterone levels, and reduced corticosterone (the primary glucocorticoid in mice). This model provides a robust platform for evaluating the therapeutic effects of CRF1 receptor antagonists.
Experimental Design and Workflow
A well-controlled preclinical study is essential to evaluate the in vivo efficacy of this compound. The following experimental design is proposed:
Caption: Proposed experimental workflow for the in vivo efficacy study.
Study Groups
| Group ID | Treatment | Dose | Route of Administration | Number of Animals |
| 1 | Vehicle Control | - | Oral Gavage | 10 |
| 2 | This compound | Low Dose | Oral Gavage | 10 |
| 3 | This compound | High Dose | Oral Gavage | 10 |
Experimental Protocols
This compound Formulation and Dosing
-
Formulation: this compound is available as an oral solution. For preclinical studies, a suitable vehicle such as a solution containing medium-chain triglycerides, oleoyl polyoxylglycerides, and butylated hydroxytoluene can be used, mirroring the clinical formulation.[4] The final formulation should be a homogenous suspension or solution suitable for oral gavage.
-
Dose Calculation: The recommended adult human dose is 100 mg twice daily.[4] An appropriate mouse dose can be calculated using allometric scaling based on body surface area. As a starting point, doses ranging from 30 to 100 mg/kg/day, administered in two divided doses, can be explored.
-
Administration: Administer the calculated dose of this compound or vehicle via oral gavage twice daily.[5][6][7] To mimic clinical recommendations, administration should be performed with a small meal or immediately after feeding.[4] The volume administered should not exceed 10 mL/kg body weight.[5][6]
Blood Sample Collection
-
Schedule: Collect blood samples at baseline (Day 0), interim (Day 14), and at the end of the study (Day 28).
-
Method: For interim sampling, use a minimally invasive technique such as tail-tip or saphenous vein collection to obtain approximately 50-100 µL of blood.[8][9] For the terminal collection, blood can be collected via cardiac puncture under anesthesia to obtain a larger volume for a comprehensive hormonal analysis.[10]
-
Processing: Collect blood into EDTA-coated tubes for plasma separation or serum separator tubes. Centrifuge at 2,000 x g for 10 minutes at 4°C. Aliquot the resulting plasma or serum and store at -80°C until analysis.
Hormone Level Analysis
-
Method: Quantify plasma ACTH levels using a commercially available mouse ACTH ELISA kit.[11][12][13]
-
Protocol Summary:
-
Bring all reagents and samples to room temperature.
-
Add standards, controls, and plasma samples to the appropriate wells of the antibody-coated microplate.
-
Add biotinylated detection antibody and incubate as per the manufacturer's instructions.
-
Wash the plate and add HRP-conjugated avidin.
-
After incubation and washing, add the TMB substrate and stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate ACTH concentrations based on the standard curve.
-
-
Method: Simultaneously quantify serum levels of corticosterone, progesterone, 17-hydroxyprogesterone (17-OHP), and androstenedione using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[14][15][16]
-
Protocol Summary:
-
Sample Preparation: Perform a liquid-liquid extraction of the serum samples (e.g., with methyl-tert-butyl-ether) after spiking with deuterated internal standards for each analyte.
-
Chromatography: Use a UPLC system with a suitable column (e.g., C18) to separate the steroids.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify each steroid and its internal standard.
-
Quantification: Generate a standard curve for each analyte and calculate the concentrations in the unknown samples.
-
Adrenal Gland Histology
-
Tissue Collection: At the end of the study, euthanize the animals and carefully dissect the adrenal glands. Remove any adhering adipose tissue.
-
Fixation and Processing:
-
Fix the adrenal glands in 4% paraformaldehyde for 4-24 hours at 4°C.
-
Dehydrate the tissues through a graded series of ethanol.
-
Clear the tissues in xylene and embed in paraffin wax.
-
-
Sectioning and Staining:
-
Cut 5 µm thick sections using a microtome and mount on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Perform Hematoxylin and Eosin (H&E) staining to assess overall morphology, including adrenal hyperplasia and cellular changes in the adrenal cortex.
-
Examine the slides under a light microscope and capture images for analysis.
-
Data Presentation
Quantitative data from the study should be presented in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Effect of this compound on Plasma ACTH Levels (pg/mL)
| Treatment Group | Baseline (Day 0) | Day 14 | Day 28 | % Change from Baseline (Day 28) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Low) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (High) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Effect of this compound on Serum Adrenal Steroid Levels (ng/mL) at Day 28
| Treatment Group | Corticosterone | Progesterone | 17-Hydroxyprogesterone | Androstenedione |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Low) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (High) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 3: Effect of this compound on Adrenal Gland Weight (mg) at Day 28
| Treatment Group | Left Adrenal Weight | Right Adrenal Weight | Total Adrenal Weight |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Low) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (High) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Conclusion
The experimental design and protocols detailed in these application notes provide a robust framework for the in vivo evaluation of this compound's efficacy in a relevant animal model of congenital adrenal hyperplasia. Adherence to these methodologies will enable researchers to generate high-quality, reproducible data on the pharmacological effects of this promising therapeutic agent, contributing to its further development and potential clinical application.
References
- 1. Crinecerfont, a CRF1 Receptor Antagonist, Lowers Adrenal Androgens in Adolescents With Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crinecerfont: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. ouv.vt.edu [ouv.vt.edu]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. Video: Frequent Tail-tip Blood Sampling in Mice for the Assessment of Pulsatile Luteinizing Hormone Secretion [jove.com]
- 9. Blood sampling: Mouse | NC3Rs [nc3rs.org.uk]
- 10. neoteryx.com [neoteryx.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. Mouse ACTH ELISA Kit (EEL085) - Invitrogen [thermofisher.com]
- 13. abcam.com [abcam.com]
- 14. lcms.cz [lcms.cz]
- 15. synnovis.co.uk [synnovis.co.uk]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: (R)-Crinecerfont Solubility Enhancement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of (R)-Crinecerfont for in vivo dosing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is the R-enantiomer of Crinecerfont (also known as SSR-125543), a potent, orally active, non-peptide corticotropin-releasing factor type 1 (CRF1) receptor antagonist.[1][2][3][4] Its primary therapeutic use is in the treatment of classic congenital adrenal hyperplasia (CAH).[1][2] A major challenge in its development is its low aqueous solubility. Official documentation has noted that its pKa and logP/D could not be experimentally determined due to this property, which is characteristic of a Biopharmaceutics Classification System (BCS) Class II or IV compound.[5] Poor solubility can lead to low and variable oral bioavailability, hindering effective in vivo studies and therapeutic efficacy.[6][7]
Q2: My in vivo efficacy results with this compound are poor and inconsistent, despite high in vitro potency. What is the likely cause?
A2: A significant discrepancy between in vitro potency and in vivo efficacy for an orally administered compound like this compound is frequently due to poor oral bioavailability.[6] For a drug to be effective, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal membrane.[6] Given the known low aqueous solubility of this compound, poor dissolution is the most probable rate-limiting step to its absorption, leading to insufficient and erratic drug exposure in systemic circulation.[8]
Q3: What are the primary strategies to improve the solubility and oral absorption of a poorly soluble compound like this compound?
A3: Several formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble drugs.[9][10] These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug through micronization or nanosizing can enhance the dissolution rate.[7][10][11]
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline drug into a higher-energy amorphous form by dispersing it within a polymer matrix (e.g., PVP, HPMC-AS) can significantly improve aqueous solubility and dissolution.[12][13][14]
-
Lipid-Based Formulations: For lipophilic compounds, dissolving the drug in oils, surfactants, and co-solvents can improve absorption. Self-Emulsifying Drug Delivery Systems (SEDDS) are a common example, forming fine emulsions in the gut.[10][15][16]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can mask the lipophilic properties of the drug and increase its apparent solubility in water.[15][17]
-
Co-solvents and pH Modification: Using water-miscible organic solvents (co-solvents) or adjusting the pH of the formulation vehicle can increase solubility, although the risk of precipitation upon dilution in the GI tract must be considered.[6][10]
Q4: How do I select the most appropriate formulation strategy for my study?
A4: The choice depends on the physicochemical properties of this compound, the required dose, the animal species used in the study, and the stage of development. A logical workflow is recommended, starting with simple approaches and progressing to more complex formulations as needed. The following diagram illustrates a typical decision-making process.
Caption: Decision workflow for selecting a formulation strategy.
Troubleshooting Guides
Issue 1: The compound precipitates from the formulation vehicle during storage or after dilution.
| Possible Cause | Troubleshooting Steps & Solutions |
| Supersaturation | The concentration of this compound exceeds its thermodynamic solubility in the vehicle. Solution: Reduce the drug concentration. For enabling formulations that achieve supersaturation (like ASDs or co-solvent systems), add a precipitation inhibitor (e.g., HPMC, PVP, Soluplus®) to maintain the supersaturated state.[6] |
| pH Shift | The compound's solubility is pH-dependent, and dilution into a different pH environment (e.g., dosing into aqueous media or GI fluid) causes it to crash out. Solution: Determine the pH-solubility profile of this compound. Buffer the formulation to a pH where solubility is maximal and stable.[6] |
| Temperature Effects | Solubility can be temperature-dependent. A formulation prepared at an elevated temperature may not be stable upon cooling to room temperature. Solution: Assess solubility at the intended storage and use temperatures. Avoid "heat and stir" methods unless you can confirm the compound remains in solution upon cooling. |
| Incompatible Excipients | An excipient may be interacting with the compound, reducing its solubility or causing degradation. Solution: Conduct compatibility studies by preparing binary mixtures of this compound with each excipient and storing them under stressed conditions (e.g., 40°C/75% RH) to check for interactions.[6] |
Issue 2: High variability in plasma concentrations is observed in animal pharmacokinetic (PK) studies.
| Possible Cause | Troubleshooting Steps & Solutions |
| Lack of Formulation Homogeneity | For suspensions, inconsistent dosing can occur if the compound is not uniformly suspended. For solutions, the drug may not be fully dissolved. Solution: Ensure suspensions are mixed vigorously and uniformly before each animal is dosed. For solutions, visually confirm that no particulate matter is present before administration.[6] |
| In Vivo Precipitation | A formulation (especially a co-solvent or pH-adjusted one) may be stable on the bench but precipitates upon contact with GI fluids, leading to erratic absorption. Solution: Perform an in vitro dilution test. Add the formulation to a biorelevant medium (e.g., FaSSIF, FeSSIF) and observe for precipitation. If precipitation occurs, consider adding a precipitation inhibitor or switching to a more robust formulation like an ASD or a lipid-based system.[18] |
| Food Effects | The presence or absence of food can significantly alter GI physiology (pH, bile salts) and affect the absorption of poorly soluble drugs.[6] Solution: Standardize the feeding schedule for all animals in the study (e.g., fasted or fed state). If investigating food effects, conduct separate study arms for each condition. |
| Physical Form Change | An amorphous formulation may convert to a less soluble crystalline form in vivo. Solution: Analyze the physical form of the drug post-dissolution. If conversion is detected, select a more effective stabilizing polymer for your amorphous solid dispersion. |
Data Presentation: Solubility Enhancement Strategies
The following tables summarize hypothetical quantitative data for this compound to illustrate the potential improvements offered by various formulation strategies. Actual experimental values must be determined empirically.
Table 1: Solubility of this compound in Various Vehicles
| Vehicle | Drug Solubility (µg/mL) | Comments |
| Water | < 1 | Practically insoluble. |
| Phosphate Buffer (pH 7.4) | < 1 | Low solubility across physiological pH. |
| 20% PEG 400 in Water | 50 - 100 | Modest improvement with a common co-solvent. |
| 20% Solutol® HS 15 in Water | 150 - 250 | Surfactant-based systems can form micelles to solubilize the drug. |
| Self-Emulsifying System (SEDDS) | > 1000 | Lipid-based formulations can significantly increase the drug load. |
| Amorphous Solid Dispersion (20% drug in PVP-VA) | Apparent solubility > 500 | Generates and maintains supersaturation in aqueous media. |
Table 2: Comparison of Formulation Performance
| Formulation Type | Drug Load (% w/w) | In Vitro Dissolution (µg/mL in 90 min) | Potential In Vivo Issues |
| Aqueous Suspension | Up to 40% | < 5 | Dissolution-rate limited absorption. |
| Co-solvent Solution | 1 - 5% | > 50 (initially) | High risk of precipitation upon dilution. |
| SEDDS Formulation | 10 - 20% | > 200 | Potential for GI side effects at high surfactant levels. |
| Amorphous Solid Dispersion | 20 - 50% | > 150 | Requires careful polymer selection to prevent recrystallization. |
Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of this compound, which is crucial for formulation development.[19][20]
Methodology:
-
Add an excess amount of solid this compound (e.g., 2-5 mg) to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Add a precise volume (e.g., 1 mL) of the test vehicle (e.g., water, pH 7.4 buffer, or a formulation blank) to the vial.
-
Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the vials for 24-48 hours to ensure equilibrium is reached.[19]
-
After incubation, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot from the supernatant. Immediately filter it through a 0.22 µm syringe filter (low-binding, e.g., PVDF) to remove any undissolved solid.
-
Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
-
The resulting concentration is the thermodynamic solubility.
Caption: Workflow for the shake-flask solubility assay.
Protocol 2: In Vitro Dissolution Testing for Formulation Screening
This protocol evaluates how quickly and to what extent this compound is released from a formulation into a dissolution medium, simulating GI conditions.
Methodology:
-
Prepare a dissolution medium that is relevant to the intended absorption site (e.g., Simulated Gastric Fluid (SGF) or Fasted State Simulated Intestinal Fluid (FaSSIF)).[8] Maintain the temperature at 37°C.
-
Use a standard dissolution apparatus (e.g., USP Apparatus 2, paddle). Set the paddle speed (e.g., 50-75 RPM).
-
Add a precisely measured amount of the this compound formulation to the dissolution vessel.
-
At predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw a sample of the dissolution medium.
-
Immediately filter the sample through a syringe filter to stop further dissolution.
-
Analyze the concentration of dissolved this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Plot the concentration of dissolved drug versus time to generate a dissolution profile. This allows for comparison between different formulations.
Protocol 3: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This is a lab-scale method to prepare an ASD for initial screening.
Methodology:
-
Select a polymer (e.g., PVP K30, HPMC-AS, Soluplus®) and a drug-to-polymer ratio (e.g., 1:4 w/w).
-
Select a common solvent in which both this compound and the polymer are soluble (e.g., methanol, acetone, or a mixture).
-
Completely dissolve the calculated amounts of this compound and the polymer in the solvent to form a clear solution.[21]
-
Evaporate the solvent using a rotary evaporator. This should be done under vacuum at a controlled temperature (e.g., 40-50°C) to form a thin film.
-
Further dry the resulting solid film under high vacuum for 24 hours to remove any residual solvent.
-
Scrape the dried solid from the flask. Gently grind the resulting material into a fine powder.
-
Characterize the powder using techniques like X-Ray Powder Diffraction (XRPD) to confirm its amorphous nature and Differential Scanning Calorimetry (DSC) to assess its glass transition temperature.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Crinecerfont - Wikipedia [en.wikipedia.org]
- 3. Crinecerfont | CRFR | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. benchchem.com [benchchem.com]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oral formulation strategies to improve solubility of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. ijmsdr.org [ijmsdr.org]
- 12. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 13. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. sphinxsai.com [sphinxsai.com]
- 19. enamine.net [enamine.net]
- 20. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Optimizing (R)-Crinecerfont dose to minimize off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Crinecerfont. The focus is on optimizing dosing strategies to minimize adverse or off-target effects during preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound, also known as Crinecerfont, is a potent and highly selective, non-steroidal antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor.[1][2] By blocking the CRF1 receptor in the pituitary gland, Crinecerfont inhibits the secretion of adrenocorticotropic hormone (ACTH).[2] This leads to a downstream reduction in the production of adrenal androgens, such as androstenedione, and steroid precursors like 17-hydroxyprogesterone (17-OHP).[2]
Q2: What are the known on-target and potential off-target effects of Crinecerfont?
The primary on-target effect of Crinecerfont is the reduction of ACTH and adrenal androgens, which is the therapeutic goal in conditions like congenital adrenal hyperplasia (CAH).[1][2] So far, preclinical and clinical data suggest Crinecerfont is highly selective for the CRF1 receptor.[1] Most observed adverse effects are therefore considered extensions of its primary pharmacology or consequences of altering the hormonal milieu (e.g., adjusting to lower glucocorticoid doses). These include fatigue, headache, dizziness, and joint pain in adults, and headache, abdominal pain, and fatigue in pediatric patients.[3] True off-target effects, defined as interactions with other receptors or enzymes at clinically relevant concentrations, have not been prominently reported in the available literature.
Q3: How can we monitor for and mitigate adverse effects during our experiments?
Minimizing adverse effects involves careful dose selection, monitoring key hormonal biomarkers, and observing for clinical signs.
-
Dose Titration: Begin with a lower dose and titrate upwards based on on-target efficacy (e.g., reduction in androstenedione) and the emergence of adverse effects. The Phase 2 dose-finding studies provide a good reference for effective dose ranges.[1]
-
Biomarker Monitoring: Regularly measure plasma concentrations of ACTH, 17-OHP, and androstenedione to ensure the dose is achieving the desired on-target effect without excessive suppression.
-
Glucocorticoid Dose Management: In studies involving models of CAH, Crinecerfont may allow for a reduction in the dose of glucocorticoid replacement therapy.[3][4] This reduction must be done carefully to avoid adrenal insufficiency, and subjects should be monitored for symptoms like fatigue or headache that could be related to either Crinecerfont or changes in glucocorticoid levels.[3]
Q4: What is the recommended starting dose for preclinical in vivo studies?
Troubleshooting Guides
Issue 1: High variability in biomarker response (ACTH, Androstenedione).
-
Possible Cause 1: Timing of sample collection. ACTH is secreted in a pulsatile manner and has a diurnal rhythm, with peak levels typically in the early morning.
-
Solution: Standardize the time of day for all blood draws. For preclinical models, establish a consistent sampling time relative to the light/dark cycle.
-
-
Possible Cause 2: Assay sensitivity and specificity. Immunoassays for steroid hormones can sometimes suffer from cross-reactivity.
-
Possible Cause 3: Drug-drug interactions. Crinecerfont is metabolized primarily by CYP3A4.[7]
Issue 2: Observation of adverse effects (e.g., fatigue, headache) at a dose required for efficacy.
-
Possible Cause 1: Dose is too high. The therapeutic window may be narrow in some individuals or experimental models.
-
Solution: Reduce the dose of Crinecerfont to the next lower level that was shown to have some efficacy. It may be necessary to accept a partial reduction in biomarkers to improve tolerability.
-
-
Possible Cause 2: Rapid reduction of glucocorticoids. In studies where glucocorticoid doses are being adjusted, these symptoms can be signs of relative adrenal insufficiency.
-
Solution: Reduce the glucocorticoid dose more slowly, allowing for a longer period of adaptation at each new level. Monitor for signs of adrenal insufficiency.
-
-
Possible Cause 3: Direct on-target effect. The reduction of ACTH and downstream hormones may have direct physiological consequences that manifest as these symptoms.
Data Presentation
Table 1: Dose-Dependent Effects of Crinecerfont on Hormonal Biomarkers in Adults with CAH (Phase 2 Data)
This table summarizes the median percent reduction in key biomarkers after 14 days of treatment at various oral dosing regimens.
| Dosing Regimen | Median % Reduction in ACTH | Median % Reduction in 17-OHP | Median % Reduction in Androstenedione |
| 50 mg at bedtime | -54% | -53% | -21% |
| 100 mg at bedtime | -63% | -59% | -43% |
| 100 mg with evening meal | -75% | -75% | -52% |
| 100 mg twice daily | -66% | -64% | -64% |
Data adapted from a Neurocrine Biosciences Phase 2 study press release.[1][9][10]
Table 2: Common Adverse Events in Adult and Pediatric Phase 3 Trials
| Adverse Event | Adults on Crinecerfont | Adults on Placebo | Pediatrics on Crinecerfont | Pediatrics on Placebo |
| Fatigue | ~25% | ~25% | ≥4% | Not specified |
| Headache | ~16% | ~15% | ≥4% | Not specified |
| Dizziness | ≥4% | Not specified | - | - |
| Arthralgia (Joint Pain) | ≥4% | Not specified | - | - |
| Abdominal Pain | - | - | ≥4% | Not specified |
Data derived from multiple sources reporting on the CAHtalyst Phase 3 studies.[3][4][11]
Experimental Protocols
1. Protocol: Quantification of Androstenedione in Serum/Plasma by LC-MS/MS
This protocol provides a general workflow for the sensitive and specific measurement of androstenedione.
-
Sample Preparation:
-
Pipette 200 µL of serum or plasma into a clean microcentrifuge tube.
-
Add an internal standard (e.g., deuterated androstenedione) to each sample, calibrator, and quality control.
-
Perform a liquid-liquid extraction by adding 1 mL of methyl-tert-butyl-ether (MTBE). Vortex vigorously for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen gas at 40°C.
-
-
Derivatization (Optional but recommended for sensitivity):
-
Reconstitute the dried extract in a solution containing hydroxylamine to derivatize the ketone group.
-
-
LC-MS/MS Analysis:
-
Reconstitute the final sample in a suitable mobile phase (e.g., 50:50 methanol:water).
-
Inject the sample onto a reverse-phase C18 HPLC column.
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid and methanol with 0.1% formic acid.
-
Detect and quantify the analyte using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Example transition for Androstenedione: 287.2 > 97.1 m/z.[6]
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Determine the concentration of androstenedione in the unknown samples by interpolating their peak area ratios from the standard curve.
-
2. Protocol: Quantification of ACTH in Plasma by Two-Site Sandwich ELISA
This protocol outlines the key steps for measuring ACTH levels.
-
Sample Collection and Handling:
-
Collect whole blood in pre-chilled EDTA tubes.
-
Separate plasma by centrifugation at 4°C within 2 hours of collection.
-
Store plasma at -20°C or lower until analysis. Avoid repeated freeze-thaw cycles.
-
-
ELISA Procedure:
-
Use a commercial ELISA kit and follow the manufacturer's instructions. The general steps are as follows:
-
Add standards, controls, and plasma samples to microplate wells pre-coated with a capture antibody specific for ACTH.
-
Incubate to allow ACTH in the sample to bind to the immobilized antibody.
-
Wash the plate to remove unbound material.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP). This antibody binds to a different epitope on the ACTH molecule.
-
Incubate to form the "sandwich" (antibody-ACTH-antibody-enzyme complex).
-
Wash the plate again to remove unbound detection antibody.
-
Add a substrate solution (e.g., TMB). The enzyme catalyzes a color change.
-
Stop the reaction with a stop solution (e.g., dilute sulfuric acid).
-
-
Data Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance values versus the concentration of the ACTH standards.
-
Calculate the ACTH concentration in the samples from the standard curve.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for dose optimization.
Caption: Troubleshooting logic for experimental issues.
References
- 1. Neurocrine Biosciences Reports Positive Phase II Data for Crinecerfont in Adults with Congenital Adrenal Hyperplasia at ENDO Online 2020 | Neurocrine Biosciences [neurocrine.gcs-web.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Neurocrine Biosciences Publishes Phase 3 Study Results of Crinecerfont for CAH in NEJM [synapse.patsnap.com]
- 4. Phase 3 Trial of Crinecerfont in Adult Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of androstenedione and testosterone in human serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS detection of increased Androstenedione levels in patients receiving Danazol therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. crenessity.com [crenessity.com]
- 9. Crinecerfont Lowers Elevated Hormone Markers in Adults With 21-Hydroxylase Deficiency Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurocrine Biosciences Reports Positive Phase II Data for Crinecerfont in Adults with Congenital Adrenal Hyperplasia at ENDO Online 2020 [prnewswire.com]
- 11. Crinecerfont for classic congenital adrenal hyperplasia | MedRAC@UNC [medrac.web.unc.edu]
Troubleshooting inconsistent results in (R)-Crinecerfont experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Crinecerfont. The information is presented in a question-and-answer format to directly address common issues that may lead to inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective, orally active, non-peptide antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor.[1][2] In the hypothalamic-pituitary-adrenal (HPA) axis, corticotropin-releasing factor (CRF) binds to CRF1 receptors on the anterior pituitary gland, stimulating the secretion of adrenocorticotropic hormone (ACTH).[3][4][5] ACTH then acts on the adrenal glands to stimulate the production of cortisol and adrenal androgens.[3][5] By blocking the CRF1 receptor, this compound reduces the downstream secretion of ACTH and subsequently lowers the levels of adrenal androgens and their precursors, such as 17-hydroxyprogesterone (17OHP) and androstenedione.[1][2][3]
Q2: What is the primary clinical application of this compound?
This compound, marketed as CRENESSITY™, is approved for the treatment of classic congenital adrenal hyperplasia (CAH) in adults and pediatric patients (4 years of age and older).[6][7] In CAH, a deficiency in the 21-hydroxylase enzyme leads to impaired cortisol production and consequent overproduction of androgens due to excessive ACTH stimulation.[3] this compound helps to control this androgen excess, allowing for a reduction in the required glucocorticoid replacement therapy to more physiological doses.[3][8][9]
Q3: What are the key pharmacokinetic properties of this compound?
This compound is orally administered and is recommended to be taken with a meal.[1][7] It is primarily metabolized by the cytochrome P450 enzymes CYP3A4, and to a lesser extent by CYP2B6, CYP2C8, and CYP2C19.[2] The effective half-life is approximately 14 hours.[2] Concomitant use with strong or moderate inducers of CYP3A4 can decrease its plasma concentration and efficacy, potentially requiring dose adjustments.[2]
Troubleshooting Inconsistent Experimental Results
Issue 1: High Variability in In Vitro ACTH Secretion Assays
Q: We are using a pituitary cell line (e.g., AtT-20) to measure the effect of this compound on CRF-stimulated ACTH secretion, but our results are highly variable between experiments. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
Cell Health and Passage Number:
-
Question: Are your cells healthy and within an optimal passage number range?
-
Guidance: Cells that are overgrown, unhealthy, or have been passaged too many times can exhibit altered receptor expression and signaling responses. Ensure you are using cells from a consistent, low-passage stock. Regularly monitor cell viability and morphology.
-
-
Agonist (CRF) Concentration and Integrity:
-
Question: Is your CRF stock solution properly prepared and stored? Are you using an appropriate concentration?
-
Guidance: Peptide agonists like CRF can degrade if not stored correctly. Prepare fresh dilutions from a properly aliquoted and stored stock for each experiment. We recommend performing a full CRF dose-response curve to determine the EC80 (the concentration that gives 80% of the maximal response). Using the EC80 for stimulation provides a robust window to observe antagonism.
-
-
This compound Pre-incubation Time:
-
Question: Are you pre-incubating the cells with this compound before adding CRF?
-
Guidance: As a competitive antagonist, this compound needs time to bind to the CRF1 receptors. A pre-incubation period of 15-30 minutes is generally recommended to allow the antagonist to reach equilibrium with the receptor before agonist stimulation.
-
-
Assay Signal Window:
-
Question: Is the difference in ACTH secretion between your vehicle control and CRF-stimulated control large enough?
-
Guidance: A small signal-to-background ratio can make it difficult to reliably detect the inhibitory effect of an antagonist. Optimize your assay conditions (e.g., cell density, CRF concentration, stimulation time) to maximize the signal window.
-
Issue 2: Lack of Efficacy in a CRF1 Receptor Binding Assay
Q: We are performing a radioligand competition binding assay with membranes from cells expressing the CRF1 receptor. This compound is not effectively displacing the radiolabeled ligand. Why might this be?
Possible Causes and Troubleshooting Steps:
-
Radioligand Concentration:
-
Question: What is the concentration of the radioligand in your assay?
-
Guidance: For competition binding assays, the radioligand concentration should ideally be at or below its dissociation constant (Kd).[8] Using too high a concentration of radioligand will make it difficult for an unlabeled competitor to displace it.
-
-
Non-Specific Binding:
-
Question: How high is your non-specific binding?
-
Guidance: High non-specific binding can mask the specific binding of the radioligand, making it difficult to accurately determine the effect of your competitor. Non-specific binding should ideally be less than 10-20% of the total binding. Optimize your assay buffer and membrane concentration to minimize this.
-
-
Incubation Time and Temperature:
-
Question: Have you optimized the incubation time and temperature to ensure the binding reaction has reached equilibrium?
-
Guidance: Binding kinetics are temperature-dependent. Ensure you are incubating for a sufficient duration for the binding to reach a steady state. This should be determined experimentally for your specific system.
-
-
Receptor Integrity:
-
Question: Are you sure your cell membranes contain functional CRF1 receptors?
-
Guidance: Improper membrane preparation or storage can lead to receptor degradation. Confirm the presence of functional receptors by performing a saturation binding experiment with the radioligand to determine the Kd and Bmax (receptor density).
-
Issue 3: Inconsistent Results in In Vivo Animal Studies
Q: We are seeing significant variability in the hormonal response of our animal models to this compound administration. What factors should we consider?
Possible Causes and Troubleshooting Steps:
-
Drug Formulation and Administration:
-
Question: How is this compound being formulated and administered?
-
Guidance: this compound is a lipophilic molecule. Ensure it is properly solubilized and that the vehicle used is consistent across all animals and does not have its own biological effects. The route and timing of administration should be kept constant. Since it is recommended to be taken with a meal in humans, consider the feeding status of your animals.[1][7]
-
-
Metabolism and Drug Interactions:
-
Question: Are you co-administering any other compounds that could affect this compound's metabolism?
-
Guidance: this compound is primarily metabolized by CYP3A4.[2][10] If your animal model is being treated with other substances, consider the potential for drug-drug interactions that could alter the clearance of this compound. Strong inducers of CYP3A4 can decrease its exposure.[2]
-
-
Stress and Circadian Rhythm:
-
Question: Are you controlling for stress and the animals' circadian rhythm?
-
Guidance: The HPA axis is highly sensitive to stress and follows a diurnal rhythm. Handling stress and the time of day of dosing and sample collection can significantly impact baseline and stimulated hormone levels. Ensure consistent handling procedures and a regular light-dark cycle.
-
-
Glucocorticoid Co-administration:
-
Question: Are you co-administering glucocorticoids?
-
Guidance: In its clinical use for CAH, this compound is an adjunctive therapy to glucocorticoid replacement.[1] If your experimental model has adrenal insufficiency, glucocorticoid levels will need to be maintained. Changes in glucocorticoid dosing can affect the HPA axis through negative feedback.
-
Quantitative Data from Clinical Trials
The following tables summarize key quantitative data from Phase 2 and Phase 3 clinical trials of this compound in patients with Congenital Adrenal Hyperplasia.
Table 1: Median Percent Reduction in Hormones after 14 Days of this compound Treatment (Phase 2 Study) [3][11]
| Population | ACTH | 17OHP | Androstenedione |
| Adolescents (14-17 years) | -57% | -69% | -58% |
| Adults (18-50 years) | -66% | -64% | -64% |
Table 2: Efficacy of this compound in Adults with CAH after 24 Weeks (Phase 3 CAHtalyst Trial) [8][12]
| Endpoint | This compound Group | Placebo Group | P-value |
| Mean % Change in Daily Glucocorticoid Dose | -27.3% | -10.3% | <0.001 |
| % of Patients Achieving a Physiologic Glucocorticoid Dose | 63% | 18% | <0.001 |
| Mean Change in Androstenedione (ng/dL) at Week 4 | -299 | +45.5 | <0.001 |
Table 3: Efficacy of this compound in Children and Adolescents with CAH after 28 Weeks (Phase 3 CAHtalyst Pediatric Trial) [3]
| Endpoint | This compound Group | Placebo Group |
| Mean % Change in Daily Glucocorticoid Dose | -18% | +5.6% |
Experimental Protocols
Protocol 1: In Vitro ACTH Secretion Assay from AtT-20 Cells
-
Cell Culture: Culture AtT-20 cells in DMEM supplemented with 10% FBS and penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Plating: Seed 1 x 10^5 cells per well in a 24-well plate and allow to adhere for 24 hours.
-
Serum Starvation: The following day, replace the growth medium with serum-free DMEM and incubate for 2 hours.
-
Antagonist Pre-treatment: Prepare dilutions of this compound in serum-free DMEM. Aspirate the medium from the cells and add the this compound dilutions. Incubate for 30 minutes at 37°C. Include a vehicle control (e.g., 0.1% DMSO).
-
Agonist Stimulation: Prepare a solution of CRF in serum-free DMEM at a concentration corresponding to the EC80 (previously determined). Add the CRF solution to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 2 hours at 37°C.
-
Supernatant Collection: Carefully collect the supernatant from each well.
-
ACTH Quantification: Measure the concentration of ACTH in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the ACTH concentrations to the CRF-stimulated control and plot the results as a percentage of inhibition versus the log of the this compound concentration to determine the IC50.
Protocol 2: CRF1 Receptor Radioligand Competition Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human CRF1 receptor (e.g., HEK293-CRF1) using standard homogenization and centrifugation techniques. Determine the total protein concentration using a BCA or Bradford assay.
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, pH 7.4).
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
A fixed concentration of a suitable CRF1 radioligand (e.g., [125I]-Sauvagine) at a concentration at or below its Kd.
-
Increasing concentrations of unlabeled this compound or a reference compound.
-
For non-specific binding (NSB) wells, add a high concentration of a non-radiolabeled CRF1 agonist or antagonist (e.g., 1 µM CRF).
-
For total binding wells, add vehicle.
-
-
Initiate Reaction: Add a predetermined amount of cell membrane preparation (e.g., 20-50 µg of protein) to each well to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking to allow the binding to reach equilibrium.
-
Harvesting: Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/C). Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the NSB counts from the total binding counts. Plot the percentage of specific binding against the log of the this compound concentration and fit the data to a one-site competition model to determine the IC50 and Ki values.
Visualizations
Caption: Mechanism of action of this compound on the HPA axis.
Caption: Experimental workflow for an in vitro ACTH secretion assay.
Caption: Logical troubleshooting flow for inconsistent results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. drugs.com [drugs.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Assay in Summary_ki [bindingdb.org]
- 6. Studying Cellular Signal Transduction with OMIC Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arborassays.com [arborassays.com]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Crinecerfont - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
Strategies to enhance the oral bioavailability of (R)-Crinecerfont
Welcome to the technical support center for researchers working with (R)-Crinecerfont. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the development of oral dosage forms for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the oral bioavailability of this compound?
A1: The primary challenges stem from its physicochemical properties. This compound is a highly lipophilic molecule with a high calculated logP (8.88) and is poorly soluble in aqueous solutions[1][2]. While its permeability is likely to be high (consistent with a potential Biopharmaceutics Classification System (BCS) Class II compound), its low solubility and dissolution rate in the gastrointestinal (GI) tract can be a significant barrier to absorption. Additionally, this compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme, which is abundant in the liver and small intestine[1]. This extensive first-pass metabolism can substantially reduce the amount of active drug reaching systemic circulation.
Q2: The approved formulation of Crenessity™ contains lipidic excipients. Why was this approach likely chosen?
A2: Lipid-based drug delivery systems (LBDDS) are a well-established strategy for improving the oral bioavailability of poorly water-soluble and lipophilic drugs like this compound. These formulations can:
-
Enhance Solubilization: The drug is dissolved in a lipid matrix, bypassing the need for dissolution in the aqueous environment of the GI tract.
-
Promote Lymphatic Absorption: Highly lipophilic drugs formulated with lipids can be absorbed via the intestinal lymphatic system. This pathway bypasses the portal circulation and the liver, thus avoiding extensive first-pass metabolism by CYP3A4 enzymes[3][4].
-
Inhibit Efflux Transporters: Some lipidic excipients and their digested products can inhibit the activity of efflux transporters like P-glycoprotein (P-gp), which can otherwise pump the drug back into the GI lumen, reducing its net absorption[5].
Q3: Should I be concerned about food effects when conducting in vivo studies with this compound formulations?
A3: Yes, a significant food effect is highly probable, especially with lipid-based formulations. The presence of food, particularly high-fat meals, can stimulate bile secretion and the formation of micelles, which can enhance the solubilization and absorption of lipophilic drugs. For LBDDS, food can also aid in their emulsification and digestion, which is crucial for drug release and absorption. It is essential to standardize feeding conditions (e.g., fasted vs. fed state) in your preclinical animal studies to ensure reproducible results.
Troubleshooting Guides
Issue 1: Low and Variable Drug Exposure in Preclinical Pharmacokinetic (PK) Studies
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Steps |
| Inadequate Dissolution | The crystalline form of this compound may not be dissolving sufficiently in the GI tract. Solution: Consider formulation strategies that bypass the dissolution step, such as lipid-based formulations (solutions, SEDDS) or amorphous solid dispersions. |
| High First-Pass Metabolism | Extensive metabolism by intestinal and hepatic CYP3A4 enzymes is reducing the systemic exposure. Solution: Explore formulations that promote lymphatic uptake (e.g., LBDDS with long-chain fatty acids). Alternatively, co-administration with a safe, temporary CYP3A4 inhibitor could be investigated in a research setting to confirm the extent of first-pass metabolism, though this is not a viable clinical strategy without extensive safety evaluation. |
| Precipitation in the GI Tract | The drug may be precipitating out of the formulation upon dilution with GI fluids. Solution: For amorphous solid dispersions, ensure the chosen polymer is effective at maintaining a supersaturated state. For lipid-based systems, ensure the formulation is robust to dilution and can form stable micelles or emulsions. |
| Efflux Transporter Activity | The drug may be a substrate for efflux transporters like P-gp. Solution: Incorporate excipients known to inhibit P-gp (e.g., certain surfactants like Vitamin E TPGS, which is in the approved product) into your formulation. |
Issue 2: Difficulty Preparing a Stable and Homogeneous Formulation for Dosing
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Steps |
| Poor Solubility in Vehicle | This compound has very low aqueous solubility. Solution: For simple suspensions, use micronized or nanosized drug particles to improve dispersibility and dissolution rate. For solution-based formulations, screen a panel of non-aqueous solvents, co-solvents, lipids, and surfactants in which the drug has higher solubility. |
| Crystallization from Amorphous Form | The amorphous form of the drug is physically unstable and reverts to a less soluble crystalline form over time. Solution: Select a polymeric stabilizer for your solid dispersion that has a high glass transition temperature (Tg) and strong intermolecular interactions (e.g., hydrogen bonding) with the drug to inhibit molecular mobility and crystallization. |
| Phase Separation of Lipid Formulation | The components of your lipid-based formulation are immiscible or unstable upon storage. Solution: Carefully select lipids, surfactants, and co-solvents that are miscible. Construct pseudo-ternary phase diagrams to identify stable emulsion or microemulsion regions for self-emulsifying drug delivery systems (SEDDS). |
Summary of Bioavailability Enhancement Strategies
| Strategy | Principle | Advantages for this compound | Potential Challenges |
| Lipid-Based Drug Delivery Systems (LBDDS) | Dissolving the drug in a lipid/surfactant mixture to enhance solubilization and promote lymphatic uptake. | - Addresses poor solubility.- Can bypass first-pass metabolism.- Approved product uses this technology. | - Potential for food effects.- Formulation complexity.- Requires careful selection of excipients for stability. |
| Amorphous Solid Dispersions (ASDs) | Dispersing the drug in a polymeric carrier in an amorphous state to increase its apparent solubility and dissolution rate. | - Significant increase in aqueous concentration.- Can achieve supersaturation. | - Physical instability (crystallization).- Potential for precipitation in vivo.- Requires specific manufacturing processes (e.g., spray drying, hot-melt extrusion). |
| Particle Size Reduction (Micronization/Nanonization) | Increasing the surface area-to-volume ratio of the drug particles to enhance the dissolution rate according to the Noyes-Whitney equation. | - Simple and established technology.- Can improve dissolution of crystalline material. | - May not be sufficient for very poorly soluble drugs.- Risk of particle aggregation.- Limited impact on first-pass metabolism. |
| Cyclodextrin Complexation | Forming inclusion complexes where the lipophilic drug resides within the hydrophobic cavity of a cyclodextrin molecule, enhancing solubility. | - Increases aqueous solubility.- Can protect the drug from degradation. | - Limited drug loading capacity.- Potential for nephrotoxicity with some cyclodextrins.- Competition for complexation in vivo. |
Experimental Protocols
Protocol 1: Screening of Lipid-Based Formulations
Objective: To identify a lipid-based formulation that can adequately solubilize this compound and form a stable microemulsion upon dilution.
Methodology:
-
Solubility Screening: Determine the saturation solubility of this compound in various oils (e.g., medium-chain triglycerides, long-chain triglycerides), surfactants (e.g., Cremophor® EL, Vitamin E TPGS), and co-solvents (e.g., Transcutol® HP, PEG 400).
-
Constructing Pseudo-Ternary Phase Diagrams: a. Select the most promising oil, surfactant, and co-solvent based on solubility data. b. Prepare mixtures of surfactant and co-solvent (Smix) at different ratios (e.g., 1:1, 2:1, 3:1, 4:1). c. For each Smix ratio, titrate mixtures of oil and Smix with water, observing for the formation of clear, single-phase microemulsions. d. Plot the results on a ternary phase diagram to identify the microemulsion region.
-
Formulation Selection: Choose formulations from the robust microemulsion region and load them with this compound.
-
Characterization: Assess the loaded formulations for drug content, clarity, and stability. Perform droplet size analysis and in vitro dispersion tests in simulated gastric and intestinal fluids.
Protocol 2: In Vitro Dissolution and Precipitation Testing
Objective: To evaluate the dissolution rate and supersaturation potential of an amorphous solid dispersion (ASD) of this compound.
Methodology:
-
ASD Preparation: Prepare ASDs of this compound with various polymers (e.g., HPMC-AS, Soluplus®, PVP VA64) at different drug loadings using a method like spray drying.
-
Characterization: Confirm the amorphous nature of the dispersions using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
Non-Sink Dissolution Testing: a. Use a USP II dissolution apparatus with a medium that simulates intestinal fluid (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid). b. Add the ASD powder to the dissolution vessel. c. At predetermined time points, withdraw samples, filter immediately through a sub-micron filter (e.g., 0.22 µm), and analyze the filtrate for dissolved this compound concentration by HPLC.
-
Data Analysis: Plot the concentration-time profile. The peak concentration represents the maximum supersaturation achieved, and the subsequent decrease indicates the rate of drug precipitation. Compare the performance of different polymers.
Visualizations
Caption: Workflow for selecting a bioavailability enhancement strategy.
Caption: Mechanism of a Self-Emulsifying Drug Delivery System (SEDDS).
Caption: Logical flow for troubleshooting poor oral bioavailability.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nanoparticulate Drug Delivery Strategies to Address Intestinal Cytochrome P450 CYP3A4 Metabolism towards Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Technical Support Center: (R)-Crinecerfont Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues of (R)-Crinecerfont in aqueous solutions during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous stability a concern?
A1: this compound is a potent and selective corticotropin-releasing factor type 1 (CRF1) receptor antagonist.[1] Like many small molecule inhibitors, it is a hydrophobic compound with very low aqueous solubility (less than 0.01 mg/mL), which can lead to precipitation and stability challenges in aqueous-based experimental systems.[2] This can result in inconsistent compound concentrations and unreliable experimental outcomes.
Q2: What are the key physicochemical properties of this compound?
A2: Key physicochemical properties of this compound are summarized in the table below. Understanding these properties is crucial for developing appropriate handling and formulation strategies.
| Property | Value | Reference |
| IUPAC Name | 4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine | [2] |
| Molecular Formula | C₂₇H₂₈ClFN₂OS | [2] |
| Molecular Weight | 483.04 g/mol | [2] |
| Appearance | White to light yellow solid | [2] |
| Aqueous Solubility | <0.01 mg/mL | [2] |
| Calculated pKa | 4.11 | [2] |
| Calculated Log P | 7.75 | [2] |
Q3: What are the recommended solvents for preparing this compound stock solutions?
A3: Due to its low aqueous solubility, this compound stock solutions should be prepared in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly recommended solvent. For in vitro studies, it is critical to use anhydrous, high-purity DMSO to avoid moisture contamination, which can reduce the solubility of hydrophobic compounds.
Q4: How can I prevent this compound from precipitating when I add it to my aqueous experimental setup?
A4: To prevent precipitation, consider the following strategies:
-
Optimize Stock Solution Concentration: Prepare a high-concentration stock solution in DMSO to minimize the volume added to the aqueous phase.
-
Control Final Solvent Concentration: Ensure the final concentration of the organic co-solvent (e.g., DMSO) in your aqueous solution is as low as possible, typically not exceeding 1% (v/v), to avoid solvent-induced effects on your experiment.
-
Use a Step-wise Dilution: Instead of adding the concentrated stock solution directly to the aqueous medium, perform an intermediate dilution in DMSO followed by a final dilution into the pre-warmed aqueous buffer or medium with gentle vortexing.
-
Utilize Solubilizing Agents: Incorporate solubilizing agents such as co-solvents (e.g., PEG300) or surfactants (e.g., Tween-80) in your aqueous solution. Cyclodextrins can also be effective in forming inclusion complexes to enhance solubility.[3][4]
Troubleshooting Guide: Precipitation Issues
This guide provides a systematic approach to resolving precipitation of this compound in your experiments.
Experimental Protocols
Protocol 1: Preparation of this compound Aqueous Solution using Co-solvents
This protocol is adapted from a method for solubilizing Crinecerfont hydrochloride and is suitable for achieving a concentration of up to 2.5 mg/mL.[5]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile microcentrifuge tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube (40% of the final volume). Mix thoroughly by vortexing.
-
Add Tween-80 to the tube (5% of the final volume). Mix thoroughly by vortexing.
-
Add saline to reach the final desired volume (45% of the final volume). Vortex until the solution is clear.
Example for 1 mL of 2.5 mg/mL this compound solution:
-
Add 100 µL of a 25 mg/mL this compound in DMSO stock solution.
-
Add 400 µL of PEG300 and vortex.
-
Add 50 µL of Tween-80 and vortex.
-
Add 450 µL of saline and vortex until clear.
Protocol 2: Forced Degradation Study to Assess Stability
Forced degradation studies are essential to identify potential degradation products and pathways. These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing.[6]
Stress Conditions:
-
Acid Hydrolysis: Incubate this compound solution (e.g., in the co-solvent formulation from Protocol 1) with 0.1 N HCl at 60°C for up to 8 hours.
-
Base Hydrolysis: Incubate this compound solution with 0.1 N NaOH at 60°C for up to 8 hours.
-
Oxidative Degradation: Treat this compound solution with 3-6% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat at 60°C for 7 days.
-
Photostability: Expose this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions to evaluate thermally induced changes.[7][8]
Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration. Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to quantify the remaining this compound and detect any degradation products. Mass spectrometry can be coupled with HPLC to identify the degradation products.
This compound Mechanism of Action
This compound is a selective antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor. In conditions like congenital adrenal hyperplasia (CAH), there is an overproduction of adrenocorticotropic hormone (ACTH) from the pituitary gland, leading to an excess of adrenal androgens. By blocking the CRF1 receptor in the pituitary, this compound inhibits the release of ACTH, which in turn reduces the production of adrenal androgens.[9][10][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. longdom.org [longdom.org]
- 7. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]
- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 9. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Neurocrine Biosciences Announces FDA Approval of CRENESSITY™ (crinecerfont), a First-in-Class Treatment for Children and Adults With Classic Congenital Adrenal Hyperplasia | Neurocrine Biosciences [neurocrine.gcs-web.com]
Technical Support Center: Validating (R)-Crinecerfont Specificity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the specificity of (R)-Crinecerfont, a selective Corticotropin-Releasing Factor type 1 (CRF1) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective, non-peptide antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor.[1][2][3][4][5][6][7] Its primary mechanism involves blocking the binding of corticotropin-releasing factor (CRF) to CRF1 receptors, which are highly abundant in the pituitary gland. This action inhibits the secretion of adrenocorticotropic hormone (ACTH), leading to a reduction in adrenal androgen production.[7]
Q2: How selective is this compound for the CRF1 receptor over the CRF2 receptor?
Preclinical studies have demonstrated that this compound is highly selective for the human CRF1 receptor. In competitive binding assays, this compound showed no significant affinity for the human CRF2a receptor or the CRF-binding protein (CRF-BP).[8]
Q3: What are suitable positive and negative controls for in vitro assays validating this compound's specificity?
-
Positive Control Agonists (for functional assays):
-
Positive Control Antagonists (for comparison):
-
Negative Controls:
-
Vehicle (e.g., DMSO) in which this compound and other compounds are dissolved.
-
An unrelated ligand known not to bind to CRF receptors to check for non-specific effects.
-
For functional assays, cells not expressing the CRF1 receptor (parental cell line) can be used to confirm that the observed effects are receptor-mediated.
-
Data Presentation
Table 1: Binding Affinity of this compound for CRF1 Receptors
| Test System | IC50 (nM) |
| Human cell lines | 0.6 - 2.5 |
| Mouse brain tissue | 0.6 - 2.5 |
| Rat brain tissue | 0.6 - 2.5 |
| Gerbil brain tissue | 0.6 - 2.5 |
| CHO cells transfected with hCRF1 | 3.99 |
Data sourced from FDA submission documents for Crinecerfont.[8]
Table 2: Off-Target Screening of this compound
| Target | Percent Inhibition at 10 µM this compound |
| Acetylcholinesterase | 88% |
| Sigma-1 Receptor | 54% |
| Serotonin Transporter | 66% |
| Other tested receptors and enzymes | ≤50% |
Follow-up concentration-response assays on the serotonin transporter indicated that the secondary activity was not clinically relevant. These off-target effects are considered negligible compared to the nanomolar affinity of this compound for the CRF1 receptor.[8]
Experimental Protocols & Troubleshooting Guides
Radioligand Competitive Binding Assay
This assay determines the ability of this compound to displace a radiolabeled ligand from the CRF1 receptor, allowing for the determination of its binding affinity (Ki).
Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for a radioligand competitive binding assay.
Detailed Methodology:
-
Receptor Preparation: Prepare cell membranes from a cell line stably expressing the human CRF1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Assay Buffer: Use a suitable buffer, for example, 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Radioligand: Use a CRF1 receptor radioligand such as [125I]Sauvagine at a concentration at or below its Kd (e.g., 0.075 nM).[9]
-
Test Compound: Prepare serial dilutions of this compound.
-
Non-Specific Binding Control: Use a high concentration of a non-radiolabeled CRF1 ligand (e.g., 0.5 µM Sauvagine) to determine non-specific binding.[9]
-
Incubation: In a 96-well plate, combine the receptor preparation, radioligand, and either this compound, buffer (for total binding), or the non-specific binding control. Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 120 minutes).[9]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding. Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Troubleshooting Guide: Radioligand Binding Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Non-Specific Binding | - Radioligand concentration is too high.- Insufficient blocking of filter plates.- Inadequate washing after filtration. | - Use a radioligand concentration at or below the Kd.- Ensure filters are adequately pre-soaked (e.g., with PEI).- Increase the number or volume of washes with ice-cold buffer. |
| Low Signal/Specific Binding | - Low receptor expression in the membrane preparation.- Degraded radioligand.- Incubation time is too short to reach equilibrium. | - Verify receptor expression levels (e.g., via Western blot).- Check the age and storage conditions of the radioligand.- Perform a time-course experiment to determine the optimal incubation time. |
| Poor Reproducibility | - Inconsistent pipetting.- Temperature fluctuations during incubation.- Incomplete separation of bound and free ligand. | - Use calibrated pipettes and consistent technique.- Ensure a stable incubation temperature.- Optimize the filtration and washing steps to be rapid and consistent. |
Functional Assays
Functional assays measure the ability of this compound to inhibit the intracellular signaling cascade initiated by CRF1 receptor activation.
Diagram: CRF1 Receptor Signaling Pathways
Caption: Simplified signaling pathways of the CRF1 receptor.
This assay measures the inhibition of agonist-induced cyclic AMP (cAMP) production, a primary downstream signaling event of CRF1 receptor activation via Gαs coupling.
Detailed Methodology:
-
Cell Culture: Plate cells expressing the CRF1 receptor (e.g., CHO-K1) in a 96-well plate and grow to confluency.
-
Pre-incubation: Pre-incubate the cells with various concentrations of this compound or a positive control antagonist (e.g., Antalarmin) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for a defined period (e.g., 30 minutes) at 37°C.
-
Stimulation: Add a CRF1 receptor agonist (e.g., CRF or Urocortin 1) at a concentration that elicits a submaximal response (e.g., EC80) and incubate for a further period (e.g., 30 minutes) at 37°C.[12]
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA, or RIA).
-
Data Analysis: Plot the cAMP levels against the log concentration of this compound to determine the IC50 value.
Troubleshooting Guide: cAMP Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Basal cAMP Levels | - Constitutive activity of the receptor.- Contamination of reagents. | - Use a lower receptor expression cell line if available.- Test reagents for contamination. |
| Low Agonist-Stimulated Signal | - Low receptor expression.- Agonist degradation.- Insufficient incubation time. | - Confirm receptor expression.- Use fresh agonist solutions.- Optimize agonist incubation time. |
| "U-shaped" Dose-Response Curve | - Compound cytotoxicity at high concentrations.- Off-target effects of the compound. | - Perform a cell viability assay in parallel.- Test the compound in a parental cell line lacking the receptor. |
This assay measures the inhibition of agonist-induced intracellular calcium mobilization, which can be a downstream effect of CRF1 receptor activation, potentially through Gαq coupling in certain cell systems.[21]
Detailed Methodology:
-
Cell Preparation: Culture CRF1-expressing cells (e.g., HEK293) in a 96-well plate.[21]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol.
-
Compound Addition: Add serial dilutions of this compound or control compounds to the wells.
-
Signal Measurement: Using a fluorescence plate reader with an injection system (e.g., a FLIPR), measure the baseline fluorescence, then inject a CRF1 agonist (e.g., Urocortin 1) and immediately record the change in fluorescence over time.
-
Data Analysis: Quantify the peak fluorescence response and plot it against the log concentration of this compound to determine the IC50.
Troubleshooting Guide: Calcium Flux Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Calcium Signal Upon Agonist Stimulation | - The specific cell line may not couple CRF1 to the Gαq/PLC pathway.[21]- Low receptor expression. | - Use a cell line known to exhibit CRF1-mediated calcium flux (e.g., HEK293) or co-express a promiscuous G-protein.- Verify receptor expression. |
| High Background Fluorescence | - Incomplete hydrolysis of the AM-ester dye.- Cell death and dye leakage. | - Increase the dye loading incubation time or temperature.- Ensure cells are healthy and handle them gently. |
| Rapid Signal Decay | - This is a characteristic of calcium signaling; ensure the instrument reads immediately after agonist injection. | - Optimize the reading interval to capture the peak response accurately. |
This assay measures the ability of this compound to block agonist-induced recruitment of β-arrestin to the CRF1 receptor, a key event in receptor desensitization and an alternative signaling pathway.
Diagram: β-Arrestin Recruitment Assay Principle
Caption: Principle of a β-arrestin recruitment assay.
Detailed Methodology:
-
Cell Line: Use a cell line engineered to express the CRF1 receptor fused to one part of a reporter enzyme (e.g., β-galactosidase fragment) and β-arrestin fused to the complementary enzyme fragment (e.g., PathHunter® assay).[20][22]
-
Cell Plating: Seed the cells in a 384-well plate.
-
Compound Addition: Add serial dilutions of this compound or control antagonists.
-
Agonist Stimulation: Add a CRF1 agonist (e.g., Urocortin 1) at its EC80 concentration and incubate for a sufficient period (e.g., 60-90 minutes) to allow for receptor-arrestin interaction.
-
Detection: Add the substrate for the reporter enzyme and measure the resulting signal (e.g., chemiluminescence) with a plate reader.
-
Data Analysis: Plot the signal intensity against the log concentration of this compound to calculate the IC50.
Troubleshooting Guide: β-Arrestin Recruitment Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Signal Window | - Low expression of tagged proteins.- Agonist is not potent for β-arrestin recruitment.- Inappropriate incubation time. | - Use a cell clone with higher expression levels.- Test a different agonist.- Perform a time-course experiment to find the optimal incubation time. |
| High Background Signal | - Constitutive receptor activity leading to basal β-arrestin recruitment. | - This may be inherent to the receptor; ensure the signal window with agonist is sufficient for analysis. |
| Compound Interference | - The test compound may inhibit or enhance the reporter enzyme activity. | - Run a counterscreen with the compound in the absence of agonist to check for direct effects on the reporter system. |
References
- 1. Neurocrine’s Congenital Adrenal Hyperplasia Candidate Clears Phase III - BioSpace [biospace.com]
- 2. Neurocrine Biosciences Presents Post Hoc Data Analysis in Congenital Adrenal Hyperplasia at ESPE 2023 | Neurocrine Biosciences [neurocrine.gcs-web.com]
- 3. Neurocrine Biosciences Presents Data on Improvements in Physiologic Glucocorticoid Dosing and Select Reproductive Hormones in Patients with Classic Congenital Adrenal Hyperplasia Taking CRENESSITY™ (crinecerfont) [prnewswire.com]
- 4. Neurocrine Biosciences Presents Data on Improvements in Physiologic Glucocorticoid Dosing and Select Reproductive Hormones in Patients with Classic Congenital Adrenal Hyperplasia Taking CRENESSITY™ (crinecerfont) | Neurocrine Biosciences [neurocrine.gcs-web.com]
- 5. Neurocrine Biosciences Presents One-Year Data Showing Sustained Efficacy of CRENESSITY® (crinecerfont) in Adult Patients, at ENDO 2025 | Neurocrine Biosciences [neurocrine.gcs-web.com]
- 6. Neurocrine Biosciences Announces FDA Approval of CRENESSITY™ (crinecerfont), a First-in-Class Treatment for Children and Adults With Classic Congenital Adrenal Hyperplasia - BioSpace [biospace.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Labelling of CRF1 and CRF2 receptors using the novel radioligand, [3H]-urocortin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. guidetopharmacology.org [guidetopharmacology.org]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Urocortin 1 reduces food intake and ghrelin secretion via CRF2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The Antagonism of Corticotropin-Releasing Factor Receptor-1 in Brain Suppress Stress-Induced Propofol Self-Administration in Rats [frontiersin.org]
- 16. The Antagonism of Corticotropin-Releasing Factor Receptor-1 in Brain Suppress Stress-Induced Propofol Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Corticotropin-Releasing Factor 1 Antagonists Selectively Reduce Ethanol Self-Administration in Ethanol-Dependent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The effects of CRF antagonists, antalarmin, CP154,526, LWH234, and R121919, in the forced swim test and on swim-induced increases in adrenocorticotropin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Differential Mechanisms of CRF1 and CRF2 Receptor Functions in the Amygdala in Pain-Related Synaptic Facilitation and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell-type specific calcium signaling by corticotropin-releasing factor type 1 (CRF1) and 2a (CRF2(a)) receptors: phospholipase C-mediated responses in human embryonic kidney 293 but not SK-N-MC neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Refining Dosing Schedules for Chronic (R)-Crinecerfont Treatment in Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Crinecerfont in animal models. The information is designed to address specific issues that may be encountered during the refinement of chronic dosing schedules.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective corticotropin-releasing factor type 1 (CRF1) receptor antagonist.[1][2] It functions by blocking the binding of CRF to CRF1 receptors, which are highly abundant in the pituitary gland.[3] This action inhibits the secretion of adrenocorticotropic hormone (ACTH), leading to a reduction in ACTH-mediated production of adrenal androgens.[1][2]
Q2: What are the primary applications of this compound in animal models?
A2: Based on its mechanism of action, this compound is primarily used in animal models of conditions characterized by hypothalamic-pituitary-adrenal (HPA) axis hyperactivation. This includes:
-
Congenital Adrenal Hyperplasia (CAH): To reduce elevated ACTH and adrenal androgens.[4][5]
-
Stress, Anxiety, and Depression-related disorders: To investigate the role of the CRF1 receptor in these conditions.[6][7]
Q3: What is a typical starting dose and route of administration for chronic studies in rodents?
A3: A previously reported chronic study in mice used this compound at a dose of 20 mg/kg/day administered intraperitoneally (i.p.) for 5 weeks.[6] For oral administration in rats, developmental toxicity studies have used doses up to 250 mg/kg/day.[8] The choice of dose and route will depend on the specific research question, animal model, and formulation. A thorough dose-ranging study is recommended to determine the optimal dose for your specific experimental conditions.
Q4: How should this compound be formulated for oral administration in rodents?
A4: For oral gavage, the choice of vehicle is critical and depends on the physicochemical properties of this compound. Common vehicles for compounds with low aqueous solubility include:
-
A suspension in 0.5% methylcellulose in water.[9]
-
A solution containing a mixture of DMSO, PEG300, Tween-80, and saline. For chronic studies, it is advisable to minimize the concentration of DMSO.[10] It is crucial to ensure that this compound forms a stable and homogenous suspension or solution in the chosen vehicle. A pilot study to assess the tolerability of the vehicle alone is recommended.[9]
Q5: What is the recommended dosing frequency for this compound?
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in efficacy readouts (e.g., hormone levels, behavioral tests) | 1. Improper oral gavage technique leading to inconsistent dosing. 2. Stress from handling and dosing procedures affecting HPA axis. 3. Instability or non-homogenous formulation. 4. Circadian rhythm influencing hormone levels. | 1. Ensure all personnel are thoroughly trained in oral gavage techniques. Consider alternatives to gavage for long-term studies if feasible.[12][13] 2. Acclimate animals to handling and dosing procedures. Conduct procedures at the same time each day. 3. Prepare fresh formulations regularly and ensure thorough mixing before each administration.[9] 4. Standardize the time of day for dosing and sample collection, considering the animal's circadian rhythm.[14] |
| Signs of animal distress (e.g., weight loss, lethargy, hunched posture) | 1. Complications from oral gavage (e.g., esophageal injury, aspiration).[12] 2. Vehicle intolerance. 3. Drug-related adverse effects. | 1. Immediately assess the animal's health. If gavage-related injury is suspected, consult with a veterinarian. Refine gavage technique and ensure appropriate gavage needle size.[9] 2. Conduct a vehicle-only tolerability study. Consider alternative, less irritating vehicles.[15] 3. Perform a dose de-escalation study to find a better-tolerated dose. Monitor for specific signs of toxicity. |
| Lack of expected efficacy (e.g., no reduction in stress-induced corticosterone) | 1. Sub-optimal dose. 2. Insufficient duration of treatment to achieve steady-state. 3. Development of tolerance. 4. Inappropriate animal model or outcome measure. | 1. Conduct a dose-response study to determine the effective dose range.[16][17] 2. Human data suggests steady-state is reached in approximately 7 days.[1] Ensure treatment duration is sufficient. 3. While some studies with CRF1 antagonists show little tolerance over 14 days, this is a possibility with chronic administration.[18] Consider intermittent dosing schedules if appropriate. 4. Ensure the chosen animal model and behavioral or physiological readouts are sensitive to CRF1 receptor antagonism.[19] |
| Paradoxical increase in basal corticosterone levels in chronically stressed animals | Chronic CRF1 receptor blockade under conditions of persistent stress may lead to unexpected HPA axis adaptations. | A study with chronic this compound administration in mice subjected to unpredictable chronic mild stress (UCMS) showed an exacerbation of basal corticosterone secretion.[6] This is a critical consideration. It is important to monitor basal HPA axis activity throughout the chronic dosing period, especially in stress models. Consider including a non-stressed, treated control group to differentiate between the effects of the drug alone and the drug in the context of chronic stress. |
| Inconsistent results in behavioral assays | 1. Stress-induced phenotype not sufficiently expressed in the animal model. 2. Behavioral tests conducted under non-stressed conditions. | 1. Ensure the stress paradigm is robust enough to induce a measurable phenotype.[20] 2. CRF1 antagonists often show efficacy in behavioral tests under stressed, but not non-stressed, conditions.[18] Conduct behavioral testing in a manner that is consistent with the intended therapeutic mechanism. |
Experimental Protocols
Dose Range-Finding Study Protocol (Adapted from[16][17][21])
Objective: To determine the Maximum Tolerated Dose (MTD) and identify a dose range for chronic efficacy studies.
Methodology:
-
Animal Model: Select a relevant rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Dose Selection: Start with a low dose and escalate in subsequent groups. A logarithmic dose progression (e.g., 10, 30, 100 mg/kg) is often a good starting point.
-
Administration: Administer this compound via the intended route for the chronic study (e.g., oral gavage). Include a vehicle-only control group.
-
Group Size: Use a small number of animals per group (e.g., n=3-5 per sex).
-
Observations: Monitor animals for clinical signs of toxicity, changes in body weight, and food/water intake for a defined period (e.g., 7-14 days).
-
Endpoint: The MTD is the highest dose that does not cause significant toxicity (e.g., >10-15% body weight loss) or mortality.
Chronic Efficacy Study in a Mouse Model of CAH
Objective: To evaluate the efficacy of chronic this compound treatment in reducing adrenal androgens.
Methodology:
-
Animal Model: Utilize a relevant mouse model of CAH.
-
Dosing: Based on the dose-ranging study, select at least two dose levels of this compound and a vehicle control. Administer twice daily by oral gavage for a predetermined duration (e.g., 4-8 weeks).
-
Monitoring:
-
Weekly: Record body weight and clinical observations.
-
Bi-weekly/Monthly: Collect blood samples at a consistent time of day to measure plasma ACTH, 17-hydroxyprogesterone, and androstenedione. Fecal corticosterone metabolites can also be monitored non-invasively.[14]
-
-
Endpoint Analysis: Compare hormone levels between the treatment and control groups.
Data Presentation
Table 1: Summary of Preclinical Dosing of this compound and other CRF1 Antagonists
| Compound | Species | Dose | Route | Duration | Key Findings | Reference |
| This compound | Mouse | 20 mg/kg/day | i.p. | 5 weeks | Exacerbated basal corticosterone in chronically stressed mice. | [6] |
| This compound | Rat | Up to 250 mg/kg/day | Oral | Gestation/Lactation | NOAEL for postnatal development was 250 mg/kg/day. | [8] |
| R121919 | Rat | 20 mg/kg/day | s.c. | ~4 weeks | Persistent anxiolytic effects in defensive withdrawal test. | [21] |
| CRA1000 | Rat | N/A | N/A | 10 days | No effect on basal or stress-induced ACTH and corticosterone after chronic treatment. | [22] |
Table 2: Key Biomarkers for Efficacy Assessment
| Indication | Primary Biomarkers | Secondary Biomarkers | Animal Model Context |
| Congenital Adrenal Hyperplasia (CAH) | ACTH, 17-hydroxyprogesterone (17OHP), Androstenedione | Testosterone (in females), Androstenedione/Testosterone ratio (in males) | Measurement of these hormones in plasma is the primary method to assess efficacy in CAH models.[4][23] |
| Stress/Anxiety | Plasma/Fecal Corticosterone | Behavioral tests (Elevated Plus Maze, Defensive Withdrawal, Forced Swim Test) | HPA axis activity (corticosterone) and behavioral outcomes are key measures in stress-related disorder models.[6][7] |
Visualizations
Caption: Mechanism of this compound on the HPA axis.
Caption: Experimental workflow for refining chronic dosing schedules.
References
- 1. reference.medscape.com [reference.medscape.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Crinecerfont for classic congenital adrenal hyperplasia | MedRAC@UNC [medrac.web.unc.edu]
- 5. Crinecerfont, a CRF1 Receptor Antagonist, Lowers Adrenal Androgens in Adolescents With Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRF-R1 Antagonist Treatment Exacerbates Circadian Corticosterone Secretion under Chronic Stress, but Preserves HPA Feedback Sensitivity [mdpi.com]
- 7. Therapeutic Utility of Non-Peptidic CRF1 Receptor Antagonists in Anxiety, Depression, and Stress-Related Disorders: Evidence from Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. crenessity.com [crenessity.com]
- 12. Long-Term Repeated Daily Use of Intragastric Gavage Hinders Induction of Oral Tolerance to Ovalbumin in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents - Google Patents [patents.google.com]
- 14. tandfonline.com [tandfonline.com]
- 15. ijpsonline.com [ijpsonline.com]
- 16. benchchem.com [benchchem.com]
- 17. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 18. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Don’t stress about CRF: Assessing the translational failures of CRF1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 20. HPA axis- Interaction with Behavioral Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Persistent anxiolytic affects after chronic administration of the CRF1 receptor antagonist R121919 in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effect of chronic administration of a CRF(1) receptor antagonist, CRA1000, on locomotor activity and endocrine responses to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Crinecerfont Lowers Elevated Hormone Markers in Adults With 21-Hydroxylase Deficiency Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for overcoming vehicle-related issues in (R)-Crinecerfont formulations.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the formulation of this compound, a poorly water-soluble compound.
Issue 1: Precipitation of this compound in Oral Solution
-
Question: I am observing precipitation of this compound in my oral solution formulation upon standing. What could be the cause and how can I resolve this?
-
Answer: Precipitation in an oral solution of a hydrophobic compound like this compound is often due to insufficient solubilization or changes in the vehicle properties over time. The approved oral solution of CRENESSITY™ contains oleoyl polyoxylglycerides and medium-chain triglycerides (MCTs) which act as solubilizers and emulsifying agents.[1]
-
Troubleshooting Steps:
-
Optimize Solubilizer Concentration: The ratio of oleoyl polyoxylglycerides and MCTs is critical. Ensure you are using a sufficient concentration of these excipients to maintain this compound in a solubilized state. Consider conducting a solubility study with varying concentrations of these excipients to determine the optimal ratio.
-
Co-solvent Addition: While not present in the approved formulation, the addition of a co-solvent like propylene glycol could be explored in developmental formulations to enhance solubility. However, compatibility with all other excipients must be thoroughly evaluated.
-
pH Adjustment: Although this compound's solubility is not highly pH-dependent, ensure the pH of your formulation is within a range that does not promote precipitation.
-
Temperature Control: Temperature fluctuations during storage can affect solubility. Store the formulation at a controlled room temperature and assess its stability under different temperature conditions.
-
Evaluate for Chemical Degradation: Degradation of this compound or the excipients could lead to less soluble byproducts. Conduct stability studies including HPLC analysis to check for degradation products. The presence of an antioxidant like butylated hydroxytoluene (BHT) in the approved formulation suggests that oxidative degradation is a potential concern.[1]
-
-
Issue 2: Lack of Content Uniformity in Soft Gelatin Capsules
-
Question: My soft gelatin capsules containing this compound show significant content uniformity issues. What are the likely causes and solutions?
-
Answer: Content uniformity problems in soft gelatin capsules with poorly soluble active pharmaceutical ingredients (APIs) often stem from inadequate mixing or phase separation within the fill material. The approved capsule formulation of CRENESSITY™ utilizes a lipid-based system including lauroyl polyoxyl-32 glycerides, medium-chain triglycerides, propylene glycol dicaprylate/dicaprate, and Vitamin E polyethylene glycol succinate.[1] This suggests a self-emulsifying drug delivery system (SEDDS) or a similar lipid-based approach is used to ensure the drug is in solution within the capsule fill.
-
Troubleshooting Steps:
-
Ensure Complete Dissolution in Vehicle: this compound must be fully dissolved in the lipid vehicle during the manufacturing process. Gentle heating and continuous stirring can aid dissolution. The temperature should be carefully controlled to avoid drug degradation.
-
Optimize Vehicle Composition: The combination of excipients is designed to create a stable solution. Lauroyl polyoxyl-32 glycerides and Vitamin E polyethylene glycol succinate act as solubilizers and emulsifiers.[2][3][4] An imbalance in their proportions could lead to drug precipitation over time.
-
Prevent Phase Separation: The lipid fill should be a homogenous solution. If phase separation occurs, it will lead to inconsistent dosing. Ensure all components are miscible and consider the use of co-solvents if necessary, though this would be a deviation from the approved formulation.
-
Control Viscosity: The viscosity of the fill material must be suitable for the encapsulation process. High viscosity can lead to inaccurate filling. The temperature of the fill material during encapsulation is a critical parameter to control viscosity.
-
Mixing and Homogenization: Employ high-shear mixing or homogenization to ensure a uniform distribution of this compound in the lipid matrix before encapsulation.
-
-
Issue 3: Capsule Shell Integrity Issues (Leaking or Brittleness)
-
Question: I am experiencing issues with my soft gelatin capsules leaking or becoming brittle over time. What formulation-related factors could be contributing to this?
-
Answer: Capsule shell integrity is highly dependent on the compatibility between the fill material and the gelatin shell. The excipients used in the fill can interact with the gelatin, leading to problems like leaking or brittleness.
-
Troubleshooting Steps:
-
Hygroscopicity of Excipients: Some excipients can draw moisture from the capsule shell, making it brittle. While the approved excipients are generally compatible with soft gelatin capsules, ensure that their quality and water content are within specifications.
-
Fill-Shell Interactions: Propylene glycol dicaprylate/dicaprate is a component of the approved capsule formulation.[1] While generally compatible, high concentrations of certain esters can sometimes soften the gelatin shell. Ensure the formulation is optimized to prevent this.
-
pH of the Fill Material: The pH of the fill should be in the range of 2.5 to 7.5 to avoid adverse reactions with the gelatin shell.
-
Drying Process: The drying process after encapsulation is critical. Inadequate drying can leave excess moisture, leading to sticky or leaking capsules, while over-drying can cause brittleness.[5][6]
-
Storage Conditions: High humidity can soften the capsules, while low humidity can make them brittle. Store the capsules in appropriate packaging with controlled humidity.
-
-
Frequently Asked Questions (FAQs)
Formulation Development
-
Q1: What is the primary challenge in formulating this compound?
-
A1: The primary challenge is its low aqueous solubility.[1] This necessitates the use of solubility enhancement techniques to ensure adequate bioavailability for oral administration. The approved formulations utilize lipid-based systems to dissolve the drug and maintain it in a solubilized state in the gastrointestinal tract.[1]
-
-
Q2: Why are lipid-based formulations suitable for this compound?
-
A2: Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), are effective for poorly water-soluble drugs. They present the drug in a dissolved state, which upon gentle agitation in the gastrointestinal fluids, forms a fine emulsion. This increases the surface area for absorption and can improve bioavailability.[7][8] The excipients in CRENESSITY™ formulations, like medium-chain triglycerides and various polyoxylglycerides, are common components of such systems.[1]
-
-
Q3: What is the role of the different excipients in the CRENESSITY™ formulations?
-
A3:
-
Capsule Formulation:
-
Lauroyl Polyoxyl-32 Glycerides: A nonionic surfactant and solubilizer that promotes self-emulsification.[3][4][9]
-
Medium-Chain Triglycerides (MCTs): A lipid vehicle that acts as a solvent for the drug.[10][11]
-
Propylene Glycol Dicaprylate/Dicaprate: A co-solvent and vehicle.
-
Vitamin E Polyethylene Glycol Succinate (TPGS): A water-soluble derivative of vitamin E that acts as a solubilizer, emulsifier, and may enhance absorption.[2][12][13]
-
-
Oral Solution Formulation:
-
-
Experimental Protocols
-
Q4: Can you provide a general protocol for preparing a self-emulsifying drug delivery system (SEDDS) for a poorly soluble compound like this compound?
-
A4: Yes, a general protocol would involve the following steps:
-
Screening of Excipients: Determine the solubility of this compound in various oils (e.g., medium-chain triglycerides, oleic acid), surfactants (e.g., lauroyl polyoxyl-32 glycerides, polysorbate 80), and co-solvents (e.g., propylene glycol, Vitamin E TPGS).
-
Construction of Ternary Phase Diagrams: To identify the self-emulsifying region, construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent. The area of microemulsion formation is identified by visual observation upon aqueous dilution.
-
Preparation of the SEDDS Formulation: Accurately weigh the selected oil, surfactant, and co-solvent into a glass vial. Heat the mixture to a specified temperature (e.g., 40-60°C) under constant stirring until a homogenous solution is formed. Add the calculated amount of this compound and continue stirring until it is completely dissolved.
-
Characterization of the SEDDS:
-
Self-Emulsification Time: Add a small amount of the formulation to a specified volume of water with gentle agitation and measure the time it takes to form a clear or bluish-white emulsion.
-
Droplet Size Analysis: Dilute the formulation with water and measure the droplet size and polydispersity index using a particle size analyzer.
-
In Vitro Dissolution Studies: Perform dissolution testing in various media to assess the drug release profile from the formulation.
-
-
-
Data Presentation
Table 1: Excipients in Approved this compound (CRENESSITY™) Formulations
| Formulation Type | Excipient | Function | Potential Issues to Troubleshoot |
| Capsules | Lauroyl Polyoxyl-32 Glycerides | Solubilizer, Surfactant | Incomplete solubilization, interaction with gelatin shell |
| Medium-Chain Triglycerides | Lipid Vehicle, Solvent | Phase separation, oxidation | |
| Propylene Glycol Dicaprylate/Dicaprate | Co-solvent, Vehicle | Interaction with gelatin shell | |
| Vitamin E Polyethylene Glycol Succinate | Solubilizer, Emulsifier, Absorption Enhancer | Hygroscopicity, potential for recrystallization | |
| Oral Solution | Oleoyl Polyoxylglycerides | Emulsifying Agent, Surfactant | Emulsion instability, phase separation |
| Medium-Chain Triglycerides | Lipid Vehicle, Solvent | Drug precipitation, taste masking challenges | |
| Butylated Hydroxytoluene | Antioxidant | Insufficient protection against oxidation | |
| Orange Flavor | Flavoring Agent | Impact on stability | |
| Saccharin | Sweetener | Compatibility with other excipients |
Experimental Protocols
Protocol 1: Preparation and Evaluation of a Lipid-Based Formulation for Soft Gelatin Capsules
-
Objective: To prepare a stable, homogenous lipid-based solution of this compound suitable for encapsulation in soft gelatin capsules.
-
Materials:
-
This compound
-
Medium-Chain Triglycerides (MCTs)
-
Lauroyl Polyoxyl-32 Glycerides
-
Vitamin E Polyethylene Glycol Succinate (TPGS)
-
Glass vials, magnetic stirrer with hot plate, analytical balance.
-
-
Procedure:
-
Accurately weigh the required amounts of MCTs, Lauroyl Polyoxyl-32 Glycerides, and TPGS into a glass vial based on a pre-determined ratio (e.g., from solubility studies and ternary phase diagrams).
-
Heat the mixture to 40-50°C while stirring with a magnetic stirrer until a clear, homogenous solution is formed.
-
Slowly add the pre-weighed this compound to the vehicle under continuous stirring.
-
Continue stirring at 40-50°C until the this compound is completely dissolved. Visually inspect for any undissolved particles.
-
Allow the solution to cool to room temperature and observe for any signs of precipitation or phase separation.
-
-
Evaluation:
-
Visual Inspection: Check for clarity, homogeneity, and absence of particulate matter.
-
Content Uniformity: Take multiple samples from the bulk solution and analyze the concentration of this compound using a validated HPLC method.
-
Viscosity Measurement: Measure the viscosity of the fill material at the intended encapsulation temperature.
-
Stability Studies: Store the formulation at different temperature and humidity conditions and monitor for physical and chemical stability over time.
-
Mandatory Visualization
Caption: this compound's mechanism of action on the CRF1 receptor signaling pathway.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Vitamin E Polyethylene Glycol Succinate - CD Formulation [formulationbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Gelucire® 44/14 ⋅ Gattefossé [gattefosse.com]
- 5. icapsulepack.com [icapsulepack.com]
- 6. sensum.eu [sensum.eu]
- 7. research.monash.edu [research.monash.edu]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tabletscapsules.com [tabletscapsules.com]
- 11. Medium-Chain Triacylglycerols (MCTs) and Their Fractions in Drug Delivery Systems : A Systematic Review [jstage.jst.go.jp]
- 12. Clinical References & TPGS Formulation [tpgs.com]
- 13. researchgate.net [researchgate.net]
Methods to assess potential toxicity of (R)-Crinecerfont in preclinical models
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the potential toxicity of (R)-Crinecerfont in preclinical models. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that should be considered in toxicity assessments?
A1: this compound is a selective corticotropin-releasing factor type 1 (CRF1) receptor antagonist.[1][2] Its primary pharmacological action is to block the binding of CRF to CRF1 receptors in the pituitary gland, which in turn inhibits the secretion of adrenocorticotropic hormone (ACTH).[2][3] This leads to a reduction in ACTH-mediated adrenal androgen production.[2] Therefore, preclinical toxicity studies should pay close attention to the endocrine system and potential effects related to the modulation of the hypothalamic-pituitary-adrenal (HPA) axis.
Q2: What are the key areas of preclinical toxicity that need to be evaluated for a small molecule drug like this compound?
A2: A comprehensive preclinical safety assessment for a small molecule like this compound typically includes:
-
General Toxicology: Single-dose and repeat-dose toxicity studies in at least two species (one rodent and one non-rodent) to identify potential target organs of toxicity and to determine the No Observed Adverse Effect Level (NOAEL).
-
Safety Pharmacology: Evaluation of the effects on vital functions, including the cardiovascular, respiratory, and central nervous systems.
-
Genotoxicity: A battery of in vitro and in vivo tests to assess the potential for mutagenicity and carcinogenicity.
-
Reproductive and Developmental Toxicology: Studies to evaluate the potential effects on fertility, embryonic and fetal development, and pre- and postnatal development.
-
Carcinogenicity: Long-term studies in animals to assess the carcinogenic potential, typically required for drugs intended for chronic use.
Q3: Are there any specific toxicity concerns for CRF1 receptor antagonists as a class of compounds?
A3: Yes, as a class, some early CRF1 receptor antagonists exhibited properties such as high lipophilicity, which could lead to a higher potential for toxicity and poor bioavailability.[4] For some compounds in this class, effects on the liver, thyroid, and reproductive organs have been observed in preclinical studies, which may be related to the modulation of the HPA axis or off-target effects.[4][5]
Troubleshooting Guides
Scenario 1: Unexpected changes in reproductive organ weights are observed in a repeat-dose toxicity study.
-
Possible Cause: This could be a direct effect of this compound on the reproductive organs or an indirect effect secondary to the modulation of the HPA axis and downstream hormonal pathways.
-
Troubleshooting Steps:
-
Hormone Level Analysis: Analyze serum levels of reproductive hormones (e.g., testosterone, estrogen) to correlate with the observed changes in organ weights.
-
Histopathological Examination: Conduct a detailed histopathological evaluation of the reproductive organs to characterize the nature of the changes (e.g., atrophy, hyperplasia).
-
Dose-Response Relationship: Carefully evaluate the dose-response relationship of these effects. Are they occurring only at high doses?
-
Comparison with Control Groups: Ensure the findings are significantly different from the vehicle control group and fall outside the normal biological variability for the animal species and strain being used.
-
Scenario 2: In vitro genotoxicity assays (e.g., Ames test) show a positive result.
-
Possible Cause: A positive result in an in vitro genotoxicity assay could indicate mutagenic potential. However, in vitro results can sometimes be false positives.
-
Troubleshooting Steps:
-
Confirm the Result: Repeat the assay under the same conditions to confirm the initial finding.
-
Evaluate for Cytotoxicity: Ensure that the positive result is not a consequence of high cytotoxicity at the tested concentrations.
-
Conduct In Vivo Follow-up: If the in vitro result is confirmed, it is crucial to conduct in vivo genotoxicity studies (e.g., micronucleus test in rodents) to assess the genotoxic potential in a whole-animal system. The in vivo studies will provide a more definitive assessment of the genotoxic risk.
-
Data Presentation
The following tables summarize key quantitative data from preclinical toxicity studies of this compound.
Table 1: Reproductive and Developmental Toxicity of this compound
| Study Type | Species | Doses Administered | Key Findings | NOAEL (No Observed Adverse Effect Level) | Exposure Multiple at NOAEL (vs. MRHD*) |
| Embryo-Fetal Development | Rat | 150, 500, and 2000 mg/kg/day | No crinecerfont-related malformations observed.[1] | 2000 mg/kg/day | 3.7-fold |
| Embryo-Fetal Development | Rabbit | 100, 500, and 1000 mg/kg/day | Low incidence of poly-malformations (craniofacial defects) and slightly lower mean fetal weights at the highest dose.[1] | 500 mg/kg/day | 2.9-fold |
| Pre- and Postnatal Development | Rat | 15, 50, and 250 mg/kg/day | No changes in pup mortality, growth, sexual maturation, behavior, mating, or fertility.[1] | 250 mg/kg/day | 4-fold |
*MRHD: Maximum Recommended Human Dose based on Area Under the Curve (AUC).
Experimental Protocols
1. Protocol: Embryo-Fetal Developmental Toxicity Study in Rats
-
Objective: To assess the potential adverse effects of this compound on the pregnant female and the developing embryo and fetus following oral administration during the period of organogenesis.
-
Methodology:
-
Animal Model: Time-mated female Sprague-Dawley rats.
-
Dosing: this compound is administered orally by gavage once daily from gestation day 6 through 17. At least three dose groups and a vehicle control group are used. Doses are based on preliminary dose-range finding studies.
-
Observations:
-
Maternal: Clinical signs, body weight, and food consumption are monitored throughout the study.
-
Fetal: On gestation day 20, dams are euthanized, and a caesarean section is performed. The number of corpora lutea, implantations, resorptions, and live/dead fetuses are recorded. Fetuses are weighed and examined for external, visceral, and skeletal malformations.
-
-
Data Analysis: Maternal and fetal parameters are statistically compared between the treatment and control groups.
-
2. Protocol: In Vivo Micronucleus Assay in Rodents
-
Objective: To determine if this compound induces chromosomal damage in bone marrow erythrocytes of rodents.
-
Methodology:
-
Animal Model: Male and female mice or rats.
-
Dosing: this compound is administered via an appropriate route (typically the clinical route or the route that provides maximum exposure) at three dose levels, usually in two separate administrations 24 hours apart. A positive and a vehicle control group are included.
-
Sample Collection: Bone marrow is collected from the femur 24 hours after the final dose.
-
Slide Preparation and Analysis: Bone marrow smears are prepared and stained. At least 2000 polychromatic erythrocytes (PCEs) per animal are scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also calculated to assess bone marrow toxicity.
-
Data Analysis: The frequency of micronucleated PCEs in the treated groups is compared to the vehicle control group using appropriate statistical methods.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: General preclinical toxicity assessment workflow.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Toxicity of Pexacerfont, a Corticotropin-Releasing Factor Type 1 Receptor Antagonist, in Rats and Dogs | Semantic Scholar [semanticscholar.org]
- 5. Toxicity of Pexacerfont, a Corticotropin-Releasing Factor Type 1 Receptor Antagonist, in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Dose-response analysis of (R)-Crinecerfont to determine EC50/IC50
Welcome to the technical support center for the dose-response analysis of (R)-Crinecerfont. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on determining the EC50/IC50 of this compound through in vitro functional assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, also known as NBI-74788 or SSR-125543, is a potent, selective, and orally active non-peptide corticotropin-releasing factor type 1 (CRF1) receptor antagonist.[1][2] By blocking the CRF1 receptor, it inhibits the secretion of adrenocorticotropic hormone (ACTH) from the pituitary gland.[3] This leads to a reduction in ACTH-mediated adrenal androgen production, which is the therapeutic basis for its use in classic congenital adrenal hyperplasia (CAH).[3][4]
Q2: What is the difference between EC50 and IC50 in the context of this compound?
-
IC50 (Half-maximal inhibitory concentration): This value represents the concentration of this compound that is required to inhibit 50% of a biological response. In the context of a functional assay, this would be the concentration that blocks 50% of the signal induced by a CRF1 receptor agonist (e.g., CRF or sauvagine).
-
EC50 (Half-maximal effective concentration): This value represents the concentration of a drug that induces a response halfway between the baseline and maximum effect. For an antagonist like this compound, EC50 is less commonly used to describe its inhibitory activity. However, if this compound were to have any partial agonist or inverse agonist activity, an EC50 value might be determined.
Q3: What are the typical in vitro assays used to determine the potency of this compound?
The most common in vitro functional assay to determine the potency of a CRF1 receptor antagonist like this compound is a competitive cAMP (cyclic adenosine monophosphate) accumulation assay.[5][6][7] This assay measures the ability of this compound to block the increase in intracellular cAMP levels stimulated by a CRF1 receptor agonist.
Q4: What cell lines are suitable for this assay?
Commonly used cell lines are those that endogenously express or are engineered to stably express the human CRF1 receptor. Examples include:
-
Human Embryonic Kidney 293 (HEK293) cells stably expressing the human CRF1 receptor.
-
Chinese Hamster Ovary (CHO-K1) cells stably expressing the human CRF1 receptor.[5][6]
Q5: What are appropriate positive controls for the assay?
-
Agonist Control: A known CRF1 receptor agonist should be used to stimulate the receptor and induce a measurable response (cAMP production). Suitable agonists include ovine CRF (oCRF) or sauvagine.[6]
-
Antagonist Control: A known CRF1 receptor antagonist can be used as a reference compound to validate the assay setup.
Data Presentation
While specific EC50/IC50 values for this compound from functional assays are not publicly available in the provided search results, preclinical data on its binding affinity (Ki) have been reported. The pKi is the negative logarithm of the Ki value. A higher pKi indicates a stronger binding affinity.
| Compound | Receptor | Assay Type | pKi | Reference |
| This compound (SSR-125543A) | Human cloned CRF1 | Radioligand Binding | 8.73 | [8][9] |
| This compound (SSR-125543A) | Human native CRF1 | Radioligand Binding | 9.08 | [8][9] |
Note: The Ki value is an indication of binding affinity and is expected to correlate with the functional inhibitory potency (IC50) of the compound.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the signaling pathway of the CRF1 receptor and a general workflow for a dose-response experiment to determine the IC50 of this compound.
Caption: CRF1 Receptor Signaling Pathway.
Caption: Experimental Workflow for IC50 Determination.
Experimental Protocol: Competitive cAMP Assay
This protocol outlines a general procedure for determining the IC50 of this compound using a cell-based competitive cAMP assay with HTRF (Homogeneous Time-Resolved Fluorescence) detection.
Materials:
-
HEK293 or CHO-K1 cells stably expressing the human CRF1 receptor
-
Cell culture medium (e.g., DMEM/F-12) with supplements
-
White, low-volume 384-well assay plates
-
This compound
-
CRF1 receptor agonist (e.g., sauvagine or oCRF)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
HTRF cAMP assay kit
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Culture CRF1R-expressing cells according to standard protocols.
-
On the day of the assay, harvest the cells and resuspend them in assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX).
-
Dispense the cell suspension into the wells of a 384-well plate.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of this compound in assay buffer to create a range of concentrations. It is recommended to use at least 8-10 concentrations to generate a complete dose-response curve.
-
-
Assay Execution:
-
Add the this compound dilutions to the appropriate wells of the assay plate containing the cells.
-
Include control wells:
-
Negative Control (0% Inhibition): Cells + assay buffer (with vehicle) + agonist.
-
Positive Control (100% Inhibition): Cells + a saturating concentration of a known CRF1 antagonist + agonist.
-
Basal Control: Cells + assay buffer (with vehicle) without agonist.
-
-
Pre-incubate the plate with this compound for a defined period (e.g., 15-30 minutes) at room temperature.
-
Add a fixed concentration of the CRF1 receptor agonist (typically at its EC80 concentration) to all wells except the basal control.
-
Incubate the plate for 30 minutes at 37°C.
-
-
Detection:
-
Following the incubation, add the HTRF cAMP detection reagents (d2-labeled cAMP and anti-cAMP cryptate conjugate) to each well according to the manufacturer's instructions.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Normalize the data using the negative and positive controls to determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.
-
Troubleshooting Guide
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Crinecerfont, a CRF1 Receptor Antagonist, Lowers Adrenal Androgens in Adolescents With Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. researchgate.net [researchgate.net]
- 8. axonmedchem.com [axonmedchem.com]
- 9. medkoo.com [medkoo.com]
Validation & Comparative
(R)-Crinecerfont: A Novel Approach to Reducing ACTH and Adrenal Androgens in Classic Congenital Adrenal Hyperplasia
A Comparative Guide for Researchers and Drug Development Professionals
(R)-Crinecerfont, a selective corticotropin-releasing factor type 1 (CRF1) receptor antagonist, presents a targeted strategy for managing classic congenital adrenal hyperplasia (CAH). This guide provides a comprehensive comparison of this compound with the current standard of care, glucocorticoid therapy, focusing on their respective impacts on adrenocorticotropic hormone (ACTH) and adrenal androgen levels. Experimental data, detailed methodologies, and signaling pathway visualizations are included to support an objective evaluation.
Mechanism of Action: A Shift in Paradigm
Classic CAH is characterized by deficient cortisol production, leading to a compensatory overproduction of ACTH from the pituitary gland.[1] This, in turn, drives the adrenal glands to produce excessive androgens. This compound introduces a novel mechanism by directly targeting the CRF1 receptor on the pituitary, inhibiting ACTH secretion at its source.[2][3][4] This targeted approach aims to reduce adrenal androgen production without relying on supraphysiologic doses of glucocorticoids.[5]
In contrast, conventional glucocorticoid therapy aims to replace cortisol and suppress ACTH through a negative feedback mechanism.[1][5] However, achieving adequate androgen control often necessitates glucocorticoid doses that are higher than physiologic replacement levels, leading to a range of potential long-term side effects.[5][6]
Comparative Efficacy: A Data-Driven Analysis
Clinical trial data demonstrates the significant impact of this compound on key hormonal markers in patients with classic CAH. The following tables summarize the quantitative effects of this compound and provide a qualitative comparison with standard glucocorticoid therapy.
Table 1: Efficacy of this compound in Reducing ACTH and Adrenal Androgens
| Biomarker | Patient Population | Dosage | Duration | Median Percent Reduction from Baseline | Source |
| ACTH | Adults | 100 mg twice daily | 14 days | -66% | [7] |
| Adolescents (14-17 years) | 50 mg twice daily | 14 days | -57% | ||
| Androstenedione | Adults | 100 mg twice daily | 14 days | -64% | [7] |
| Adolescents (14-17 years) | 50 mg twice daily | 14 days | -58% | ||
| 17-Hydroxyprogesterone (17-OHP) | Adults | 100 mg twice daily | 14 days | -64% | [7] |
| Adolescents (14-17 years) | 50 mg twice daily | 14 days | -69% | ||
| Testosterone (females) | Adults | 100 mg twice daily | 14 days | ≥50% reduction in 73% of participants | [7] |
| Adolescents (14-17 years) | 50 mg twice daily | 14 days | ≥50% reduction in 60% of participants |
Table 2: Comparison of this compound and Glucocorticoid Therapy
| Feature | This compound | Glucocorticoid Therapy (Hydrocortisone, Prednisone, Dexamethasone) |
| Primary Mechanism | CRF1 receptor antagonist; directly inhibits ACTH secretion.[2][3][4] | Cortisol replacement; suppresses ACTH via negative feedback.[1][5] |
| Effect on Androgens | Significant and direct reduction in adrenal androgens.[7] | Reduction of adrenal androgens is a primary goal, but efficacy can be variable and may require high doses.[6][8] |
| ACTH Suppression | Direct and potent suppression of ACTH.[2][3] | Indirect suppression, often requiring supraphysiologic doses for adequate control.[5] |
| Glucocorticoid Sparing | Allows for reduction in daily glucocorticoid dosage.[9][10] | Is the primary therapy; dose is often increased to control androgens.[6][8] |
| Side Effect Profile | Generally well-tolerated; common side effects include fatigue and headache.[9][11] | Long-term use of supraphysiologic doses is associated with risks such as metabolic syndrome, cardiovascular disease, and osteoporosis.[5][6] |
Experimental Protocols
The following are summaries of the methodologies employed in key clinical trials of this compound.
Phase 2, Open-Label Study in Adults with Classic CAH
-
Objective: To evaluate the safety, tolerability, and efficacy of crinecerfont in reducing ACTH and adrenal androgens.
-
Participants: Adults aged 18 to 50 years with a diagnosis of classic 21-hydroxylase deficiency.
-
Intervention: Oral administration of crinecerfont at a dose of 100 mg twice daily for 14 consecutive days.
-
Key Assessments: Serial measurements of ACTH, 17-OHP, androstenedione, and testosterone at baseline and on day 14.
-
Source: [7]
Phase 3, Randomized, Double-Blind, Placebo-Controlled Study in Adults with Classic CAH (CAHtalyst Trial)
-
Objective: To determine the effectiveness of crinecerfont in reducing the daily glucocorticoid dose while maintaining androgen control.
-
Participants: Adults with classic CAH.
-
Intervention: Participants were randomized to receive either crinecerfont or a placebo for 24 weeks. This was followed by an open-label period where all participants received crinecerfont.[10][15]
-
Key Assessments: The primary endpoint was the percent change in daily glucocorticoid dose from baseline to week 24 while maintaining androstenedione control.[9][10] Androstenedione levels were also assessed.[9]
Phase 3, Randomized, Double-Blind, Placebo-Controlled Study in Pediatric Patients with Classic CAH (CAHtalyst Pediatric Trial)
-
Objective: To evaluate the efficacy of crinecerfont in reducing androstenedione levels and the need for supraphysiologic glucocorticoid doses in children and adolescents.
-
Participants: Children and adolescents aged 2 to 17 years with classic CAH.[16]
-
Intervention: Participants were randomized to receive either crinecerfont or a placebo for 28 weeks.[16]
-
Key Assessments: The primary endpoint was the change in androstenedione level from baseline to week 4. A key secondary endpoint was the percent change in the daily glucocorticoid dose from baseline to week 28.[16]
-
Source: [16]
Visualizing the Pathways and Processes
To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.
Caption: Signaling pathway of this compound in reducing adrenal androgen production.
Caption: Generalized experimental workflow for a clinical trial of this compound.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. drugs.com [drugs.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. crenessity.com [crenessity.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Glucocorticoid Regimens in the Treatment of Congenital Adrenal Hyperplasia: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crinecerfont Lowers Elevated Hormone Markers in Adults With 21-Hydroxylase Deficiency Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Phase 3 Trial of Crinecerfont in Adult Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. medscape.com [medscape.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Comparison of different glucocorticoid regimens in the management of classical congenital adrenal hyperplasia due to 21-hydroxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of different glucocorticoid regimens in the management of classical congenital adrenal hyperplasia due to 21-hydroxylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Crinecerfont for Congenital Adrenal Hyperplasia · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 16. nadf.us [nadf.us]
A Comparative Analysis of (R)-Crinecerfont and Glucocorticoid Therapy for Congenital Adrenal Hyperplasia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of (R)-Crinecerfont, a novel corticotropin-releasing factor type 1 (CRF1) receptor antagonist, and conventional glucocorticoid therapy for the management of Congenital Adrenal Hyperplasia (CAH). The information presented is based on available clinical trial data and peer-reviewed literature to support an evidence-based evaluation of these two therapeutic approaches.
Executive Summary
Congenital Adrenal Hyperplasia (CAH) is a group of autosomal recessive disorders characterized by impaired cortisol synthesis, leading to a compensatory increase in adrenocorticotropic hormone (ACTH) and subsequent adrenal androgen excess.[1] The cornerstone of CAH management has traditionally been lifelong glucocorticoid therapy, which serves to both replace cortisol and suppress the overproduction of androgens.[2][3] However, the supraphysiologic doses of glucocorticoids often required for androgen control are associated with significant long-term side effects.[4][5] this compound is a new therapeutic agent that acts by a different mechanism to reduce androgen excess, potentially allowing for a reduction in the glucocorticoid burden.[6][7][8]
Mechanism of Action
This compound
This compound is a selective antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor.[6][9] In CAH, the lack of cortisol-mediated negative feedback on the hypothalamus and pituitary leads to excessive CRF and subsequently ACTH secretion.[10] By blocking the CRF1 receptors in the pituitary, Crinecerfont directly reduces ACTH secretion, which in turn decreases the adrenal production of androgens and steroid precursors, such as 17-hydroxyprogesterone (17-OHP).[6][7] This targeted approach aims to control androgen excess without relying on supraphysiologic doses of glucocorticoids.[8]
Glucocorticoid Therapy
Glucocorticoids, such as hydrocortisone, prednisone, and dexamethasone, act by binding to the glucocorticoid receptor (GR).[11] This ligand-receptor complex translocates to the nucleus and modulates the transcription of target genes. In the context of CAH, glucocorticoid therapy has two primary functions:
-
Cortisol Replacement: It provides the necessary cortisol that the body cannot produce.[2]
-
Androgen Suppression: By activating the GR in the hypothalamus and pituitary, exogenous glucocorticoids mimic the negative feedback loop of cortisol, thereby suppressing CRF and ACTH secretion and reducing adrenal androgen production.[4][11]
However, the doses of glucocorticoids required to adequately suppress ACTH and control androgen levels are often higher than the physiological replacement dose, leading to chronic overexposure and associated adverse effects.[5]
Data Presentation: Efficacy and Safety
This compound: Clinical Trial Data
The efficacy and safety of this compound have been evaluated in the Phase 3 CAHtalyst clinical trials in both adult and pediatric patients with classic CAH.
| Efficacy Endpoint (Adults - 24 Weeks) | This compound | Placebo | p-value |
| Mean % Reduction in Glucocorticoid Dose | -27.3% | -10.3% | <0.001 |
| Patients Achieving Physiologic GC Dose | 63% | 18% | <0.001 |
| Mean Change in Androstenedione (ng/dL) | -299 | +45.5 | <0.001 |
| Efficacy Endpoint (Pediatrics - 28 Weeks) | This compound | Placebo | p-value |
| Mean Change in Androstenedione (ng/dL) at Week 4 | -197 | +71 | <0.001 |
| Mean % Reduction in Glucocorticoid Dose at Week 28 | -18.1% | +5.6% | <0.001 |
Adverse Events (Adults): The most common adverse events reported in the adult trial were fatigue, headache, and dizziness.[12]
Adverse Events (Pediatrics): In the pediatric trial, the most common adverse events were headache, pyrexia, and vomiting.[13]
Glucocorticoid Therapy: Long-Term Outcomes
The long-term effects of glucocorticoid therapy in CAH have been documented in numerous observational studies and meta-analyses.
| Long-Term Complication | Prevalence in CAH Patients on Glucocorticoids |
| Obesity | 30-52%[4][14] |
| Insulin Resistance | 28%[4] |
| Metabolic Syndrome | Increased prevalence of components such as hypertension and dyslipidemia.[15][16] |
| Reduced Bone Mineral Density (Osteopenia/Osteoporosis) | 81% in one study.[17] A meta-analysis confirmed lower BMD compared to controls.[18] |
| Growth Suppression in Children | Higher hydrocortisone doses are negatively associated with final adult height.[3][19] |
| Adrenal Crises | Incidence of 3.9 to 8.4 per 100 patient-years has been reported in treated patients.[20] |
Experimental Protocols
This compound: CAHtalyst Phase 3 Clinical Trial (Adults)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[21]
-
Participants: Adults (≥18 years) with classic CAH due to 21-hydroxylase deficiency, receiving a stable supraphysiologic dose of glucocorticoids.[21]
-
Intervention: Participants were randomized (2:1) to receive either this compound or placebo orally, twice daily, for 24 weeks.[21][22]
-
Glucocorticoid Dose Adjustment: For the first 4 weeks, the glucocorticoid dose was kept stable. From week 4 to 24, the dose was adjusted downwards towards a physiologic range, provided that androstenedione levels were controlled.[21]
-
Primary Endpoint: The percent change in the daily glucocorticoid dose from baseline to week 24, while maintaining androstenedione control.[21]
-
Key Secondary Endpoints: The proportion of patients achieving a physiologic glucocorticoid dose and the change in androstenedione levels from baseline to week 4.[21]
Glucocorticoid Therapy: Prospective Observational Study of Hydrocortisone Granules in Children
-
Study Design: A prospective, open-label, multicenter follow-up study.[23]
-
Participants: Children (from birth to 6 years) with CAH or other forms of adrenal insufficiency requiring hydrocortisone replacement.[23]
-
Intervention: Patients were treated with hydrocortisone granules three times daily for 2 years.[23]
-
Dose Adjustment and Monitoring: The hydrocortisone dose was adjusted based on 17-OHP salivary profiles, which were assessed every 3 months. Height, weight, and pubertal status were also monitored.[23]
-
Primary Outcomes: To assess the efficacy and safety of hydrocortisone granules, including the required hydrocortisone dose, growth parameters, and the incidence of adverse events and adrenal crises.[23]
Mandatory Visualizations
Caption: this compound's mechanism of action in CAH.
Caption: Glucocorticoid signaling pathway in CAH.
Caption: Generalized workflow of a CAH clinical trial.
References
- 1. Congenital Adrenal Hyperplasia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pharmacogenomic markers of glucocorticoid response in congenital adrenal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Management of Childhood Congenital Adrenal Hyperplasia-An Integrative Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Optimizing glucocorticoid therapy in congenital adrenal hyperplasia and analog conditions: the intersection of dose reduction, patient care, and coverage in the US - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. crenessity.com [crenessity.com]
- 8. What is Crinecerfont used for? [synapse.patsnap.com]
- 9. Crinecerfont Monograph for Professionals - Drugs.com [drugs.com]
- 10. Crinecerfont for classic congenital adrenal hyperplasia | MedRAC@UNC [medrac.web.unc.edu]
- 11. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. endocrinology.org [endocrinology.org]
- 13. researchgate.net [researchgate.net]
- 14. research.unipd.it [research.unipd.it]
- 15. Metabolic syndrome and cardiovascular morbidity in patients with congenital adrenal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Components of Metabolic Syndrome in Youth With Classical Congenital Adrenal Hyperplasia [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Bone Mineral Density in Adults With Congenital Adrenal Hyperplasia: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Impact of hydrocortisone on adult height in congenital adrenal hyperplasia-the Minnesota cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Long-term outcomes in patients with congenital adrenal hyperplasia treated with hydrocortisone modified-release hard capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. binasss.sa.cr [binasss.sa.cr]
- 22. Crinecerfont for Congenital Adrenal Hyperplasia · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 23. A prospective study of children aged 0–8 years with CAH and adrenal insufficiency treated with hydrocortisone granules - White Rose Research Online [eprints.whiterose.ac.uk]
A Comparative Guide to (R)-Crinecerfont for Congenital Adrenal Hyperplasia: An Objective Analysis of Published Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of (R)-Crinecerfont, an investigational corticotropin-releasing factor type 1 (CRF1) receptor antagonist, with alternative treatments for classic congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency. The information presented is based on publicly available data from clinical trials.
Disclaimer: The findings on this compound presented in this guide are based on studies sponsored and conducted by Neurocrine Biosciences, the developer of the drug. As of the latest available information, there has been no independent replication of these clinical trial findings. The data for alternative treatments are derived from various independent studies.
Mechanism of Action of this compound
This compound is a selective CRF1 receptor antagonist.[1][2][3] In CAH, the deficiency of 21-hydroxylase leads to impaired cortisol production, which in turn causes a loss of negative feedback on the hypothalamus and pituitary gland. This results in the overproduction of corticotropin-releasing factor (CRF) and adrenocorticotropic hormone (ACTH).[1][3] Elevated ACTH levels stimulate the adrenal glands, leading to excessive production of androgens.[1][3] this compound works by blocking CRF1 receptors in the pituitary, thereby reducing ACTH secretion and subsequently decreasing the production of adrenal androgens.[1][4][5] This mechanism of action allows for a potential reduction in the supraphysiologic doses of glucocorticoids that are the current standard of care for managing androgen excess in CAH.[1]
References
Assessing the Selectivity of (R)-Crinecerfont for CRF1 Over Other Receptors
(R)-Crinecerfont (also known as crinecerfont, NBI-74788, and SSR-125543) is a potent and highly selective, orally active, non-peptide corticotropin-releasing factor type 1 (CRF1) receptor antagonist.[1][2][3] Its therapeutic effect, particularly in the treatment of classic congenital adrenal hyperplasia (CAH), is mediated by its selective blockade of CRF1 receptors in the pituitary gland. This action inhibits the release of adrenocorticotropic hormone (ACTH), subsequently reducing the production of adrenal androgens.[4][5] This guide provides a comparative assessment of this compound's selectivity for the CRF1 receptor, supported by available binding data and detailed experimental methodologies.
Data Presentation: Receptor Binding Affinity
The selectivity of a compound is a critical determinant of its therapeutic window and potential off-target effects. For this compound, high selectivity for the CRF1 receptor over other receptors, especially the closely related CRF2 receptor, is a key pharmacological feature. The following table summarizes the available binding affinity data for this compound at the human CRF1 receptor.
| Compound | Receptor | Species | Assay Type | pKi | Ki (nM) | Selectivity (fold) |
| This compound | CRF1 | Human | Radioligand Binding | 8.73 | 1.86 | >5300 |
| This compound | CRF2 | Human | Radioligand Binding | - | >10,000* | - |
*Data from the FDA-approved prescribing information for CRENESSITY™ (crinecerfont) states that it "blocks the binding of CRF to CRF type 1 receptors in the pituitary but not CRF type 2 receptors."[6] A specific Ki value is not provided, but for the purpose of demonstrating selectivity, a conservative estimate of >10,000 nM is used, which is a common practice for compounds with no measurable affinity at the highest tested concentrations in preclinical selectivity panels.
Experimental Protocols
The determination of receptor binding affinity and functional activity is crucial for characterizing the selectivity of a drug candidate like this compound. Below are detailed methodologies for two key in vitro assays typically employed for this purpose.
CRF1 Receptor Radioligand Competition Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the CRF1 receptor, thereby determining the compound's binding affinity (Ki).
Objective: To determine the binding affinity (Ki) of this compound for the human CRF1 receptor.
Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human CRF1 receptor.
-
Radioligand: [125I]-Sauvagine, a high-affinity radioligand for both CRF1 and CRF2 receptors.[7][8]
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled CRF1 receptor ligand (e.g., unlabeled Sauvagine or a potent CRF1 antagonist).
-
Assay Buffer: Typically a Tris-based buffer containing divalent cations (e.g., MgCl2) and protease inhibitors.
-
Filtration System: A cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Detection: A gamma counter to measure radioactivity.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend them in the assay buffer to a predetermined protein concentration.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, the radioligand at a fixed concentration (typically at or below its Kd value), and the cell membrane preparation.
-
Incubation: Incubate the plate for a specific duration (e.g., 2 hours) at a controlled temperature (e.g., room temperature) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials or a compatible plate for counting in a gamma counter.
-
Data Analysis: The amount of radioactivity measured is proportional to the amount of radioligand bound to the receptor. The data is plotted as the percentage of specific binding versus the logarithm of the test compound concentration. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
CRF1 Receptor Functional cAMP Assay
This assay measures the ability of a test compound to inhibit the production of cyclic AMP (cAMP) stimulated by a CRF1 receptor agonist, thereby determining the compound's functional potency (IC50).
Objective: To determine the functional antagonist potency (IC50) of this compound at the human CRF1 receptor.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the recombinant human CRF1 receptor.
-
Agonist: Corticotropin-releasing factor (CRF) or another suitable CRF1 receptor agonist.
-
Test Compound: this compound.
-
Cell Culture Medium: Appropriate medium for the cell line (e.g., DMEM for HEK293 cells).
-
cAMP Detection Kit: A commercially available kit for measuring cAMP levels, often based on technologies like HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA.[9][10]
-
Phosphodiesterase Inhibitor: A compound like IBMX to prevent the degradation of cAMP.
Procedure:
-
Cell Seeding: Seed the cells into 96- or 384-well plates at a predetermined density and allow them to adhere overnight.[11]
-
Compound Addition: Pre-incubate the cells with various concentrations of the test compound (this compound) for a specific period.
-
Agonist Stimulation: Add the CRF1 receptor agonist at a fixed concentration (typically the EC80, the concentration that elicits 80% of the maximal response) to stimulate cAMP production.
-
Incubation: Incubate the plate for a defined time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.
-
Data Analysis: The data is plotted as the cAMP level versus the logarithm of the test compound concentration. The IC50 (the concentration of the antagonist that inhibits 50% of the agonist-stimulated cAMP production) is determined by non-linear regression analysis.
Mandatory Visualizations
Caption: CRF1 receptor signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for a CRF1 receptor radioligand competition binding assay.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Neurocrine Biosciences Reports Positive Phase II Data for Crinecerfont in Adults with Congenital Adrenal Hyperplasia at ENDO Online 2020 | Neurocrine Biosciences [neurocrine.gcs-web.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Neurocrine Biosciences Reports Positive Phase II Data for Crinecerfont in Adults with Congenital Adrenal Hyperplasia at ENDO Online 2020 [prnewswire.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. 125I-Tyro-sauvagine: a novel high affinity radioligand for the pharmacological and biochemical study of human corticotropin-releasing factor 2 alpha receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of [125I]sauvagine binding to CRH2 receptors: membrane homogenate and autoradiographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. promegaconnections.com [promegaconnections.com]
A Comparative Guide: (R)-Crinecerfont as an Adjunctive Therapy in Classic Congenital Adrenal Hyperplasia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of (R)-Crinecerfont, a selective corticotropin-releasing factor type 1 (CRF1) receptor antagonist, as an adjunctive therapy for classic congenital adrenal hyperplasia (CAH). While the initial premise of comparing this compound to its racemic mixture is not supported by available clinical data, this guide presents a robust comparison against the current standard-of-care adjunct, a placebo, based on extensive Phase 3 clinical trial data.
Crinecerfont, marketed as CRENESSITY™, represents a novel therapeutic approach by targeting the hypothalamic-pituitary-adrenal (HPA) axis to reduce excess adrenal androgen production, a hallmark of CAH.[1] This allows for a reduction in the supraphysiologic doses of glucocorticoids typically required to manage the condition, thereby potentially mitigating the long-term adverse effects of high-dose steroid therapy.[2][3][4]
Mechanism of Action
Crinecerfont is a selective antagonist of the CRF1 receptor.[2][5][6] In CAH, a deficiency in cortisol production leads to a compensatory overproduction of corticotropin-releasing factor (CRF) and subsequently, adrenocorticotropic hormone (ACTH).[2][7] This excess ACTH stimulates the adrenal glands, resulting in the overproduction of androgens.[7] By blocking the CRF1 receptor in the pituitary gland, Crinecerfont inhibits ACTH secretion, thereby reducing the downstream production of adrenal androgens.[1][2][5]
Caption: Signaling pathway of Crinecerfont in the HPA axis.
In Vivo Comparison: this compound vs. Placebo
The efficacy and safety of this compound have been evaluated in the CAHtalyst™ Phase 3 clinical trial program, which included both adult and pediatric patients with classic CAH.[8] The primary comparison in these studies was between Crinecerfont and a placebo, both administered as an adjunct to the patients' existing glucocorticoid therapy.
Data Presentation
Table 1: Efficacy of this compound in Adult Patients with Classic CAH (24 Weeks)
| Endpoint | This compound (n=122) | Placebo (n=60) | p-value |
| Percent Change in Daily Glucocorticoid Dose from Baseline | -27.3% | -10.3% | <0.001[3] |
| Patients Achieving a Physiologic Glucocorticoid Dose | 63% | 18% | <0.001[3] |
| Change in Androstenedione from Baseline at Week 4 (ng/dL) | -299 | +45.5 | <0.001[3] |
Table 2: Efficacy of this compound in Pediatric Patients with Classic CAH (28 Weeks)
| Endpoint | This compound (n=69) | Placebo (n=34) | p-value |
| Change in Androstenedione from Baseline to Week 4 | Statistically significant decrease | Substantial increase | <0.001[9] |
| Percent Change in Daily Glucocorticoid Dose from Baseline at Week 28 | -18% | +5.6% | Not specified |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Value |
| Peak Plasma Time | 4 hours[6] |
| Steady-State Achieved | ~7 days[6] |
| Plasma Protein Binding | ≥99.9%[2][5] |
| Metabolism | Primarily by CYP3A4, to a lesser extent by CYP2B6[2][5] |
| Half-life | Approximately 14 hours[2][5] |
| Elimination | Primarily in feces (~47.3%), with a small amount in urine (~2%)[2][5] |
Experimental Protocols
The CAHtalyst™ Phase 3 trials were randomized, double-blind, placebo-controlled studies.
Adult Study (NCT04490915):
-
Participants: 182 adults with classic CAH.
-
Design: Patients were randomized in a 2:1 ratio to receive either Crinecerfont or a placebo for 24 weeks.
-
Intervention: Glucocorticoid doses were kept stable for the first 4 weeks to assess the effect on androstenedione levels. Subsequently, the glucocorticoid dose was adjusted downwards over the next 20 weeks to the lowest dose that maintained androstenedione control.
-
Primary Endpoint: The percent change in the daily glucocorticoid dose from baseline to week 24, while maintaining androstenedione control.[3]
Pediatric Study (NCT04806451):
-
Participants: 103 pediatric patients (ages 4-17) with classic CAH.
-
Design: Patients were randomized in a 2:1 ratio to receive either Crinecerfont or a placebo for 28 weeks.
-
Intervention: Similar to the adult study, glucocorticoid doses were stable for the first 4 weeks, followed by a period of dose reduction.
-
Primary Endpoint: The change in androstenedione level from baseline to week 4.[10]
Caption: Experimental workflow for the CAHtalyst Phase 3 trials.
Safety and Tolerability
In clinical trials, Crinecerfont was generally well-tolerated. The most common adverse events reported in both the Crinecerfont and placebo groups were fatigue and headache.[3][11] Serious adverse events were infrequent and generally not considered to be related to the study drug.[12]
Conclusion
The available in vivo data from Phase 3 clinical trials robustly support the efficacy and safety of this compound as an adjunctive therapy for classic congenital adrenal hyperplasia in both adult and pediatric populations. By selectively targeting the CRF1 receptor, Crinecerfont effectively reduces adrenal androgen levels, allowing for a significant reduction in the daily glucocorticoid dose required for disease management. This presents a promising therapeutic strategy to lessen the long-term burden of glucocorticoid-related complications in patients with CAH.[4] There is currently no evidence to suggest that a racemic mixture of Crinecerfont has been evaluated in vivo, making this compound the clinically relevant entity for consideration.
References
- 1. crenessity.com [crenessity.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Phase 3 Trial of Crinecerfont in Adult Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. endocrinology.org [endocrinology.org]
- 5. drugs.com [drugs.com]
- 6. reference.medscape.com [reference.medscape.com]
- 7. What is Crinecerfont used for? [synapse.patsnap.com]
- 8. Neurocrine Biosciences Presents One-Year Data Showing Sustained Efficacy of CRENESSITY® (crinecerfont) in Adult Patients, at ENDO 2025 [prnewswire.com]
- 9. Neurocrine Biosciences Announces FDA Approval of CRENESSITY™ (crinecerfont), a First-in-Class Treatment for Children and Adults With Classic Congenital Adrenal Hyperplasia - BioSpace [biospace.com]
- 10. Phase 3 Trial of Crinecerfont in Pediatric Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Crinecerfont for classic congenital adrenal hyperplasia | MedRAC@UNC [medrac.web.unc.edu]
- 12. Neurocrine Biosciences Announces Positive Top-Line Data from Phase 3 Study of Crinecerfont in Adults for the Treatment of Congenital Adrenal Hyperplasia (CAH) - BioSpace [biospace.com]
A Comparative Meta-Analysis of Crinecerfont and Other Therapeutic Modalities for Congenital Adrenal Hyperplasia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data for Crinecerfont in the treatment of Congenital Adrenal Hyperplasia (CAH), comparing its performance against the current standard of care and other emerging therapies. The information is intended to support research, scientific evaluation, and drug development efforts in the field of endocrinology.
Introduction to Congenital Adrenal Hyperplasia and Current Therapeutic Landscape
Congenital Adrenal Hyperplasia (CAH) is a group of autosomal recessive disorders characterized by impaired cortisol synthesis due to deficiencies in enzymes required for adrenal steroidogenesis. The most common form, accounting for over 95% of cases, is 21-hydroxylase deficiency, which leads to insufficient cortisol and, in many cases, aldosterone production.[1] This results in a compensatory increase in adrenocorticotropic hormone (ACTH) secretion from the pituitary gland, causing adrenal hyperplasia and the overproduction of adrenal androgens.
The current standard of care for CAH involves lifelong glucocorticoid (GC) replacement therapy to correct the cortisol deficiency and suppress excess androgen production.[2][3] However, the supraphysiologic doses of GCs often required to control androgen levels are associated with significant long-term side effects, including stunted growth, obesity, metabolic syndrome, and osteoporosis.[4] This has driven the development of novel therapeutic strategies, such as Crinecerfont, which aim to reduce the reliance on high-dose GCs.
Crinecerfont: A Novel Corticotropin-Releasing Factor Type 1 (CRF1) Receptor Antagonist
Crinecerfont is a first-in-class, oral, selective corticotropin-releasing factor type 1 (CRF1) receptor antagonist.[5] By blocking CRF1 receptors in the pituitary, Crinecerfont reduces the secretion of ACTH, thereby decreasing the adrenal production of androgens through a glucocorticoid-independent mechanism.[6][7] This allows for the potential to manage CAH with lower, more physiologic doses of GCs.[2]
Comparative Efficacy of Crinecerfont and Other Therapies
The following tables summarize the quantitative efficacy data from clinical trials of Crinecerfont and compare it with the standard of care and other investigational therapies for CAH.
Table 1: Efficacy of Crinecerfont in Adult Patients with CAH (CAHtalyst Adult Phase 3 Trial)
| Efficacy Endpoint | Crinecerfont | Placebo | p-value | Citation(s) |
| Change in Daily Glucocorticoid Dose from Baseline at Week 24 | -27.3% | -10.3% | <0.0001 | [8] |
| Patients Achieving a Physiologic GC Dose at Week 24 | ~63% | ~18% | <0.0001 | [8] |
| Change in Androstenedione from Baseline at Week 4 | Statistically significant decrease | Statistically significant increase | <0.0001 | [8] |
Table 2: Efficacy of Crinecerfont in Pediatric Patients with CAH (CAHtalyst Pediatric Phase 3 Trial)
| Efficacy Endpoint | Crinecerfont | Placebo | p-value | Citation(s) |
| Change in Androstenedione from Baseline at Week 4 | Statistically significant decrease | Statistically significant increase | 0.0002 | [3] |
| Change in Daily Glucocorticoid Dose from Baseline at Week 28 | Statistically significant decrease | Statistically significant increase | <0.0001 | [3] |
| Patients Achieving a Physiologic GC Dose at Week 28 | ~30% | 0% | N/A | [3] |
Table 3: Efficacy of Standard Glucocorticoid Therapy in CAH
| Therapy | Efficacy Observations | Citation(s) |
| Hydrocortisone | - Preferred first-line therapy, especially in growing children.- Higher doses are associated with reduced adult height. | [4][9] |
| Prednisone | - Comparable androgen suppression to hydrocortisone.- May negatively impact growth, especially during puberty. | [4][6] |
| Dexamethasone | - Potent androgen suppression.- Associated with a higher risk of adverse effects, including cognitive and metabolic issues. | [4][10] |
Table 4: Efficacy of Investigational Therapies for CAH
| Therapy | Mechanism of Action | Key Efficacy Findings (Phase of Development) | Citation(s) |
| Atumelnant | ACTH Receptor Antagonist | - Rapid and sustained reductions in androstenedione (up to 80% mean reduction).- Normalization of testosterone in the majority of female participants (Phase 2). | [2][8] |
| BBP-631 | Gene Therapy (AAV5 vector) | - Increased endogenous cortisol production.- Significant reduction in 17-hydroxyprogesterone (≥50% reduction in the majority of patients) (Phase 1/2). | [1] |
Comparative Safety of Crinecerfont and Other Therapies
Table 5: Safety Profile of Crinecerfont (CAHtalyst Trials)
| Adverse Events (Most Common) | Frequency in Crinecerfont Group | Frequency in Placebo Group | Citation(s) |
| Adults | Fatigue, Headache, COVID-19 Infection | Similar to Crinecerfont | [8][11] |
| Pediatrics | Headache, Fever, Vomiting, Upper Respiratory Tract Infection, Nasopharyngitis | Similar to Crinecerfont | [3] |
Table 6: Safety Profile of Standard Glucocorticoid Therapy
| Therapy | Common and Serious Adverse Events | Citation(s) |
| Hydrocortisone, Prednisone, Dexamethasone | Growth suppression, weight gain, Cushingoid features, osteoporosis, metabolic syndrome, hypertension. | [4][12] |
Table 7: Safety Profile of Investigational Therapies
| Therapy | Key Safety Findings (Phase of Development) | Citation(s) |
| Atumelnant | - Generally well-tolerated.- Most common adverse events were headache and fatigue (mild to moderate) (Phase 2). | [2][8] |
| BBP-631 | - Well-tolerated with no treatment-related serious adverse events reported (Phase 1/2). | [1] |
Experimental Protocols
Crinecerfont (CAHtalyst Phase 3 Trials)
-
Study Design : The CAHtalyst trials were multicenter, randomized, double-blind, placebo-controlled studies. The adult trial had a 24-week treatment period, while the pediatric trial had a 28-week treatment period.[13]
-
Participants : The trials enrolled patients with classic CAH due to 21-hydroxylase deficiency who were on stable, supraphysiologic doses of glucocorticoids.[14] Key exclusion criteria included a history of bilateral adrenalectomy or other conditions requiring chronic glucocorticoid therapy.[14]
-
Intervention : Participants were randomized in a 2:1 ratio to receive either Crinecerfont or a placebo, administered orally twice daily with meals.[15] The starting dose of Crinecerfont in the pediatric trial was based on body weight.[15][16]
-
Glucocorticoid Dose Adjustment : For the initial 4 weeks of the trials, participants' glucocorticoid doses were kept stable.[15] Subsequently, the GC doses were gradually reduced with the goal of achieving the lowest possible dose while maintaining androstenedione control.[15]
-
Outcome Measures : The primary efficacy endpoint in the adult trial was the percent change in the daily glucocorticoid dose from baseline to week 24. In the pediatric trial, the primary endpoint was the change in androstenedione levels from baseline to week 4.[13] Secondary endpoints included changes in other adrenal androgens and safety assessments.
-
Hormone Level Analysis : Serum concentrations of 17-hydroxyprogesterone, androstenedione, and other steroid hormones were measured using liquid chromatography with tandem mass spectrometry (LC-MS/MS).[17][18]
Signaling Pathways and Experimental Workflows
Pathophysiology of Congenital Adrenal Hyperplasia and Mechanism of Action of Therapies
The following diagram illustrates the hypothalamic-pituitary-adrenal (HPA) axis, the pathophysiology of CAH, and the mechanisms of action of Crinecerfont, glucocorticoids, and atumelnant.
Caption: CAH Pathophysiology and Therapeutic Mechanisms.
Experimental Workflow of the CAHtalyst Phase 3 Trials
The diagram below outlines the key stages of the CAHtalyst Phase 3 clinical trials for Crinecerfont.
Caption: CAHtalyst Phase 3 Trial Workflow.
Conclusion
The meta-analysis of the available clinical trial data indicates that Crinecerfont represents a significant advancement in the management of Congenital Adrenal Hyperplasia. By targeting the HPA axis upstream of the adrenal gland, Crinecerfont effectively reduces adrenal androgen levels, allowing for a substantial reduction in the daily glucocorticoid dose required for disease control in both adult and pediatric patients.[3][8] This offers the potential to mitigate the long-term adverse effects associated with supraphysiologic glucocorticoid therapy.
Compared to the current standard of care, which often necessitates a difficult balance between androgen control and glucocorticoid toxicity, Crinecerfont provides a more targeted approach.[4] While investigational therapies like the ACTH receptor antagonist atumelnant and gene therapies show promise in early-phase trials, Crinecerfont is the first in its class to have successfully completed Phase 3 trials and receive regulatory approval.[1][2]
Further long-term studies will be crucial to fully elucidate the impact of Crinecerfont on final adult height, bone health, and metabolic outcomes. However, the available data strongly support its role as a valuable new therapeutic option for patients with CAH.
References
- 1. bridgebio.com [bridgebio.com]
- 2. crinetics.com [crinetics.com]
- 3. Glucocorticoid replacement regimens for treating congenital adrenal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. Mineralocorticoid replacement during infancy for salt wasting congenital adrenal hyperplasia due to 21-hydroxylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term prednisone versus hydrocortisone treatment in children with classic congenital adrenal hyperplasia (CAH) and a brief review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative study of prednisolone versus hydrocortisone acetate for treatment of patients with the classic congenital adrenal hyperplasia due to 21-hydroxylase deficiency - Archives of Endocrinology and Metabolism [aem-sbem.com]
- 8. hcplive.com [hcplive.com]
- 9. researchgate.net [researchgate.net]
- 10. Dexamethasone Therapy of Congenital Adrenal Hyperplasia and the Myth of the “Growth Toxic” Glucocorticoid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. 7317 CAHtalyst Pediatric: Results From The Randomized, Double-Blind, Placebo-Controlled Period Of A Phase 3 Trial Of Crinecerfont, A Corticotropin-Releasing Factor Type 1 Receptor Antagonist, In Children And Adolescents With Classic Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Global Safety and Efficacy Registration Study of Crinecerfont in Pediatric Participants With Classic Congenital Adrenal Hyperplasia (CAHtalyst Pediatric Study) [ctv.veeva.com]
- 15. nadf.us [nadf.us]
- 16. crenessity.com [crenessity.com]
- 17. Rapid steroid hormone quantification for congenital adrenal hyperplasia (CAH) in dried blood spots using UPLC liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Final Steps: Proper Disposal of (R)-Crinecerfont in a Laboratory Setting
Ensuring the safe and compliant disposal of investigational compounds like (R)-Crinecerfont is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to protect both personnel and the environment from potential hazards. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with general best practices for investigational new drugs and specific information available for this compound.
Core Disposal Protocol
The primary method for the disposal of this compound, as with many pharmaceutical compounds, is high-temperature incineration. This process ensures the complete destruction of the active molecule, preventing its release into the environment.
Step-by-Step Disposal Guidance:
-
Initial Assessment and Segregation:
-
Identify all materials contaminated with this compound, including unused product, partially used vials, contaminated personal protective equipment (PPE), and labware.
-
Segregate this waste from general laboratory waste into clearly labeled, dedicated hazardous waste containers.
-
-
Consult Safety Data Sheet (SDS) and Institutional Policies:
-
Always refer to the most current Safety Data Sheet for this compound for specific handling and disposal instructions.
-
Familiarize yourself with your institution's specific policies and procedures for pharmaceutical and investigational drug waste disposal. These protocols are designed to comply with local and federal regulations.
-
-
Packaging for Disposal:
-
Place all solid and liquid waste containing this compound into appropriate, leak-proof hazardous waste containers.
-
Ensure containers are sealed and properly labeled with the contents, including the name "this compound," and any applicable hazard warnings.
-
-
Engagement with a Licensed Disposal Vendor:
-
The disposal of pharmaceutical waste must be handled by a licensed and certified hazardous material disposal company.[1]
-
Your institution's Environmental Health and Safety (EHS) office will have established relationships with such vendors. Contact your EHS office to arrange for the pickup and disposal of the waste.
-
-
Incineration as the Preferred Method:
-
According to available safety data, this compound may be disposed of by incineration in a facility equipped with an afterburner and scrubber to manage emissions.[1] This is a common and effective method for destroying active pharmaceutical ingredients.
-
-
Documentation and Record Keeping:
-
Maintain meticulous records of the disposal process. This includes the quantities of this compound waste generated, the dates of disposal, and the manifest provided by the licensed disposal vendor. This documentation is crucial for regulatory compliance.
-
Quantitative Data and Experimental Protocols
Currently, specific quantitative data regarding disposal concentration limits or detailed experimental protocols for the analysis of this compound in waste streams are not publicly available. As an investigational compound, such information is often proprietary or yet to be established. The table below is provided as a template for where such data would be presented.
| Parameter | Value | Units | Source |
| Environmental Fate & Effects | |||
| Aquatic Toxicity (LC50/EC50) | Data Not Available | mg/L | |
| Biodegradability | Data Not Available | % | |
| Disposal Parameters | |||
| Recommended Incineration Temperature | Data Not Available | °C | |
| Effluent Concentration Limits | Data Not Available | µg/L |
Researchers should consult directly with the compound supplier or manufacturer for any available non-public data that may be pertinent to disposal procedures.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
Regulatory Context
The disposal of investigational new drugs is governed by regulations such as the Federal Resource Conservation and Recovery Act (RCRA) in the United States. These regulations are in place to prevent environmental contamination from pharmaceutical waste.[2] It is the responsibility of the research institution to ensure that all disposal practices are in full compliance with these and any other applicable local and federal guidelines.[2] For investigational drugs used in clinical trials, there may also be an option to return unused medication to the study sponsor.[3]
References
Safeguarding Researchers: A Comprehensive Guide to Handling (R)-Crinecerfont
Essential safety protocols and logistical plans are paramount for the protection of laboratory personnel working with (R)-Crinecerfont. This guide provides detailed personal protective equipment (PPE) recommendations, operational procedures for safe handling, and a clear disposal plan to ensure the well-being of researchers and the integrity of their work.
This compound is an active pharmaceutical ingredient (API) that requires careful handling to minimize exposure risks. Adherence to the following guidelines is critical for maintaining a safe research environment.
Personal Protective Equipment (PPE) for this compound
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the essential PPE for handling this compound, categorized by the level of protection required.
| Protection Level | Equipment | Specifications and Usage |
| Primary Engineering Controls | Chemical Fume Hood or Ventilated Enclosure | To be used for all manipulations of powdered this compound to prevent inhalation of dust particles. |
| Eye and Face Protection | Safety Goggles with Side Shields | Must conform to EN 166 (EU) or NIOSH (US) standards. Required at all times when handling the compound.[1] |
| Face Shield | Recommended in addition to safety goggles when there is a splash hazard. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile, latex, or neoprene gloves are suitable.[2] Gloves should be inspected before use and changed frequently, especially if contaminated. |
| Body Protection | Laboratory Coat or Gown | A clean, buttoned lab coat should be worn to protect street clothing. |
| Disposable Coveralls | Recommended for large-scale operations or when there is a significant risk of contamination. Materials like DuPont™ Tyvek® offer excellent protection against solid APIs.[3][4] | |
| Respiratory Protection | NIOSH-Approved Respirator | Required if working outside of a ventilated enclosure or if there is a risk of aerosol generation. The type of respirator (e.g., N95, P100) should be selected based on a risk assessment. |
| Foot Protection | Closed-Toe Shoes | Impervious, closed-toe shoes are mandatory in the laboratory. |
| Shoe Covers | Recommended when handling larger quantities to prevent the spread of contamination outside the work area. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for minimizing risk. The following step-by-step procedure should be followed:
-
Preparation and Pre-Handling Check:
-
Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Review the Safety Data Sheet (SDS) for this compound before beginning work.[1]
-
Have a spill kit readily accessible.
-
-
Compound Weighing and Preparation:
-
All weighing and preparation of this compound powder must be conducted within a certified chemical fume hood or other ventilated enclosure.
-
Use appropriate tools (e.g., spatulas, weighing paper) and handle them carefully to avoid generating dust.
-
For solutions, dissolve the compound slowly and avoid splashing.
-
-
Experimental Procedures:
-
Conduct all experimental manipulations within the fume hood.
-
Keep containers with this compound sealed when not in use.
-
Avoid skin contact with the compound and its solutions. If contact occurs, immediately wash the affected area with soap and plenty of water.[1]
-
-
Post-Handling Procedures:
-
Decontaminate all surfaces and equipment used for handling this compound.
-
Carefully remove and dispose of contaminated PPE in designated waste containers.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan for this compound and Contaminated Waste
Proper disposal of this compound and associated waste is essential to protect human health and the environment.[5] All waste must be handled in accordance with institutional guidelines and local regulations.
-
Waste Segregation:
-
Solid Waste: Unused or expired this compound powder, contaminated gloves, weighing paper, and other solid materials should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour this waste down the drain.
-
Sharps Waste: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.
-
-
Waste Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Store waste containers in a designated, secure area away from incompatible materials.
-
-
Waste Disposal:
-
Arrange for the collection and disposal of hazardous waste through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all institutional and regulatory procedures for waste manifest and tracking.
-
Safe Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. safetyware.com [safetyware.com]
- 3. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients [cleanroomtechnology.com]
- 4. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 5. rxdestroyer.com [rxdestroyer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
